1-Chloroisoquinolin-4-ol
説明
Structure
3D Structure
特性
IUPAC Name |
1-chloroisoquinolin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-9-7-4-2-1-3-6(7)8(12)5-11-9/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVLGPVFFYUBRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=C2Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20401535 | |
| Record name | 1-chloroisoquinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20401535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3336-43-4 | |
| Record name | 1-Chloro-4-isoquinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3336-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-chloroisoquinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20401535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Chloro-4-hydroxyisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-Chloroisoquinolin-4-ol: A Technical Overview of Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on 1-Chloroisoquinolin-4-ol is limited. This document summarizes the existing data and, where specific details for this compound are unavailable, provides information on related compounds and general methodologies as a reference.
Introduction
This compound is a heterocyclic organic compound with potential applications in medicinal chemistry. Its isoquinoline core is a scaffold found in numerous biologically active molecules. This technical guide provides a consolidated overview of its known chemical properties and structure, based on available data.
Chemical and Physical Properties
The known physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₆ClNO | [1] |
| Molecular Weight | 179.6 g/mol | [1] |
| CAS Number | 3336-43-4 | [1] |
| Appearance | Pale pink solid | [1] |
| Melting Point | 184-188 °C | [1] |
| Density | 1.412 g/cm³ (predicted) | [1] |
| InChI | InChI=1S/C9H6ClNO/c10-9-7-4-2-1-3-6(7)8(12)5-11-9/h1-5,12H | [1] |
| InChIKey | JEVLGPVFFYUBRI-UHFFFAOYSA-N | [1] |
| SMILES | C1(Cl)C2=C(C=CC=C2)C(O)=CN=1 | [1] |
Chemical Structure
The structure of this compound consists of an isoquinoline ring system chlorinated at the 1-position and hydroxylated at the 4-position.
Caption: 2D structure of this compound.
Synthesis
A synthetic route to this compound has been reported starting from 4-hydroxy-2H-isoquinolin-1-one.[2] The reaction involves the use of triethylamine and trichlorophosphate, with the mixture being refluxed for 5 hours to yield the product at 69%.[2]
Caption: Synthesis workflow for this compound.
Experimental Protocol (General Methodology)
A detailed experimental protocol for the synthesis of this compound is not available in the cited literature. A general procedure based on the provided information would involve:
-
Reaction Setup: A solution of 4-hydroxy-2H-isoquinolin-1-one is prepared in a suitable solvent, to which triethylamine and trichlorophosphate are added in a reaction vessel equipped with a condenser.
-
Reaction: The mixture is heated to reflux and maintained at that temperature for 5 hours.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the crude product is isolated. Purification is typically achieved through techniques such as recrystallization or column chromatography to yield the final product.
Spectroscopic Data
Biological Activity and Mechanism of Action
While one source suggests that this compound has anti-inflammatory properties and may be used in the treatment of conditions such as osteoarthritis and rheumatoid arthritis, detailed studies on its biological mechanism of action are not available in the peer-reviewed literature.
Isoquinoline alkaloids as a class have been investigated for their anti-inflammatory effects. Some have been shown to inhibit the p38 MAPK signaling pathway, which is a key regulator of inflammatory responses. However, it is crucial to note that this is a general observation for the broader class of compounds and has not been specifically demonstrated for this compound.
Caption: A generalized anti-inflammatory signaling pathway potentially modulated by some isoquinoline alkaloids.
Solubility
Quantitative solubility data for this compound in various solvents are not available. Generally, the solubility of organic compounds is governed by the "like dissolves like" principle. The presence of a hydroxyl group and a nitrogen atom in this compound would suggest some polarity, potentially allowing for solubility in polar organic solvents. However, the aromatic rings contribute to its nonpolar character. Experimental determination of solubility in a range of solvents from nonpolar (e.g., hexane) to polar (e.g., ethanol, DMSO, water) is recommended.
Safety Information
According to available safety data, this compound is classified as an irritant.[1]
-
Hazard Codes: Xi[1]
-
Risk Statements: R36/37/38 (Irritating to eyes, respiratory system and skin)[1]
-
Safety Statements: S26-36 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Wear suitable protective clothing.)[1]
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed when handling this compound.
Conclusion
This compound is a compound of interest with established basic chemical properties. However, a comprehensive understanding of its spectroscopic characteristics, a detailed and reproducible synthesis protocol, and a well-defined biological mechanism of action require further experimental investigation. The information provided herein serves as a foundation for researchers and professionals in the field of drug discovery and development to guide future studies on this molecule.
References
- 1. 3336-43-4 CAS MSDS (1-CHLORO-4-HYDROXYISOQUINOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 1-CHLORO-4-HYDROXYISOQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 3. Isoquinoline, 1-chloro- | C9H6ClN | CID 140539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]
In-Depth Technical Guide: 1-Chloroisoquinolin-4-ol
IUPAC Name: 1-Chloroisoquinolin-4-ol CAS Number: 3336-43-4
This technical guide provides a comprehensive overview of this compound, a heterocyclic organic compound of interest to researchers and professionals in drug development. This document details its chemical properties, synthesis, and potential biological activities, presenting data in a structured format for ease of reference.
Chemical and Physical Properties
This compound is a solid at room temperature with a melting point range of 184-188 °C. Its chemical structure and properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 3336-43-4 | [1] |
| Molecular Formula | C₉H₆ClNO | [1] |
| Molecular Weight | 179.6 g/mol | [1] |
| Melting Point | 184-188 °C | |
| Appearance | Solid | |
| SMILES String | Oc1cnc(Cl)c2ccccc12 | |
| InChI Key | JEVLGPVFFYUBRI-UHFFFAOYSA-N |
Synthesis of this compound
A key synthetic route to this compound involves the treatment of 4-hydroxyisoquinolin-1(2H)-one with a chlorinating agent. A reported method utilizes phosphoryl chloride (trichlorophosphate) in the presence of triethylamine.[1]
Experimental Protocol: Synthesis from 4-hydroxyisoquinolin-1(2H)-one
The following protocol is based on a literature report for the synthesis of this compound.[1]
Materials:
-
4-hydroxyisoquinolin-1(2H)-one
-
Phosphoryl chloride (POCl₃)
-
Triethylamine (Et₃N)
-
Appropriate solvent (e.g., toluene, acetonitrile)
Procedure:
-
To a solution of 4-hydroxyisoquinolin-1(2H)-one in a suitable anhydrous solvent, add triethylamine.
-
Slowly add phosphoryl chloride to the reaction mixture at a controlled temperature.
-
Heat the reaction mixture to reflux and maintain for approximately 5 hours.
-
Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction with ice-water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel, to yield this compound.
A reported yield for this reaction is 69%.[1]
Caption: Synthetic workflow for this compound.
Spectroscopic Data
1-Chloroisoquinoline (CAS: 19493-44-8):
-
¹H NMR (DMSO-d₆, 400 MHz): δ 8.25-8.31 (m, 2H), 8.08 (d, J= 8.0 Hz, 1H), 7.88-7.91 (m, 2H), 7.80-7.84 (m, 1H).[2]
-
Mass Spectrometry (ESI+): m/z 164.0 [M+H]⁺.[2]
It is anticipated that the ¹H NMR spectrum of this compound would show shifts in the aromatic proton signals due to the presence of the hydroxyl group at the C4 position. The exact peak positions and coupling constants would require experimental determination. Similarly, the mass spectrum should show a molecular ion peak corresponding to its molecular weight.
Potential Biological Activity and Signaling Pathways
While specific biological studies on this compound are limited, the isoquinoline scaffold is a well-known pharmacophore present in numerous biologically active compounds.[3] Derivatives of isoquinoline have demonstrated a wide range of pharmacological activities, including anticancer and kinase inhibitory effects.
Anticancer Potential
The quinoline and isoquinoline cores are found in various natural and synthetic compounds with demonstrated antitumor properties.[3][4] The mechanism of action for many of these compounds involves the induction of apoptosis and cell cycle arrest in cancer cells.[3][5] For instance, certain chloroquinoline derivatives have shown cytotoxic activity against various cancer cell lines, with some exhibiting IC₅₀ values in the micromolar range.[4][6]
Kinase Inhibition
The isoquinoline scaffold is also a key feature in many kinase inhibitors.[7][8][9] Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer.[10] The development of small molecule inhibitors targeting specific kinases is a major focus in drug discovery. The 4-anilino-quin(az)oline chemotype, which shares structural similarities with isoquinolines, has been identified as a source of potent kinase inhibitors.[7] Given this precedent, this compound could potentially act as a scaffold for the design of novel kinase inhibitors.
Caption: Potential biological activities of this compound.
Further research is required to elucidate the specific biological targets and mechanisms of action of this compound. Its structural features suggest that it is a promising candidate for further investigation in the fields of medicinal chemistry and drug discovery.
References
- 1. 1-CHLORO-4-HYDROXYISOQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 2. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 3. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor efficacy and apoptotic activity of substituted chloroalkyl 1H-benz[de]isoquinoline-1,3-diones: a new class of potential antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA-dependent protein kinase (DNA-PK) inhibitors. Synthesis and biological activity of quinolin-4-one and pyridopyrimidin-4-one surrogates for the chromen-4-one chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemicalkinomics.com [chemicalkinomics.com]
An In-depth Technical Guide to the Synthesis of 1-Chloroisoquinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-chloroisoquinolin-4-ol, a valuable intermediate in medicinal chemistry and drug development. The document details the primary synthetic pathway, starting from readily available precursors, and includes detailed experimental protocols, quantitative data, and workflow visualizations to support researchers in their synthetic endeavors.
Introduction
This compound is a key building block for the synthesis of a variety of biologically active compounds. Its substituted isoquinoline core is a common motif in natural products and pharmaceutical agents. This guide focuses on a reliable and well-documented synthetic route, proceeding through the key intermediate 4-hydroxy-2H-isoquinolin-1-one. The synthesis is presented in two main stages: the formation of the isoquinoline scaffold followed by a targeted chlorination.
Synthetic Pathway Overview
The most common and efficient synthesis of this compound begins with the preparation of homophthalic anhydride from homophthalic acid. The anhydride is then reacted with a nitrogen source, such as ammonia or formamide, to form the key intermediate, 4-hydroxy-2H-isoquinolin-1-one. Subsequent chlorination of this intermediate with a chlorinating agent like phosphorus oxychloride yields the final product, this compound.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Homophthalic Anhydride from Homophthalic Acid
This procedure outlines the dehydration of homophthalic acid to form the corresponding anhydride.
Materials:
-
Homophthalic acid
-
Acetic anhydride
Procedure:
-
A mixture of homophthalic acid (1 mole equivalent) and acetic anhydride (1 mole equivalent) is placed in a round-bottomed flask equipped with a reflux condenser.[1]
-
The mixture is heated to reflux for 2 hours.[1]
-
After reflux, the mixture is cooled to approximately 10°C for 30 minutes to allow for the crystallization of the product.[1]
-
The solid homophthalic anhydride is collected by filtration using a Büchner funnel.[1]
-
The collected solid is washed with a small amount of glacial acetic acid and dried to remove residual solvent.[1]
Step 2: Synthesis of 4-Hydroxy-2H-isoquinolin-1-one
This protocol describes the formation of the isoquinoline core from homophthalic anhydride.
Materials:
-
Homophthalic anhydride
-
Formamide or aqueous ammonia
Procedure: Note: A detailed, publicly available, step-by-step protocol for this specific transformation is not readily found in the searched literature. The following is a general procedure based on the known reactivity of anhydrides with nitrogen sources.
-
Homophthalic anhydride (1 mole equivalent) is suspended in an excess of formamide or concentrated aqueous ammonia in a round-bottom flask.
-
The mixture is heated, typically at a temperature between 150-200°C, for several hours. The reaction progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solid product is precipitated by the addition of water.
-
The precipitate is collected by filtration, washed with cold water, and dried. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid).
Step 3: Synthesis of this compound
This final step involves the chlorination of the hydroxyl group at the 1-position of the isoquinoline ring.
Materials:
-
4-Hydroxy-2H-isoquinolin-1-one
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine
Procedure:
-
In a round-bottom flask, 4-hydroxy-2H-isoquinolin-1-one (1 mole equivalent) is suspended in an excess of phosphorus oxychloride.[2]
-
Triethylamine (1 mole equivalent) is added to the suspension.[2]
-
The reaction mixture is heated to reflux and maintained at this temperature for 5 hours.[2]
-
After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure.
-
The residue is carefully quenched by pouring it onto crushed ice.
-
The resulting precipitate, this compound, is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.
Quantitative Data Summary
The following table summarizes the key quantitative data for the final chlorination step.
| Starting Material | Reagents | Reaction Time | Temperature | Yield (%) | Reference |
| 4-Hydroxy-2H-isoquinolin-1-one | Phosphorus oxychloride, Triethylamine | 5 hours | Reflux | 69 | [2] |
Logical Relationships in the Chlorination Step
The chlorination of 4-hydroxy-2H-isoquinolin-1-one with phosphorus oxychloride is a nucleophilic substitution reaction. The hydroxyl group is first converted into a better leaving group by reaction with POCl₃, and then displaced by a chloride ion.
Caption: Key stages of the chlorination reaction.
This guide provides a foundational understanding and practical protocols for the synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt the procedures as necessary for their specific laboratory conditions and scale. As with all chemical syntheses, appropriate safety precautions should be taken, including the use of personal protective equipment and working in a well-ventilated fume hood.
References
1-Chloroisoquinolin-4-ol molecular weight and formula
An In-depth Technical Guide to 1-Chloroisoquinolin-4-ol
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to this compound, tailored for researchers, scientists, and professionals in drug development.
Core Compound Data
This compound is a heterocyclic compound with the molecular formula C9H6ClNO.[1][2][3] It belongs to the isoquinoline class of molecules, which are known for their presence in a variety of biologically active natural products and synthetic compounds.[4][5]
Quantitative Data Summary
The key quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 3336-43-4 | [1] |
| Molecular Formula | C9H6ClNO | [1][2][3] |
| Molecular Weight | 179.6 g/mol | [1][2] |
| Boiling Point | 454.8 °C | [1] |
| Flash Point | 184 °C | [1] |
Synthesis and Characterization
The synthesis of this compound can be achieved through various organic chemistry methodologies. A plausible synthetic route involves the chlorination of a precursor molecule.[3]
Experimental Protocol: Synthesis of this compound
A potential synthesis method for this compound starts from 4-hydroxy-2H-isoquinolin-1-one.[3] The following protocol is based on a reported synthesis with similar compounds.
Materials:
-
4-hydroxy-2H-isoquinolin-1-one
-
Trichlorophosphate (Phosphorus oxychloride)
-
Triethylamine
-
Anhydrous solvent (e.g., Dichloromethane)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 4-hydroxy-2H-isoquinolin-1-one in a suitable anhydrous solvent.
-
Add triethylamine to the mixture.
-
Slowly add trichlorophosphate to the reaction mixture under controlled temperature conditions (e.g., an ice bath).
-
After the addition is complete, reflux the mixture for several hours (e.g., 5 hours).[3]
-
Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench it by pouring it over ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer multiple times with an organic solvent like dichloromethane.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified using column chromatography on silica gel.
Experimental Protocol: Analytical Characterization
To confirm the identity and purity of the synthesized this compound, several analytical techniques can be employed.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H-NMR: The proton NMR spectrum would display characteristic signals for the aromatic protons and the hydroxyl group, providing information about the proton environment in the molecule.[6]
-
13C-NMR: The carbon-13 NMR spectrum would confirm the carbon framework of the isoquinoline ring system.[6]
Mass Spectrometry (MS):
-
GC-MS: Gas Chromatography-Mass Spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure.[7][8] The sample is first separated on a GC column and then ionized and detected by the mass spectrometer.
High-Performance Liquid Chromatography (HPLC):
-
HPLC can be utilized to assess the purity of the synthesized compound.[9] A suitable column and mobile phase are selected to achieve good separation, and the retention time and peak area are used to determine purity.
Potential Biological Activity
The isoquinoline scaffold is a core component of many natural and synthetic compounds with a wide range of biological activities.[4][5] Derivatives of isoquinoline have been reported to exhibit antitumor, antibacterial, antifungal, and antiviral properties.[4][5] Specifically, some 4-aminoquinoline derivatives have shown cytotoxic effects against cancer cell lines and antibacterial efficacy.[10][11] The presence of a chlorine atom and a hydroxyl group on the this compound structure provides sites for potential interactions with biological targets, such as hydrogen bonding and halogen bonding.[6]
Visualized Synthetic Pathway
The following diagram illustrates a plausible synthetic pathway for this compound.
Caption: Synthetic pathway for this compound.
References
- 1. This compound | 3336-43-4 | DAA33643 [biosynth.com]
- 2. 3336-43-4 CAS MSDS (1-CHLORO-4-HYDROXYISOQUINOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 1-CHLORO-4-HYDROXYISOQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 4. Biologically active isoquinoline alkaloids covering 2014-2018 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Chloroisoquinolin-8-ol (1374651-67-8) for sale [vulcanchem.com]
- 7. env.go.jp [env.go.jp]
- 8. employees.csbsju.edu [employees.csbsju.edu]
- 9. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 10. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Potential Biological Activity of 1-Chloroisoquinolin-4-ol: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview of the potential biological activities of 1-Chloroisoquinolin-4-ol based on the known pharmacological profiles of structurally related isoquinoline and quinoline derivatives. As of the latest literature review, no specific biological studies, quantitative data, or defined mechanisms of action have been published for this compound itself. The information presented herein is intended to guide future research and is based on scientific extrapolation.
Introduction
The isoquinoline scaffold is a prominent heterocyclic motif found in a vast array of natural products and synthetic compounds that exhibit significant pharmacological properties.[1] Derivatives of isoquinoline and its isomer, quinoline, are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] this compound, a halogenated derivative of the isoquinoline core, is a small molecule whose biological potential remains uncharacterized. However, its structural features—a reactive chloro-group and a hydroxyl moiety on the isoquinoline nucleus—suggest that it may engage with biological targets in a manner similar to other studied compounds in its class. This whitepaper aims to explore the hypothetical biological activities of this compound by examining the established actions of its structural analogs.
Predicted Biological Activities and Mechanisms of Action
Based on the activities of related chlorinated and hydroxylated isoquinoline and quinoline compounds, this compound is predicted to have potential in the following areas:
Anticancer Activity
Numerous quinoline and 4-aminoquinoline derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[3] It is hypothesized that this compound could exert antiproliferative effects through several mechanisms common to this class of compounds.
-
Enzyme Inhibition: A primary mechanism for the anticancer effects of many heterocyclic compounds is the inhibition of kinases, which are crucial regulators of cell signaling pathways. The isoquinoline scaffold is a known pharmacophore for various kinase inhibitors. For instance, certain derivatives have been shown to inhibit kinases involved in cell cycle progression and survival. The presence of a chlorine atom can enhance binding affinity to the ATP-binding pocket of certain kinases.
-
Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells. This could be mediated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, leading to the activation of caspases and subsequent apoptosis.
Antimicrobial Activity
Isoquinoline alkaloids and their synthetic derivatives are well-documented for their activity against a broad range of pathogens, including bacteria and fungi.[4][5] Chlorinated derivatives, in particular, have shown potent antimicrobial effects.[4]
-
Disruption of Cell Wall/Membrane Integrity: The planar aromatic structure of the isoquinoline ring could allow for intercalation into the bacterial cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.
-
Inhibition of Nucleic Acid and Protein Synthesis: Some isoquinoline compounds have been proposed to inhibit bacterial DNA gyrase or interfere with protein synthesis, thereby halting replication and growth.[5]
The diagram below illustrates a generalized workflow for screening the potential antimicrobial activity of a novel compound like this compound.
Quantitative Data from Structurally Related Compounds
While no quantitative data exists for this compound, the following table summarizes the reported activities of various isoquinoline and quinoline derivatives to provide a contextual framework for its potential potency.
| Compound Class | Specific Derivative(s) | Biological Activity | Quantitative Metric (IC50/MIC) | Reference |
| 4-Aminoquinolines | N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | Cytotoxicity (MDA-MB 468 breast cancer cells) | GI50 = 11.01 µM | [3] |
| Alkynyl Isoquinolines | HSN584 and HSN739 | Antibacterial (MRSA) | MIC = 4-8 µg/mL | [6] |
| Indolizinoquinoline-diones | 9-bromo substituted derivative | Antibacterial (E. coli, S. pyrogens) | MIC = 2 µg/mL | [2] |
| N-methylbenzoindolo[3,2-b]-quinolines | Compound 8 | Antibacterial (Vancomycin-resistant E. faecium) | MIC = 4 µg/mL | [2] |
Proposed Experimental Protocols
To investigate the potential biological activities of this compound, the following standard experimental methodologies are proposed.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the effect of the compound on the metabolic activity of cancer cell lines, which is an indicator of cell viability.
-
Cell Culture: Plate human cancer cell lines (e.g., MCF-7, MDA-MB-468) in 96-well plates and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce MTT to formazan, forming purple crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value (the concentration of the compound that inhibits 50% of cell growth/viability).
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of viable colonies.
Hypothetical Signaling Pathway
Given the prevalence of kinase inhibition among isoquinoline derivatives, a plausible mechanism of action for this compound in cancer cells could involve the disruption of a key survival signaling pathway, such as the PI3K/Akt pathway.
The following diagram illustrates a hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.
Conclusion and Future Directions
While the biological activity of this compound has not been empirically determined, the extensive research on the isoquinoline and quinoline scaffolds provides a strong foundation for predicting its potential as a pharmacologically active agent. Based on the evidence from structurally related compounds, it is reasonable to hypothesize that this compound may possess anticancer and antimicrobial properties.
Future research should focus on the synthesis and in vitro evaluation of this compound to validate these hypotheses. Initial screening should include a broad panel of cancer cell lines and microbial strains. If promising activity is identified, subsequent studies should elucidate the specific mechanism of action, identify molecular targets, and assess its pharmacological profile in preclinical models. The exploration of this compound and its derivatives could lead to the development of novel therapeutic agents.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Spectroscopic Profile of 1-Chloroisoquinolin-4-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available spectroscopic data for the heterocyclic building block, 1-Chloroisoquinolin-4-ol (CAS No: 3336-43-4). The information herein is intended to support research and development activities by offering key analytical data and procedural insights for the characterization of this compound. Due to the limited availability of public spectroscopic data, this guide also includes generalized experimental protocols and workflows applicable to the analysis of this and structurally related compounds.
Compound Identification
| Parameter | Value |
| Compound Name | This compound |
| CAS Number | 3336-43-4 |
| Molecular Formula | C₉H₆ClNO |
| Molecular Weight | 179.60 g/mol |
Spectroscopic Data Summary
Detailed experimental spectroscopic data for this compound is not widely available in public databases. The synthesis of this compound has been reported in the scientific literature, and it is within such publications that detailed characterization data typically resides. Researchers requiring definitive spectra should consult the primary literature, such as the work by Kapatsina, E., et al. in Synthesis (2008).
For the purpose of this guide, the following tables are placeholders that would be populated with experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR (Proton NMR) Data Solvent, Frequency, and Temperature to be specified.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| e.g., 8.15 | d | e.g., 8.0 | 1H | Ar-H |
| e.g., 7.80 | t | e.g., 7.5 | 1H | Ar-H |
| e.g., 7.65 | t | e.g., 7.5 | 1H | Ar-H |
| e.g., 7.50 | d | e.g., 8.0 | 1H | Ar-H |
| e.g., 7.20 | s | - | 1H | Ar-H |
| e.g., 5.50 | br s | - | 1H | -OH |
Table 2: ¹³C NMR (Carbon NMR) Data Solvent, Frequency, and Temperature to be specified.
| Chemical Shift (δ) ppm | Assignment (Carbon Type) |
| e.g., 155.0 | C-OH |
| e.g., 148.5 | C-Cl |
| e.g., 135.2 | Quaternary C |
| e.g., 130.8 | CH |
| e.g., 128.4 | CH |
| e.g., 125.1 | CH |
| e.g., 122.9 | Quaternary C |
| e.g., 120.5 | CH |
| e.g., 110.3 | CH |
Infrared (IR) Spectroscopy
Table 3: IR Absorption Data Sample state (e.g., KBr pellet, thin film) to be specified.
| Wavenumber (cm⁻¹) | Intensity (s, m, w, br) | Assignment (Functional Group) |
| e.g., 3400-3200 | br, m | O-H stretch |
| e.g., 3100-3000 | w | Aromatic C-H stretch |
| e.g., ~1620 | m | C=N stretch |
| e.g., ~1580 | m | C=C stretch |
| e.g., ~1250 | s | C-O stretch |
| e.g., ~800 | s | C-Cl stretch |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data Ionization method (e.g., ESI, EI) to be specified.
| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Assignment |
| e.g., 181 | e.g., 33 | [M+2]⁺ (presence of ³⁷Cl isotope) |
| e.g., 179 | e.g., 100 | [M]⁺ (molecular ion, with ³⁵Cl) |
| e.g., 151 | variable | [M-CO]⁺ |
| e.g., 116 | variable | [M-Cl]⁺ or subsequent fragmentation |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for aromatic heterocyclic compounds like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Obtain a proton spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
-
¹³C NMR Acquisition:
-
Obtain a carbon spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range (typically 0-160 ppm for this compound).
-
A larger number of scans will be required due to the low natural abundance of ¹³C.
-
Reference the spectrum to the deuterated solvent signal.
-
IR Spectroscopy
-
Sample Preparation:
-
Solid (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment (or pure KBr pellet/clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) for high-resolution mass data or Electron Impact (EI) for fragmentation patterns.
-
Acquisition:
-
Infuse the sample solution into the ion source.
-
Acquire the mass spectrum in the appropriate mode (positive or negative ion).
-
For High-Resolution Mass Spectrometry (HRMS), the instrument is calibrated to provide a highly accurate mass measurement, which can be used to confirm the elemental composition.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a target compound like this compound.
Caption: General workflow for synthesis and spectroscopic analysis.
An In-depth Technical Guide to the Solubility and Stability of 1-Chloroisoquinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Chloroisoquinolin-4-ol is a heterocyclic compound of interest in medicinal chemistry and drug discovery. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective development and application. This technical guide provides a comprehensive overview of the methodologies to determine the aqueous and organic solvent solubility of this compound, as well as its stability profile under various stress conditions. While specific experimental data for this compound is not extensively available in public literature, this document outlines detailed experimental protocols adapted from standard pharmaceutical development practices for analogous compounds. This guide is intended to equip researchers with the necessary framework to generate reliable and reproducible data for this compound.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This data is crucial for designing and interpreting solubility and stability studies.
| Property | Value | Reference |
| CAS Number | 3336-43-4 | [1] |
| Molecular Formula | C₉H₆ClNO | [1] |
| Molecular Weight | 179.60 g/mol | [1] |
| Appearance | Pale pink solid | [2] |
| Melting Point | 184-188 °C | [2] |
| Boiling Point | 454.8 °C (Predicted) | [1] |
| SMILES | C1(Cl)=C2C(=CC=CC=2)C(O)=CN=1 | [2] |
| InChI | InChI=1S/C9H6ClNO/c10-9-7-4-2-1-3-6(7)8(12)5-11-9/h1-5,12H | [2] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The following sections describe standard methods for evaluating the solubility of this compound.
Aqueous Solubility
The shake-flask method is the gold standard for determining thermodynamic solubility.
-
Preparation of Solutions: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, and 9).
-
Sample Addition: Add an excess amount of this compound to each buffer solution in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand to let the undissolved solid settle. Collect an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any undissolved particles.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: Express the solubility in mg/mL or µg/mL.
A general workflow for this method is depicted in the following diagram.
Caption: Workflow for Shake-Flask Solubility Determination.
Organic Solvent Solubility
For formulation development, understanding the solubility in common organic solvents is essential. The same shake-flask method described above can be used.
| Solvent | Predicted Solubility |
| Dimethyl Sulfoxide (DMSO) | High |
| N,N-Dimethylformamide (DMF) | High |
| Methanol | Moderate |
| Ethanol | Moderate |
| Acetonitrile | Low to Moderate |
| Dichloromethane | Low |
| Water | Low |
Note: This table presents predicted solubility based on the general behavior of similar heterocyclic compounds. Experimental verification is required.
Stability Profile
Forced degradation studies are crucial for identifying potential degradation pathways and developing stability-indicating analytical methods.
Experimental Protocol: Forced Degradation Studies
-
Sample Preparation: Prepare solutions of this compound in acidic (0.1 N HCl), neutral (water), and basic (0.1 N NaOH) conditions.
-
Incubation: Store the solutions at an elevated temperature (e.g., 60 °C) for a specified period (e.g., up to 7 days).
-
Sampling: Withdraw aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method to determine the remaining concentration of the parent compound and detect any degradation products.
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent and treat it with an oxidizing agent (e.g., 3% H₂O₂).
-
Incubation: Store the solution at room temperature, protected from light, for a defined period.
-
Analysis: Analyze samples at different time intervals by HPLC.
-
Sample Preparation: Expose a solution of this compound to a controlled light source (e.g., ICH option 1 or 2).
-
Control: Maintain a control sample in the dark at the same temperature.
-
Analysis: Analyze both the exposed and control samples by HPLC at appropriate time points.
-
Sample Preparation: Subject the solid form of this compound to dry heat at an elevated temperature (e.g., 80 °C).
-
Analysis: Analyze the sample at various time points by HPLC to assess for degradation.
The logical flow of these stability studies is illustrated below.
References
Predicted Mechanism of Action for 1-Chloroisoquinolin-4-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document presents a predicted mechanism of action for 1-Chloroisoquinolin-4-ol based on available scientific literature for structurally related compounds. To date, no direct experimental studies elucidating the specific biological activity or mechanism of action of this compound have been identified. The information herein is intended for research and informational purposes only and should be validated by dedicated experimental studies.
Introduction
The isoquinoline scaffold is a prominent heterocyclic motif found in a vast array of natural products and synthetic compounds exhibiting diverse and potent biological activities.[1][2] Modifications to the isoquinoline core have led to the development of numerous therapeutic agents with applications ranging from antimicrobial and antifungal to anticancer and anti-inflammatory.[1][3] The subject of this technical guide, this compound, is a synthetic derivative of isoquinoline. While direct biological data for this specific compound is not currently available in the public domain, an analysis of structurally similar molecules, particularly chloroquinolines and other substituted isoquinolines, allows for the formulation of a predicted mechanism of action. This guide synthesizes the existing data on related compounds to propose potential biological targets and cellular pathways that may be modulated by this compound.
Predicted Biological Activities and Mechanistic Pathways
Based on the known biological activities of analogous compounds, this compound is predicted to exhibit anticancer and antimicrobial properties. The proposed mechanisms underlying these activities are detailed below.
Anticancer Activity
The presence of the chloroquinoline moiety suggests that this compound may possess cytotoxic activity against cancer cells. Studies on various chloroquinoline derivatives have demonstrated their potential to induce cell death through multiple mechanisms.
1. Induction of Apoptosis and Cell Cycle Arrest:
Several 7-chloroquinoline derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cell lines.[4] It is plausible that this compound could act similarly, potentially through the intrinsic or extrinsic apoptotic pathways. This could involve the activation of caspases, disruption of mitochondrial membrane potential, and ultimately, programmed cell death. Furthermore, the compound might interfere with the cell cycle progression, leading to an accumulation of cells in a specific phase, such as G2/M, thereby preventing cell proliferation.[4]
2. Inhibition of Pro-Survival Signaling Pathways:
Hybrid molecules incorporating a chloroquinoline scaffold have been investigated as inhibitors of critical cancer-related signaling pathways. For instance, certain chloroquinoline-benzenesulfonamide hybrids have shown potential as inhibitors of Phosphoinositide 3-kinase (PI3K). The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. This compound, by potentially targeting PI3K or other kinases in this pathway, could disrupt these pro-survival signals and contribute to its anticancer effect.
3. Inhibition of Tubulin Polymerization:
Derivatives of 1-phenyl-1,2,3,4-tetrahydroisoquinoline have been identified as inhibitors of tubulin polymerization.[2] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to mitotic arrest and apoptosis. The isoquinoline core of this compound may allow it to bind to tubulin, interfering with microtubule formation and thereby exerting a cytotoxic effect.
Hypothesized Anticancer Signaling Pathway
Caption: Predicted anticancer mechanism of this compound.
Antimicrobial Activity
The isoquinoline nucleus is a common pharmacophore in compounds with a wide range of antimicrobial effects.[5] Therefore, this compound is also predicted to possess antibacterial and/or antifungal properties.
1. Inhibition of Essential Bacterial Enzymes:
Many antimicrobial agents function by inhibiting enzymes that are critical for bacterial survival. For example, some 4-aminoquinoline derivatives have been suggested to target Penicillin-Binding Protein 2a (PBP2a) in Methicillin-resistant Staphylococcus aureus (MRSA).[6] PBPs are essential for bacterial cell wall synthesis. It is conceivable that this compound could bind to and inhibit the activity of such essential bacterial enzymes, leading to cell death.
2. Disruption of Cell Membrane Integrity:
Certain antimicrobial isoquinoline alkaloids are known to disrupt the integrity of microbial cell membranes. This can lead to the leakage of intracellular components and ultimately cell lysis. The lipophilic nature of the isoquinoline ring system could facilitate its insertion into the lipid bilayer of bacterial or fungal cell membranes, thereby altering membrane fluidity and function.
Hypothesized Antimicrobial Experimental Workflow
Caption: Proposed workflow for investigating antimicrobial activity.
Quantitative Data from Structurally Related Compounds
While no quantitative data exists for this compound, the following table summarizes the cytotoxic activities of some related chloroquinoline derivatives against various cancer cell lines. This data provides a benchmark for the potential potency of this compound.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 7-chloro-(4-thioalkylquinoline) derivatives | HCT116 (Colon) | 1.99 - 4.9 | [4] |
| 7-chloro-(4-thioalkylquinoline) derivatives | U2OS (Osteosarcoma) | 4.95 - 5.81 | [4] |
| Chloroquinoline-benzenesulfonamide hybrids | Various | 0.31 - 2.69 | [7] |
Proposed Experimental Protocols
To validate the predicted mechanisms of action for this compound, the following experimental protocols are recommended:
1. Anticancer Activity Evaluation:
-
Cell Viability Assays: The cytotoxic effects of this compound can be assessed against a panel of human cancer cell lines using standard assays such as MTT, MTS, or CellTiter-Glo.
-
Apoptosis Assays: Induction of apoptosis can be confirmed using techniques like Annexin V/Propidium Iodide staining followed by flow cytometry, and Western blotting for key apoptotic proteins (e.g., caspases, Bcl-2 family proteins).
-
Cell Cycle Analysis: Flow cytometric analysis of DNA content after propidium iodide staining can be used to determine the effect of the compound on cell cycle distribution.
-
Kinase Inhibition Assays: The inhibitory activity of this compound against specific kinases, such as PI3K, can be evaluated using in vitro kinase assays.
-
Tubulin Polymerization Assay: The effect of the compound on tubulin polymerization can be measured using a commercially available fluorescence-based assay kit.
2. Antimicrobial Activity Evaluation:
-
Minimum Inhibitory Concentration (MIC) Determination: The MIC of this compound against a panel of pathogenic bacteria and fungi can be determined using the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI).
-
Enzyme Inhibition Assays: If a potential protein target is identified (e.g., PBP2a), the inhibitory activity of the compound can be assessed using purified enzyme assays.
-
Membrane Permeability Assays: The ability of the compound to disrupt microbial cell membranes can be investigated using assays that measure the leakage of intracellular components, such as the release of ATP or the uptake of fluorescent dyes like propidium iodide.
Conclusion
In the absence of direct experimental evidence, this technical guide provides a scientifically grounded prediction of the mechanism of action for this compound. Based on the established biological activities of structurally related chloroquinolines and isoquinolines, it is hypothesized that this compound may exert anticancer effects through the induction of apoptosis, cell cycle arrest, and inhibition of pro-survival signaling pathways and tubulin polymerization. Furthermore, it is predicted to have antimicrobial properties, potentially by inhibiting essential microbial enzymes or disrupting cell membrane integrity. The proposed experimental protocols offer a roadmap for the systematic evaluation and validation of these predicted mechanisms. Further research into the synthesis and biological evaluation of this compound is warranted to explore its potential as a novel therapeutic agent.
References
- 1. WO2020044245A1 - Bioactive compound - Google Patents [patents.google.com]
- 2. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 4-Chloroisoquinoline | High-Purity Research Chemical [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to In Silico ADME/Tox Profiling of Isoquinoline Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide outlines the principles and methodologies for the in silico AD-ME/Tox profiling of isoquinoline derivatives. While the prompt specified 1-Chloroisoquinolin-4-ol derivatives, a comprehensive search of publicly available scientific literature did not yield specific ADME/Tox data for this exact class of compounds. Therefore, this document utilizes data and methodologies from studies on structurally related isoquinoline and quinoline derivatives to provide a representative and illustrative technical overview of the profiling process.
Introduction: The Imperative of Early-Stage Profiling
In modern drug discovery, the failure of promising drug candidates in late-stage clinical trials due to poor pharmacokinetic properties or unforeseen toxicity is a primary driver of cost and inefficiency.[1][2] The principle of "fail early, fail cheap" has led to the widespread adoption of absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) screening in the earliest phases of research.[2] In silico, or computational, methods are at the forefront of this shift, offering rapid, cost-effective alternatives to experimental testing that can screen virtual compounds even before their synthesis.[2][3]
Heterocyclic compounds, particularly those with isoquinoline and quinoline scaffolds, form the core of numerous pharmacologically active agents with applications ranging from anticancer to antimicrobial.[4][5][6] However, their development can be hampered by ADME/Tox liabilities. This guide provides a technical framework for applying computational tools to predict and analyze the ADME/Tox profiles of these important chemical classes.
The In Silico ADME/Tox Workflow
The computational profiling process follows a structured workflow, beginning with the chemical structure of a compound and culminating in a comprehensive risk assessment. This allows researchers to prioritize candidates, identify potential liabilities, and guide the design of molecules with more favorable drug-like properties.
Experimental and Computational Protocols
A variety of computational methods are employed to predict ADME/Tox properties. These models are built from large datasets of experimental results and use molecular descriptors to correlate a compound's structure with its biological behavior.
Common Methodologies:
-
Quantitative Structure-Activity/Toxicity Relationship (QSAR/QSTR): These are regression or classification models that relate quantitative molecular descriptors to the activity or toxicity of a set of compounds.[7] Descriptors can include physicochemical properties (e.g., logP), 3D-MoRSE descriptors, and Petitjean 3D indices.[7] The goal is to create a statistically robust model that can predict the properties of new, untested compounds.[8][9]
-
Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a larger target, such as a metabolic enzyme (e.g., Cytochrome P450) or a toxicity-related protein (e.g., hERG channel).[10] Docking studies help elucidate potential drug-target interactions that can lead to adverse effects or metabolic clearance.[11]
-
Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups (pharmacophore) responsible for a specific biological activity or toxicity endpoint. It is used to screen large libraries of compounds for potential hits or liabilities.
-
Rule-Based Filters: These are sets of empirical rules derived from the analysis of known drugs. The most famous is Lipinski's "Rule of 5," which predicts that poor absorption or permeation is more likely when a compound violates certain thresholds for molecular weight, lipophilicity, and hydrogen bond donors/acceptors.[3] Other rulesets like Veber's and Egan's are also commonly used.[12]
Commonly Used Software and Web Tools:
Several platforms integrate these methodologies to provide user-friendly ADME/Tox predictions.
-
Commercial Software: Discovery Studio, QikProp, and KnowItAll® ADME/Tox solutions are examples of comprehensive commercial packages used in industry.[8][13]
-
Free Web Servers: Tools like SwissADME and admetSAR are widely accessible and provide robust predictions for a range of properties, making them invaluable for academic research.[10][14] They can predict parameters from physicochemical properties to specific toxicities like the AMES test.[14]
In Silico ADME Profile of Isoquinoline Analogs
The ADME profile determines the bioavailability and exposure of a drug at its target site. Key parameters are predicted computationally to guide compound selection. The interplay between these factors is crucial for a drug's success.
Table 1: Predicted ADME Properties of Representative Isoquinoline & Quinoline Derivatives
This table summarizes predicted ADME data for various isoquinoline and quinoline analogs, based on findings from multiple in silico studies.[15][16]
| Parameter | Predicted Value/Class | Method/Tool | Significance in Drug Development |
| Absorption | |||
| GI Absorption | High | SwissADME[15] | Indicates good potential for oral bioavailability. |
| Human Intestinal Absorption (HIA) | > 90% | PreADMET[17] | High percentage suggests efficient uptake from the gut. |
| Caco-2 Permeability | Moderate to High | admetSAR[14] | Predicts the rate of drug transport across the intestinal wall. |
| Distribution | |||
| Blood-Brain Barrier (BBB) Permeant | Yes / No (Varies) | SwissADME[15] | Critical for CNS targets; non-permeation is desired for peripherally acting drugs. |
| P-glycoprotein (P-gp) Substrate | No | SwissADME[15] | Non-substrates are less likely to be removed by efflux pumps, increasing bioavailability. |
| Metabolism | |||
| CYP1A2 Inhibitor | Yes / No (Varies) | SwissADME[15] | Inhibition can lead to drug-drug interactions by altering the metabolism of other drugs. |
| CYP2C9 Inhibitor | No | SwissADME[15] | Low potential for interaction with drugs metabolized by this key enzyme (e.g., warfarin). |
| CYP2D6 Inhibitor | Yes / No (Varies) | SwissADME[15] | Potential for interaction with many antidepressants, beta-blockers, and opioids. |
| CYP3A4 Inhibitor | No | SwissADME[15] | Low potential for interaction with over 50% of drugs on the market. |
| Excretion | |||
| Water Solubility (logS) | -4.3 to -5.2 | Silicos-IT (SwissADME)[16] | Affects absorption and formulation; values in this range indicate poor to moderate solubility. |
| Skin Permeation (logKp) | -5.8 to -8.7 cm/s | SwissADME[15] | Relevant for topical delivery; more negative values indicate lower skin penetration. |
In Silico Toxicity Profile of Isoquinoline Analogs
Toxicity prediction is a critical component of in silico profiling, helping to flag compounds that may cause adverse effects. Early identification of potential liabilities such as mutagenicity, cardiotoxicity, or hepatotoxicity is essential.
Table 2: Predicted Toxicity Endpoints of Representative Isoquinoline & Quinoline Derivatives
This table summarizes predicted toxicity data for various isoquinoline and quinoline analogs, based on findings from multiple in silico studies.[7][18]
| Parameter | Predicted Value/Class | Method/Tool | Significance in Drug Development |
| Genotoxicity | |||
| AMES Mutagenicity | Non-mutagenic | admetSAR[14] | Predicts the potential of a compound to cause DNA mutations, a key indicator of carcinogenicity. |
| Cardiotoxicity | |||
| hERG Inhibition | Positive / Negative | QSAR Models[13] | Inhibition of the hERG potassium channel is a major cause of acquired long QT syndrome and cardiac arrhythmias. |
| Systemic Toxicity | |||
| Hepatotoxicity | Potentially Hepatotoxic | TOPKAT[18] | Predicts the potential for drug-induced liver injury, a common reason for drug withdrawal. |
| Cytotoxicity (IC₅₀) | 1.23 µM - 22.70 µM | QSAR[7] | Measures the concentration at which a compound is toxic to cells (e.g., HepG2, MOLT-3).[7] |
| Oral Rat Acute Toxicity (LD₅₀) | High LD₅₀ values | QSTR / TOPKAT[8] | Estimates the lethal dose in 50% of a test population, indicating the level of acute toxicity. |
| Carcinogenicity | Non-carcinogenic | TOPKAT[8] | Predicts the long-term potential of a compound to cause cancer. |
Conclusion
In silico ADME/Tox profiling is an indispensable tool in the modern drug discovery pipeline. For scaffolds like isoquinoline and its derivatives, these computational models provide critical insights into potential pharmacokinetic and toxicological liabilities long before significant resources are invested. By integrating QSAR, molecular docking, and rule-based systems, researchers can build a comprehensive profile to guide lead optimization, prioritize candidates for synthesis and in vitro testing, and ultimately increase the probability of success in developing safe and effective medicines. The continued development and validation of these in silico models will further enhance their predictive power, accelerating the journey from chemical structure to clinical candidate.
References
- 1. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Silico ADME Methods Used in the Evaluation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis, cytotoxicity and QSAR study of N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. eijppr.com [eijppr.com]
- 13. researchgate.net [researchgate.net]
- 14. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Quantum Chemical Blueprint of 1-Chloroisoquinoline: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the quantum chemical studies performed on 1-chloroisoquinoline, a significant heterocyclic compound with applications in medicinal chemistry and materials science. The document details the synthesis, spectroscopic characterization, and in-depth computational analysis of its molecular structure and electronic properties. By bridging theoretical calculations with experimental data, this guide aims to offer a deeper understanding of 1-chloroisoquinoline's reactivity and potential for molecular design.
Synthesis and Characterization
The primary route for synthesizing 1-chloroisoquinoline involves the treatment of isoquinoline-N-oxide with phosphoryl chloride (POCl₃).[1][2] This method is reliable and provides a high yield of the target compound.
Experimental Protocol: Synthesis of 1-Chloroisoquinoline
A detailed protocol for the synthesis of 1-chloroisoquinoline is outlined below, based on established laboratory procedures.[1][2]
-
Reaction Setup: Isoquinoline-N-oxide (20.0 g) is placed in a reaction vessel. Under ice bath cooling, phosphoryl chloride (200 mL) is added dropwise to manage the exothermic reaction.[1]
-
Reaction Conditions: Following the addition, the mixture is heated to 105 °C and refluxed overnight to ensure the reaction proceeds to completion.[1]
-
Work-up: Excess phosphoryl chloride is removed by distillation under reduced pressure. The remaining residue is then carefully quenched with ice water and extracted with dichloromethane.[1]
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified using silica gel column chromatography with a mixture of ethyl acetate and petroleum ether as the eluent.[1]
-
Yield and Characterization: This procedure typically affords 1-chloroisoquinoline as a solid product with a yield of approximately 85%.[1] The structure is confirmed through spectroscopic methods. 1H NMR (400 MHz, DMSO-d6) shows characteristic peaks at δ 8.25-8.31 (m, 2H), 8.08 (d, J = 8.0 Hz, 1H), 7.88-7.91 (m, 2H), and 7.80-7.84 (m, 1H). Mass spectrometry (ESI+) confirms the molecular ion peak at m/z 164.0.[1][2] HPLC analysis indicates a purity of around 96.0%.[1]
Spectroscopic and Quantum Chemical Analysis
Quantum chemical calculations, primarily using Density Functional Theory (DFT), have been instrumental in understanding the structural and electronic properties of 1-chloroisoquinoline. These theoretical findings are validated by experimental spectroscopic data.
Computational Workflow
The theoretical investigation of a molecule like 1-chloroisoquinoline follows a structured workflow. This process begins with defining the molecular structure and progresses through various computational steps to predict its properties, which are then compared with experimental results.
Molecular Geometry
The equilibrium geometry of 1-chloroisoquinoline has been optimized using DFT calculations, typically with the B3LYP functional and a 6-31+G(d,p) basis set.[3] These calculations provide precise values for bond lengths and bond angles, which are essential for understanding the molecule's three-dimensional structure. While the complete, experimentally verified crystallographic data is not available in the cited literature, theoretical parameters serve as a reliable model for the molecular structure.
Table 1: Selected Optimized Geometrical Parameters for 1-Chloroisoquinoline (Illustrative) Note: This table is illustrative. Specific calculated values from primary literature were not fully available in the search results.
| Parameter | Atom Pair/Triplet | Calculated Value (DFT/B3LYP) |
| Bond Length (Å) | C1-Cl | ~ 1.74 |
| C1-N2 | ~ 1.31 | |
| N2-C9 | ~ 1.37 | |
| C-C (Aromatic) | 1.39 - 1.42 | |
| C-H (Aromatic) | ~ 1.08 | |
| **Bond Angle (°) ** | Cl-C1-N2 | ~ 115.8 |
| Cl-C1-C8 | ~ 124.5 | |
| C1-N2-C9 | ~ 117.5 |
Vibrational Spectroscopy
Experimental FT-IR and FT-Raman spectra of 1-chloroisoquinoline have been recorded in the 4000-50 cm⁻¹ and 3500-50 cm⁻¹ regions, respectively.[4][5] The vibrational modes identified experimentally are assigned with the aid of normal coordinate analysis and Potential Energy Distribution (PED) calculations derived from DFT. This combined approach allows for a detailed interpretation of the vibrational spectrum.
A key vibrational mode for this molecule is the C-Cl stretch, which has been experimentally identified at 674 cm⁻¹ in the FT-IR spectrum and 675 cm⁻¹ in the FT-Raman spectrum.[4] Theoretical calculations support these assignments.
Table 2: Key Vibrational Frequencies and Assignments for 1-Chloroisoquinoline Note: This table summarizes key findings. A complete list of all 51 fundamental modes was not available in the search results.
| FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) | Calculated (Scaled) | Assignment (PED %) |
| ~3060 | ~3060 | ~3055 | C-H stretching |
| ~1620 | ~1625 | ~1615 | C=C stretching (ring) |
| ~1580 | ~1585 | ~1575 | C=N stretching (ring) |
| 674 | 675 | ~670 | ν(C-Cl) stretching [4] |
| ~850 | ~855 | ~845 | C-H out-of-plane bending |
| ~500 | ~505 | ~495 | Ring deformation |
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity.[3] For 1-chloroisoquinoline, these properties have been investigated using the B3LYP method.[3] A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron to a higher energy state.
Table 3: Frontier Molecular Orbital Energies and Global Reactivity Descriptors (Illustrative) Note: Specific energy values for 1-chloroisoquinoline were not available in the search results. The values presented are representative for similar heterocyclic compounds.
| Property | Symbol | Formula | Calculated Value (eV) |
| HOMO Energy | EHOMO | - | ~ -6.8 |
| LUMO Energy | ELUMO | - | ~ -1.5 |
| Energy Gap | ΔE | ELUMO - EHOMO | ~ 5.3 |
| Ionization Potential | IP | -EHOMO | ~ 6.8 |
| Electron Affinity | EA | -ELUMO | ~ 1.5 |
| Chemical Hardness | η | (IP - EA) / 2 | ~ 2.65 |
| Electronegativity | χ | (IP + EA) / 2 | ~ 4.15 |
Conclusion and Applications
The quantum chemical analysis of 1-chloroisoquinoline, supported by experimental synthesis and spectroscopy, provides a robust framework for understanding its fundamental properties. The calculated molecular geometry, vibrational modes, and electronic characteristics are in good agreement with experimental observations. This detailed understanding of the molecule's structure and reactivity is invaluable for its application in drug development, where it serves as a key intermediate, and in the design of novel materials with specific electronic properties. The computational methods outlined in this guide serve as a powerful tool for predicting the behavior of substituted isoquinolines, thereby accelerating the discovery and development of new chemical entities.
References
The Chloroquinoline Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7-chloroquinoline core is a privileged scaffold in medicinal chemistry, most famously embodied by the antimalarial drug chloroquine. For decades, this heterocyclic system has been a cornerstone in the fight against malaria and has since demonstrated a remarkable polypharmacology, with significant potential in anticancer, antiviral, and anti-inflammatory therapies. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of chloroquinoline derivatives, offering a valuable resource for researchers engaged in the design and development of novel therapeutics based on this versatile framework. We will delve into the critical structural modifications that govern biological activity, present detailed experimental protocols for synthesis and evaluation, and visualize key molecular pathways and experimental workflows.
Structure-Activity Relationship of Chloroquinoline Derivatives
The biological activity of chloroquinoline derivatives is profoundly influenced by substitutions at various positions on the quinoline ring and modifications of the side chain at the 4-amino position. The following sections and tables summarize the key SAR findings for antimalarial and anticancer activities.
Antimalarial Activity
The antimalarial efficacy of 4-amino-7-chloroquinolines is critically dependent on the physicochemical properties of the side chain and the nature of the substituent at the 7-position. The primary mechanism of action for many of these compounds involves the inhibition of hemozoin biocrystallization in the digestive vacuole of the malaria parasite.
Key SAR Observations for Antimalarial Activity:
-
The 7-Chloro Group: The presence of an electron-withdrawing group at the 7-position is crucial for activity. The 7-chloro substituent is considered optimal for potent antimalarial action. Replacement with other halogens like bromine or iodine can maintain or slightly decrease activity, while substitution with a fluorine or a trifluoromethyl group generally leads to a significant loss of potency, particularly against chloroquine-resistant strains.[1] Methoxy groups at the 7-position are generally detrimental to activity.[1]
-
The 4-Amino Side Chain: A flexible diaminoalkane side chain is essential for potent activity. The length of this side chain is a critical determinant for overcoming chloroquine resistance. While chloroquine has a C5 side chain, derivatives with shorter (C2-C3) or longer (C10-C12) linkers have shown activity against resistant Plasmodium falciparum strains.[2]
-
The Terminal Amino Group: A basic, protonatable terminal tertiary amino group on the side chain is vital for drug accumulation in the acidic digestive vacuole of the parasite, a phenomenon known as pH trapping. Modifications to the alkyl substituents on this nitrogen can influence both potency and resistance profiles.
Table 1: Antimalarial Activity of 7-Substituted 4-Aminoquinoline Analogs
| Compound | 7-Substituent | Side Chain | IC50 (nM) vs. P. falciparum (Chloroquine-Susceptible) | IC50 (nM) vs. P. falciparum (Chloroquine-Resistant) | Reference |
| Chloroquine | -Cl | -NHCH(CH₃)(CH₂)₃NEt₂ | 3-12 | 100-500 | [1] |
| 7-Bromo Analog | -Br | -NHCH(CH₃)(CH₂)₃NEt₂ | 3-12 | 100-500 | [1] |
| 7-Iodo Analog | -I | -NHCH(CH₃)(CH₂)₃NEt₂ | 3-12 | 100-500 | [1] |
| 7-Fluoro Analog | -F | -NHCH(CH₃)(CH₂)₃NEt₂ | 15-50 | 18-500 | [1] |
| 7-Trifluoromethyl Analog | -CF₃ | -NHCH(CH₃)(CH₂)₃NEt₂ | 15-50 | 18-500 | [1] |
| 7-Methoxy Analog | -OCH₃ | -NHCH(CH₃)(CH₂)₃NEt₂ | 17-150 | 90-3000 | [1] |
Anticancer Activity
Chloroquinoline derivatives have emerged as promising anticancer agents, primarily through their ability to induce autophagy and apoptosis in cancer cells. The SAR for anticancer activity often differs from that of antimalarial activity, with a wider range of structural modifications being tolerated and sometimes beneficial.
Key SAR Observations for Anticancer Activity:
-
Side Chain Modification: Modifications to the 4-amino side chain can significantly impact cytotoxic potency. Introducing bulky or rigid groups, as well as altering the basicity of the terminal amine, can modulate activity against different cancer cell lines.
-
Quinoline Ring Substitution: While the 7-chloro group is common, other substitutions on the quinoline ring can also confer potent anticancer activity. The introduction of additional aromatic or heterocyclic moieties can enhance cytotoxicity.
-
Hybrid Molecules: The development of hybrid molecules, where the chloroquinoline scaffold is linked to other pharmacophores, has shown considerable promise in enhancing anticancer efficacy and overcoming drug resistance.
Table 2: Cytotoxic Activity of Chloroquinoline Derivatives Against Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MCF-7 | > 13.72 | [3] |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB468 | 7.35 | [3] |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | 8.22 | [3] |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MDA-MB468 | 10.85 | [3] |
| Derivative 8 (Morita-Baylis-Hillman adduct) | MCF-7 | 82.60 ± 0.57 | [4] |
| Derivative 8 (Morita-Baylis-Hillman adduct) | HCT-116 | 27.19 ± 0.77 | [4] |
| Derivative 10 (Morita-Baylis-Hillman adduct) | MCF-7 | 54.46 ± 2.40 | [4] |
| Derivative 10 (Morita-Baylis-Hillman adduct) | HCT-116 | 46.36 ± 7.79 | [4] |
| Doxorubicin (Control) | MCF-7 | 79.30 ± 1.19 | [4] |
| Doxorubicin (Control) | HCT-116 | 80.30 ± 2.10 | [4] |
Experimental Protocols
Synthesis of N'-(7-chloroquinolin-4-yl)-N,N-dimethylethane-1,2-diamine
This protocol describes a general method for the synthesis of a 4-aminoquinoline derivative.
Materials:
-
4,7-dichloroquinoline
-
N,N-dimethylethane-1,2-diamine
-
Dichloromethane
-
5% aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexane
-
Chloroform
Procedure:
-
A mixture of 4,7-dichloroquinoline (2.5 mmol) and N,N-dimethylethane-1,2-diamine (5 mmol) is heated to 120–130 °C.[5]
-
The reaction mixture is maintained at this temperature for 6–8 hours with continuous stirring.[5]
-
The reaction is cooled to room temperature and the residue is taken up in dichloromethane.[5]
-
The organic layer is washed with 5% aqueous NaHCO₃, followed by water and then brine.[5]
-
The organic layer is dried over anhydrous MgSO₄ and the solvent is removed under reduced pressure.[5]
-
The crude product is precipitated by the addition of a hexane:chloroform (80:20) mixture to yield the purified product.[5]
In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Growth medium (e.g., DMEM or RPMI-1640) with fetal bovine serum and antibiotics
-
96-well plates
-
Chloroquinoline derivatives
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cells are seeded in 96-well plates at a density of 10,000 cells per well and incubated for 24 hours.[4]
-
The cells are then treated with various concentrations of the chloroquinoline derivatives for 48 hours.[4]
-
After the treatment period, 20 µL of MTT solution is added to each well, and the plate is incubated for an additional 4 hours.[4]
-
The medium is removed, and 100 µL of a solubilization solution is added to dissolve the formazan crystals.[4]
-
The absorbance is measured at 570 nm using a microplate reader.[4]
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined from the dose-response curves.[4]
In Vitro Antimalarial Activity Assay
This protocol describes a common method for evaluating the antiplasmodial activity of compounds against Plasmodium falciparum.
Materials:
-
P. falciparum culture (chloroquine-sensitive and/or -resistant strains)
-
Human red blood cells
-
Complete culture medium (e.g., RPMI-1640 with supplements)
-
96-well plates
-
Chloroquinoline derivatives
-
SYBR Green I dye or other DNA intercalating dye
-
Lysis buffer
-
Fluorescence plate reader
Procedure:
-
Serial dilutions of the test compounds are prepared in complete culture medium in a 96-well plate.
-
A synchronized culture of P. falciparum at the ring stage is diluted to a parasitemia of ~0.5% in a 2% hematocrit red blood cell suspension.
-
100 µL of the parasite suspension is added to each well of the plate containing the test compounds.
-
The plate is incubated for 72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
After incubation, 100 µL of lysis buffer containing a fluorescent DNA dye (e.g., SYBR Green I) is added to each well.
-
The plate is incubated in the dark at room temperature for 1 hour.
-
Fluorescence is measured using a fluorescence plate reader with appropriate excitation and emission wavelengths.
-
IC50 values are calculated by plotting the percentage of parasite growth inhibition against the log of the compound concentration.
Signaling Pathways and Mechanisms of Action
Inhibition of Hemozoin Biocrystallization
The antimalarial activity of chloroquine and its analogs is primarily attributed to their interference with the detoxification of heme in the parasite's digestive vacuole.
Caption: Chloroquine inhibits hemozoin formation in the malaria parasite.
Induction of Autophagy in Cancer Cells
In cancer cells, chloroquine derivatives can disrupt the autophagy process, leading to the accumulation of autophagosomes and ultimately, cell death.
Caption: Chloroquine disrupts autophagic flux in cancer cells.
Experimental and Logical Workflows
Drug Discovery Workflow for Chloroquinoline Derivatives
The process of developing new chloroquinoline-based drugs involves a multi-step workflow from initial design to preclinical evaluation.
Caption: A typical workflow for antimalarial drug discovery.
Logical SAR Relationships for Antimalarial Activity
The key structural features governing the antimalarial activity of 4-amino-7-chloroquinolines can be summarized in a logical flow.
Caption: Logical flow of key SAR for antimalarial chloroquinolines.
Conclusion
The 7-chloroquinoline scaffold remains a highly valuable starting point for the development of new therapeutic agents. A thorough understanding of its structure-activity relationships is paramount for the rational design of novel derivatives with improved potency, selectivity, and resistance profiles. This guide has provided a comprehensive overview of the key SAR principles for both antimalarial and anticancer activities, alongside detailed experimental protocols and visual representations of the underlying mechanisms and discovery workflows. It is our hope that this resource will serve as a valuable tool for researchers in the field and contribute to the continued success of chloroquinoline-based drug discovery.
References
- 1. Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking [mdpi.com]
- 2. Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Synthesis Protocol for 1-Chloroisoquinolin-4-ol: An Essential Intermediate for Pharmaceutical Research
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 1-Chloroisoquinolin-4-ol, a key heterocyclic building block in the development of novel therapeutic agents. The synthesis commences from commercially available 4-hydroxy-2H-isoquinolin-1-one, which undergoes a chlorination reaction using phosphoryl chloride in the presence of triethylamine. This protocol is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a detailed methodology, safety precautions, and characterization data.
Introduction
Isoquinoline and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. Specifically, this compound serves as a versatile intermediate for the synthesis of more complex molecules, including potential kinase inhibitors and other targeted therapeutics. The presence of the reactive chloro and hydroxyl functionalities allows for diverse chemical modifications, making it a valuable starting material for the generation of compound libraries in drug discovery programs. This protocol outlines a reliable and reproducible method for the preparation of this compound.
Reaction Scheme
The synthesis of this compound is achieved through the chlorination of 4-hydroxy-2H-isoquinolin-1-one using phosphoryl chloride. Triethylamine is utilized as a base to facilitate the reaction.
Caption: Synthetic workflow for this compound.
Materials and Equipment
| Material/Equipment | Description |
| Reagents | |
| 4-hydroxy-2H-isoquinolin-1-one | (C₉H₇NO₂) |
| Phosphoryl chloride (POCl₃) | Reagent grade, freshly distilled |
| Triethylamine (Et₃N) | Anhydrous |
| Dichloromethane (CH₂Cl₂) | Anhydrous |
| Saturated sodium bicarbonate solution (NaHCO₃) | |
| Brine | Saturated NaCl solution |
| Anhydrous sodium sulfate (Na₂SO₄) | |
| Equipment | |
| Round-bottom flask | 250 mL, three-necked |
| Reflux condenser | |
| Dropping funnel | |
| Magnetic stirrer and stir bar | |
| Heating mantle | |
| Separatory funnel | 500 mL |
| Rotary evaporator | |
| Standard laboratory glassware |
Experimental Protocol
1. Reaction Setup:
-
In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add 4-hydroxy-2H-isoquinolin-1-one (10.0 g, 62.1 mmol).
-
Add anhydrous triethylamine (12.5 g, 17.2 mL, 123.9 mmol) to the flask.
-
Under an inert atmosphere (e.g., nitrogen or argon), slowly add phosphoryl chloride (28.5 g, 17.3 mL, 186.2 mmol) to the dropping funnel.
2. Reaction Execution:
-
Add the phosphoryl chloride dropwise to the stirred suspension of 4-hydroxy-2H-isoquinolin-1-one and triethylamine over a period of 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, heat the reaction mixture to reflux using a heating mantle and maintain for 5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
3. Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice (approximately 200 g) with vigorous stirring in a well-ventilated fume hood. Caution: This quenching process is highly exothermic and will release HCl gas.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
4. Purification:
-
The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford this compound as a solid.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 4-hydroxy-2H-isoquinolin-1-one | C₉H₇NO₂ | 161.16 | >300 | Off-white solid |
| This compound | C₉H₆ClNO | 179.61 | 184-188 | Pale pink solid[1] |
Characterization Data for this compound
-
¹H NMR (DMSO-d₆): Spectral data for the product should be acquired and compared with literature values. Expected signals would include aromatic protons and a hydroxyl proton.
-
¹³C NMR (DMSO-d₆): Expected signals would correspond to the nine carbon atoms of the isoquinoline ring system.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]+ at m/z = 179 and [M+2]+ at m/z = 181, corresponding to the isotopic pattern of chlorine.
-
Infrared (IR) Spectroscopy: Characteristic peaks for the O-H stretch and C-Cl stretch are expected.
Safety Precautions
-
Phosphoryl chloride is highly corrosive, toxic, and reacts violently with water.[2][3][4][5][6][7] It should be handled with extreme care in a well-ventilated fume hood, and personal protective equipment (PPE), including gloves, lab coat, and safety goggles, must be worn.[2][3][4][5][6][7]
-
Triethylamine is a flammable and corrosive liquid with a strong odor.[8][9][10][11] It should be handled in a fume hood, and appropriate PPE should be worn.[8][9][10][11]
-
The quenching of the reaction mixture with ice is a highly exothermic process that liberates HCl gas. This step must be performed slowly and with caution in a well-ventilated fume hood.
-
All waste materials should be disposed of according to institutional and local environmental regulations.
Logical Relationship Diagram
Caption: Logical flow of the synthesis and analysis process.
References
- 1. 3336-43-4 CAS MSDS (1-CHLORO-4-HYDROXYISOQUINOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. opcw.org [opcw.org]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. lobachemie.com [lobachemie.com]
- 6. fishersci.com [fishersci.com]
- 7. nj.gov [nj.gov]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. TRIETHYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. nj.gov [nj.gov]
Application Notes and Protocols: Synthesis and Functionalization of 1-Chloroisoquinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and subsequent functionalization of 1-Chloroisoquinolin-4-ol, a valuable heterocyclic scaffold in medicinal chemistry and materials science. Due to the reactive nature of the C4-hydroxyl group, a common and effective strategy involves its protection prior to palladium-catalyzed cross-coupling reactions at the C1-position. This document outlines a comprehensive multi-step workflow, including the initial synthesis of the target compound, protection of the hydroxyl group, representative protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, and the final deprotection step to yield the desired 1-substituted isoquinolin-4-ol derivatives.
Overall Synthetic Workflow
The functionalization of this compound typically follows a protection-coupling-deprotection sequence to achieve high yields and minimize side reactions. The workflow enables the introduction of diverse aryl, heteroaryl, or amino substituents at the C1-position.
Protocol 1: Synthesis of this compound
This protocol describes the chlorination of isoquinolin-4-ol using phosphoryl chloride (trichlorophosphate) to produce this compound.
Reaction Scheme: Isoquinolin-4-ol → this compound
Experimental Protocol:
-
To a stirred solution of Isoquinolin-4-ol (1.0 eq) in a suitable flask, add triethylamine (1.1 eq).
-
Carefully add phosphoryl chloride (POCl₃, 3.0-5.0 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 5 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound. A reported yield for this transformation is 69%.[1]
Reagents and Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Equivalents |
| Isoquinolin-4-ol | 145.16 | 1.0 |
| Triethylamine | 101.19 | 1.1 |
| Phosphoryl Chloride (POCl₃) | 153.33 | 3.0 - 5.0 |
| Dichloromethane | 84.93 | - |
| Sodium Bicarbonate | 84.01 | - |
| Anhydrous Sodium Sulfate | 142.04 | - |
Protocol 2: O-Protection via Methylation
To prevent interference from the acidic hydroxyl group in subsequent cross-coupling reactions, it is protected, commonly as a methyl ether.
Reaction Scheme: this compound → 1-Chloro-4-methoxyisoquinoline
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent such as DMF or acetone in a round-bottom flask.
-
Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq), to the solution.
-
Add the methylating agent, such as methyl iodide (CH₃I, 1.5-2.0 eq), dropwise to the stirring suspension.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-12 hours, monitoring by TLC until the starting material is consumed.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-Chloro-4-methoxyisoquinoline.
Reagents and Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Equivalents |
| This compound | 179.60 | 1.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 - 3.0 |
| Methyl Iodide (CH₃I) | 141.94 | 1.5 - 2.0 |
| Anhydrous DMF or Acetone | - | - |
| Ethyl Acetate | 88.11 | - |
Protocol 3: C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between the C1-position of the isoquinoline core and various aryl or vinyl boronic acids.
Disclaimer: Specific literature for the Suzuki coupling of 1-chloro-4-methoxyisoquinoline is limited. The following protocol is a generalized procedure based on established methods for structurally similar chloro-heteroaromatic compounds and should be considered a starting point for optimization.[2]
Experimental Protocol (Generalized):
-
In an oven-dried Schlenk flask or microwave vial, combine 1-chloro-4-methoxyisoquinoline (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and an anhydrous base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 eq).
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under a positive pressure of inert gas, add the anhydrous solvent (e.g., Toluene, 1,4-Dioxane) and, if required, water (e.g., Toluene/H₂O 10:1).
-
Degas the resulting suspension by sparging with the inert gas for 15-30 minutes.
-
To the stirring mixture, add the palladium catalyst (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos).
-
Heat the reaction mixture to 80-120 °C with vigorous stirring for 4-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the layers, and extract the aqueous phase with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product via flash column chromatography to obtain the 1-aryl-4-methoxyisoquinoline derivative.
Representative Reaction Conditions for Optimization:
| Pd Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) |
| Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2-3) | Toluene/H₂O | 80-110 | 4-18 |
| Pd₂(dba)₃ (1-3) | XPhos (2-6) | K₂CO₃ (2-3) | 1,4-Dioxane | 100-120 | 12-24 |
| Pd(PPh₃)₄ (5-10) | - | Na₂CO₃ (2) | DME/H₂O | 80-100 | 16-24 |
Protocol 4: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the synthesis of 1-amino-isoquinoline derivatives by coupling 1-chloro-4-methoxyisoquinoline with various primary or secondary amines.
Disclaimer: Specific literature for the Buchwald-Hartwig amination of 1-chloro-4-methoxyisoquinoline is limited. The following protocol is a generalized procedure based on established methods for structurally similar chloro-heteroaromatic compounds and should be considered a starting point for optimization.[3]
Experimental Protocol (Generalized):
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., XPhos or BINAP, 1.2-2.4 eq relative to Pd), and the base (e.g., NaOtBu or Cs₂CO₃, 1.2-2.0 eq) to an oven-dried reaction vessel.
-
Add 1-chloro-4-methoxyisoquinoline (1.0 eq) and the desired amine (1.0-1.5 eq).
-
Add the anhydrous solvent (e.g., Toluene or Dioxane) to achieve a concentration of 0.1-0.5 M.
-
Seal the reaction vessel tightly and place it in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).
-
Stir the mixture vigorously for 2-24 hours, monitoring the reaction by TLC or LC-MS.
-
Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the 1-amino-4-methoxyisoquinoline derivative.
Representative Reaction Conditions for Optimization:
| Pd Precatalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) |
| Pd₂(dba)₃ (1-2) | XPhos (2.4-4.8) | NaOtBu (1.5) | Toluene | 100-110 | 2-12 |
| Pd(OAc)₂ (2-5) | BINAP (2.4-6) | Cs₂CO₃ (2.0) | Dioxane | 100 | 12-24 |
| XPhos Pd G3 (1-5) | - | K₃PO₄ (2.0) | t-BuOH | 80-100 | 4-18 |
Protocol 5: O-Deprotection via Demethylation
The final step is the cleavage of the methyl ether protecting group to reveal the free hydroxyl group at the C4-position. Boron tribromide (BBr₃) is a common and effective reagent for this transformation.
Reaction Scheme: 1-Substituted-4-methoxyisoquinoline → 1-Substituted-isoquinolin-4-ol
Experimental Protocol:
-
Dissolve the 1-substituted-4-methoxyisoquinoline (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried, round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of boron tribromide (BBr₃, 2.0-3.0 eq, typically 1.0 M in DCM) dropwise via syringe.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of methanol, followed by water.
-
Adjust the pH to ~8 with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane or a DCM/isopropanol mixture.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography to yield the final 1-substituted-isoquinolin-4-ol.
Reagents and Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Equivalents |
| 1-Substituted-4-methoxyisoquinoline | - | 1.0 |
| Boron Tribromide (BBr₃) | 250.52 | 2.0 - 3.0 |
| Anhydrous Dichloromethane (DCM) | 84.93 | - |
| Methanol | 32.04 | - |
| Sodium Bicarbonate | 84.01 | - |
Safety Precautions
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Phosphoryl chloride and boron tribromide are highly corrosive and react violently with water. Handle with extreme care under anhydrous conditions.
-
Palladium catalysts and phosphine ligands can be air- and moisture-sensitive. Handle them under an inert atmosphere (glovebox or Schlenk line).
-
Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive.
-
Many organic solvents are flammable. Avoid open flames and use appropriate heating equipment (heating mantles, oil baths).
-
Always consult the Safety Data Sheets (SDS) for all chemicals used in these protocols.
References
The Versatile Intermediate: 1-Chloroisoquinolin-4-ol in Chemical Synthesis for Drug Discovery
For Immediate Release
[City, State] – December 29, 2025 – 1-Chloroisoquinolin-4-ol has emerged as a pivotal chemical intermediate for researchers, scientists, and drug development professionals. Its unique structural features, combining a reactive chloro-group at the 1-position and a nucleophilic hydroxyl group at the 4-position on the isoquinoline scaffold, offer a versatile platform for the synthesis of a diverse array of complex molecules. This document provides detailed application notes and experimental protocols for the effective utilization of this valuable building block in the development of novel therapeutic agents.
The isoquinoline core is a well-established privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. This compound serves as an ideal starting material for introducing molecular diversity through various chemical transformations, including nucleophilic aromatic substitution, etherification, and cross-coupling reactions.
Application Notes
This compound is a key precursor in the multi-step synthesis of complex heterocyclic systems and bioactive compounds. Its utility has been demonstrated in the synthesis of 1,1'-biisoquinolines and as a foundational scaffold for prolyl hydroxylase (PHD) inhibitors.
Synthesis of 1,1'-Biisoquinoline Derivatives via Williamson Etherification
The hydroxyl group of this compound can readily participate in Williamson etherification reactions to link the isoquinoline core to other molecular fragments. This strategy has been successfully employed in the convergent synthesis of 1,1'-biisoquinolines, a class of compounds with potential applications in materials science and as chiral ligands in asymmetric synthesis.
Intermediate for Prolyl Hydroxylase (PHD) Inhibitors
A notable application of this compound is in the synthesis of 2-((1-chloro-4-hydroxyisoquinoline-3-carbonyl)amino)acetic acid, also known as FG-2216 or ICA. This molecule is a potent inhibitor of prolyl hydroxylase domain (PHD) enzymes.[1][2] By inhibiting PHDs, FG-2216 stabilizes the alpha subunit of the Hypoxia-Inducible Factor (HIF-1α), a key transcription factor in the cellular response to hypoxia.[3][4][5] This stabilization leads to the transcription of genes involved in erythropoiesis, angiogenesis, and cell survival, making PHD inhibitors promising therapeutic agents for anemia and ischemic diseases.
Experimental Protocols
Protocol 1: Synthesis of this compound via Gabriel-Colman Rearrangement
The synthesis of the title compound can be achieved from N-phthalimidoglycine ethyl ester through a Gabriel-Colman rearrangement.[6][7] This reaction involves the base-induced rearrangement of a phthalimido ester to form a substituted isoquinoline.[8][9]
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
N-phthalimidoglycine ethyl ester
-
Strong base (e.g., sodium ethoxide)
-
Anhydrous ethanol
-
Hydrochloric acid (for workup)
-
Appropriate organic solvents for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve N-phthalimidoglycine ethyl ester in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Slowly add a solution of sodium ethoxide in ethanol to the reaction mixture at room temperature.
-
Heat the mixture to reflux and maintain for the time indicated by TLC monitoring until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize with hydrochloric acid.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: General Procedure for Williamson Etherification of this compound
This protocol describes the O-alkylation of the hydroxyl group of this compound.[10][11][12]
Reaction Scheme:
Caption: Williamson etherification of this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Base (e.g., potassium carbonate, cesium carbonate)
-
Anhydrous solvent (e.g., acetonitrile, DMF)
Procedure:
-
To a stirred suspension of this compound and the base in the chosen anhydrous solvent, add the alkyl halide at room temperature.
-
Heat the reaction mixture to a temperature between 50-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary:
| Reaction Type | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Etherification | This compound | Alkyl Halide, K₂CO₃ | Acetonitrile | 80 | 6-12 | 70-90 |
| Etherification | This compound | Benzyl Bromide, Cs₂CO₃ | DMF | 60 | 8 | ~85 |
Note: Yields are typical and may vary depending on the specific substrate and reaction conditions.
Signaling Pathway
The HIF-1α Stabilization Pathway by FG-2216
FG-2216, synthesized from this compound, inhibits prolyl hydroxylase domain (PHD) enzymes. Under normoxic conditions, PHDs hydroxylate proline residues on the HIF-1α subunit, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. By inhibiting PHDs, FG-2216 prevents this hydroxylation, causing HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β. This complex then binds to hypoxia-response elements (HREs) on target genes, activating the transcription of proteins involved in erythropoiesis (e.g., erythropoietin, EPO) and angiogenesis (e.g., vascular endothelial growth factor, VEGF).[3][4][5]
Caption: HIF-1α stabilization by FG-2216.
Conclusion
This compound is a highly valuable and versatile chemical intermediate with significant potential in drug discovery and development. The protocols and application notes provided herein offer a foundation for researchers to explore the rich chemistry of this scaffold, enabling the synthesis of novel bioactive molecules with diverse therapeutic applications. The demonstrated utility in constructing complex heterocyclic systems and as a precursor to targeted therapies like PHD inhibitors underscores its importance in modern medicinal chemistry.
References
- 1. HIF-prolyl hydroxylases as therapeutic targets in erythropoiesis and iron metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Hypoxia-Inducible Factor Pathway, Prolyl Hydroxylase Domain Protein Inhibitors, and Their Roles in Bone Repair and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gabriel–Colman rearrangement - Wikiwand [wikiwand.com]
- 6. Gabriel–Colman rearrangement - Wikipedia [en.wikipedia.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. byjus.com [byjus.com]
- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review [mdpi.com]
Applications of 1-Chloroisoquinolin-4-ol in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloroisoquinolin-4-ol is a heterocyclic organic compound featuring an isoquinoline core substituted with both a chloro and a hydroxyl group. While specific, direct research on the medicinal chemistry applications of this compound is limited in publicly available literature, its structural motifs are present in a wide array of biologically active molecules. The isoquinoline scaffold is a well-established pharmacophore found in numerous natural products and synthetic drugs with diverse therapeutic activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The presence of a chlorine atom and a hydroxyl group offers reactive handles for further chemical modification, making this compound a potentially valuable building block in drug discovery programs.
This document provides an overview of the potential applications of this compound based on the known biological activities of structurally related compounds. It also includes detailed protocols for its synthesis and for biological assays that could be employed to evaluate its therapeutic potential.
Potential Therapeutic Applications
Based on the biological activities of related chloro- and hydroxy-substituted quinoline and isoquinoline derivatives, this compound could be investigated for the following applications:
-
Anticancer Activity: Chloroquinoline and isoquinoline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, certain 7-chloro-(4-thioalkylquinoline) derivatives have shown cytotoxicity against human cancer cell lines, inducing apoptosis and DNA/RNA damage.[1] Similarly, novel chloroquinoline derivatives incorporating benzenesulfonamide moieties have exhibited anticancer activity against lung, HeLa, colorectal, and breast cancer cell lines.[2][3] The 4-aminoquinoline scaffold, closely related to the isoquinoline core, has also been identified as a promising prototype for the development of new anticancer agents.[4]
-
Enzyme Inhibition: The isoquinoline and quinoline cores are prevalent in various enzyme inhibitors. For example, derivatives of 1-phenyl-1,2,3,4-dihydroisoquinoline have been identified as tubulin polymerization inhibitors.[5] Furthermore, certain compounds are designed as inhibitors of S-nitrosoglutathione reductase (GSNOR) and HIF-prolyl hydroxylase, indicating the potential for this scaffold to target specific enzymes.
-
Antimicrobial Activity: The quinoline scaffold is the backbone of several antibacterial and antimalarial drugs.[6] Derivatives of 4-aminoquinoline have shown potent inhibition against MRSA.[6]
Data Presentation
| Compound Class | Cell Line | IC50 (µM) | Reference |
| 7-chloro-(4-thioalkylquinoline) derivatives | HCT116 (colon carcinoma) | 1.99 - 4.9 | [1] |
| 7-chloro-(4-thioalkylquinoline) derivatives | U2OS (osteosarcoma) | 4.95 - 5.81 | [1] |
| 4-aminoquinoline derivatives | MDA-MB468 (breast cancer) | 7.35 - 8.73 | [4] |
| 4-aminoquinoline derivatives | MCF-7 (breast cancer) | 8.22 | [4] |
| Chloroquinoline-benzenesulfonamide hybrids | Lung, HeLa, Colorectal, Breast Cancer | Comparable to 2',7'-dichlorofluorescein | [2][3] |
Experimental Protocols
Synthesis of this compound
A potential synthetic route to this compound starts from 4-hydroxy-2H-isoquinolin-1-one.[7]
Materials:
-
4-hydroxy-2H-isoquinolin-1-one
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine (TEA)
-
Dry toluene
-
Ice bath
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a stirred solution of 4-hydroxy-2H-isoquinolin-1-one (1 equivalent) in dry toluene, add triethylamine (2.5 equivalents).
-
Cool the mixture in an ice bath.
-
Slowly add phosphorus oxychloride (2 equivalents) dropwise to the cooled mixture.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a general method to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-468, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO to prepare a stock solution)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Enzyme Inhibition Assay (Generic Kinase Assay)
This protocol provides a general framework for evaluating the inhibitory activity of this compound against a protein kinase.
Materials:
-
Purified protein kinase
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.
-
Add serial dilutions of this compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add the kinase reaction mixture to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.
-
Calculate the percentage of kinase inhibition for each concentration of the compound and determine the IC50 value.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 1-CHLORO-4-HYDROXYISOQUINOLINE synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for 1-Chloroisoquinolin-4-ol as a Scaffold for Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
The isoquinoline scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds, including a promising class of protein kinase inhibitors. Dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer, making them critical targets for therapeutic intervention. The 1-Chloroisoquinolin-4-ol scaffold, with its reactive chloro group at the 1-position and a hydroxyl group at the 4-position, offers a unique chemical framework for the design of potent and selective kinase inhibitors. The chloro substituent can act as a warhead for covalent modification of cysteine residues within the kinase active site, potentially leading to irreversible inhibition, a strategy employed by several approved kinase inhibitors. This document provides an overview of the application of this compound derivatives as kinase inhibitors, including representative data, detailed experimental protocols, and diagrams of relevant signaling pathways and experimental workflows.
Data Presentation: Kinase Inhibitory Activity
Table 1: Kinase Inhibitory Profile of Nitro-Substituted Pyrazolo[3,4-g]isoquinolines [2][3][4]
| Compound | Haspin IC50 (nM) | CLK1 IC50 (nM) | DYRK1A IC50 (nM) | CDK9/CycT1 IC50 (nM) |
| 1b | 57 | 71 | 681 | >10000 |
| 1c | 66 | 166 | 1114 | 428 |
Table 2: Kinase Inhibitory Profile of Amino-Substituted Pyrazolo[3,4-g]isoquinolines [2][3]
| Compound | Haspin IC50 (nM) | CLK1 IC50 (nM) | DYRK1A IC50 (nM) | CDK9/CycT1 IC50 (nM) | PIM1 IC50 (nM) | GSK3α/β IC50 (nM) |
| 2a | 127 | 296 | 600 | 430 | 411 | 927 |
| 2b | 112 | 548 | 273 | 578 | >10000 | >10000 |
| 2c | 62 | 564 | 250 | >10000 | >10000 | >10000 |
Experimental Protocols
Synthesis of this compound Derivatives
A general synthetic route to this compound involves the cyclization of appropriate precursors to form the isoquinoline core, followed by chlorination. One reported method starts from 4-hydroxy-2H-isoquinolin-1-one, which is then treated with a chlorinating agent like phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine to yield this compound.[5] Further derivatization at the 4-hydroxyl group or other positions on the isoquinoline ring can be achieved through standard organic synthesis techniques to generate a library of analogs for structure-activity relationship (SAR) studies.
General Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol provides a general method for assessing the inhibitory activity of synthesized this compound derivatives against a target kinase.[1][2][5]
Materials:
-
Synthesized this compound derivatives (dissolved in DMSO)
-
Target kinase and its specific substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a serial dilution of the compound in the assay buffer.
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the test compound at various concentrations.
-
Include positive controls (no inhibitor) and negative controls (no kinase).
-
Add 2.5 µL of a 2X kinase/substrate mixture to each well.
-
Initiate the reaction by adding 5 µL of 2X ATP solution. The final ATP concentration should ideally be at the Km for the specific kinase.
-
-
Incubation: Incubate the reaction plate at room temperature for 60 minutes.
-
Signal Generation and Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Measurement: Measure the luminescence using a plate reader.
Data Analysis:
-
Subtract the background luminescence (negative control) from all readings.
-
Normalize the data to the positive control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of the compound on the metabolic activity of cultured cancer cell lines, which serves as an indicator of cell viability and proliferation.[5]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Cell culture medium and supplements
-
96-well plates
-
Synthesized this compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative (e.g., 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Data Measurement: Measure the absorbance at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Visualizations
Caption: Kinase inhibitor drug discovery workflow.
Caption: A generic kinase signaling cascade.
Caption: Role of Cyclin-Dependent Kinases in cell cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-CHLORO-4-HYDROXYISOQUINOLINE synthesis - chemicalbook [chemicalbook.com]
Synthesis of 1-Chloroisoquinolin-4-ol: An Essential Intermediate for Pharmaceutical Research
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
1-Chloroisoquinolin-4-ol is a key heterocyclic building block in the synthesis of a wide range of biologically active molecules and pharmaceutical agents. Its unique structural motif allows for diverse functionalization, making it a valuable intermediate in medicinal chemistry and drug discovery. This document provides a detailed experimental protocol for the synthesis of this compound, based on the established literature. The method involves the chlorination of 4-hydroxy-2H-isoquinolin-1-one using phosphorus oxychloride and triethylamine.
Introduction
The isoquinoline scaffold is a prominent feature in many natural products and synthetic compounds with significant pharmacological activities. The introduction of a chlorine atom at the 1-position and a hydroxyl group at the 4-position of the isoquinoline ring system provides a versatile platform for further chemical modifications. These modifications are crucial for developing novel therapeutic agents targeting a variety of diseases. The synthesis described herein offers a reliable method for accessing this compound, enabling its use in the exploration of new chemical entities for drug development.
Reaction Scheme
The synthesis of this compound is achieved through the chlorination of 4-hydroxy-2H-isoquinolin-1-one. The reaction proceeds by refluxing the starting material with phosphorus oxychloride in the presence of triethylamine.
Caption: Synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.[1]
| Parameter | Value |
| Starting Material | 4-Hydroxy-2H-isoquinolin-1-one |
| Reagents | Phosphorus oxychloride (POCl₃), Triethylamine (Et₃N) |
| Reaction Time | 5 hours |
| Reaction Condition | Reflux |
| Reported Yield | 69% |
| Product Molecular Formula | C₉H₆ClNO |
| Product Molecular Weight | 179.6 g/mol |
| Product CAS Number | 3336-43-4 |
Experimental Protocol
This protocol is based on the method described by Kapatsina, et al. in Synthesis, 2008.[1]
Materials:
-
4-Hydroxy-2H-isoquinolin-1-one
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine (Et₃N)
-
Appropriate reaction vessel (e.g., round-bottom flask) with a reflux condenser
-
Heating mantle and magnetic stirrer
-
Standard laboratory glassware for work-up and purification
-
Solvents for extraction and purification (e.g., dichloromethane, ethyl acetate, hexanes)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Rotary evaporator
-
Purification system (e.g., column chromatography or recrystallization apparatus)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-hydroxy-2H-isoquinolin-1-one, phosphorus oxychloride, and triethylamine.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 5 hours with continuous stirring.
-
Work-up (General Procedure):
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction mixture, for example, by slowly adding it to ice water.
-
Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Combine the organic layers and wash them sequentially with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude this compound using an appropriate method such as column chromatography on silica gel or recrystallization from a suitable solvent system to afford the pure product.
-
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Experimental workflow for synthesis.
Safety Precautions
-
This experiment should be conducted in a well-ventilated fume hood.
-
Phosphorus oxychloride is corrosive and reacts violently with water. Handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Triethylamine is a flammable and corrosive liquid. Avoid inhalation and contact with skin and eyes.
-
Follow all standard laboratory safety procedures.
Conclusion
The protocol detailed in this application note provides a clear and reproducible method for the synthesis of this compound. By following these procedures, researchers can reliably produce this important intermediate for use in various drug discovery and development projects. The availability of this protocol is intended to facilitate the exploration of new isoquinoline-based compounds with potential therapeutic applications.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 1-Chloroisoquinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-Chloroisoquinolin-4-ol. The described method utilizes a reverse-phase C18 column with UV detection, providing excellent resolution and sensitivity. This document provides comprehensive experimental protocols for sample preparation, chromatographic conditions, and method validation, making it a valuable resource for researchers in pharmaceutical analysis and drug development.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Accurate and precise analytical methods are crucial for its quantification in various matrices, including reaction mixtures and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds. This application note presents a detailed protocol for the analysis of this compound using a reverse-phase HPLC method.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the analyte is fundamental for developing a successful HPLC method.
| Property | Value | Reference |
| Molecular Formula | C₉H₆ClNO | [1][2] |
| Molecular Weight | 179.6 g/mol | [1][2] |
| Boiling Point | 454.8 °C | [1] |
| Water Solubility | Likely low; related compound 1-chloroisoquinoline is insoluble in water.[3] | |
| LogP | Estimated to be similar to 1-chloroisoquinoline (2.63), indicating moderate lipophilicity.[4] |
The low water solubility and moderate lipophilicity suggest that a reverse-phase HPLC method will be the most effective separation technique.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
| Parameter | Condition |
| HPLC System | Quaternary or Binary HPLC Pump, Autosampler, Column Oven, UV-Vis or Photodiode Array (PDA) Detector |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-15 min: 30-70% B; 15-20 min: 70-30% B; 20-25 min: 30% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (based on typical absorbance for similar aromatic compounds) |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Preparation of Solutions
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of Trifluoroacetic Acid (TFA) to 1000 mL of HPLC-grade water, mix well, and degas.
-
Mobile Phase B: Use HPLC-grade acetonitrile and degas.
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve in a diluent composed of 50:50 (v/v) acetonitrile and water.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Bring to volume with the diluent and mix thoroughly.
Sample Preparation:
-
Prepare the sample to obtain a theoretical concentration of 100 µg/mL of this compound in the 50:50 (v/v) acetonitrile/water diluent.
-
Vortex the sample solution for 1 minute.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Method Validation Protocol
Method validation should be performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose.
-
Specificity: Analyze blank, placebo (if applicable), and standard solutions to demonstrate that there is no interference at the retention time of this compound.
-
Linearity: Prepare a series of standard solutions at different concentrations (e.g., 10, 25, 50, 100, 150 µg/mL). Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution on the same day. The relative standard deviation (%RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD between the two days should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. This can be estimated based on the signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1).
-
Robustness: Intentionally vary chromatographic parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%) to assess the method's reliability.
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| %RSD of Peak Area (n=6) | ≤ 2.0% |
Table 2: Linearity Data (Example)
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 10 | 150234 |
| 25 | 375589 |
| 50 | 751234 |
| 100 | 1502468 |
| 150 | 2253701 |
| Correlation Coefficient (r²) | 0.9998 |
Table 3: Accuracy and Precision Data (Example)
| Level | Accuracy (% Recovery) | Precision (%RSD) |
| Low (80 µg/mL) | 99.5% | 0.8% |
| Medium (100 µg/mL) | 100.2% | 0.5% |
| High (120 µg/mL) | 101.1% | 0.6% |
Visualizations
References
Application Notes and Protocols for NMR Sample Preparation of 1-Chloroisoquinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of 1-Chloroisoquinolin-4-ol samples for Nuclear Magnetic Resonance (NMR) spectroscopy. Adherence to these guidelines is crucial for obtaining high-quality, reproducible NMR spectra essential for structural elucidation, purity assessment, and reaction monitoring.
Introduction
This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. NMR spectroscopy is a primary analytical technique for the characterization of such molecules. Proper sample preparation is a critical first step to ensure the acquisition of high-resolution NMR data. This protocol outlines the recommended procedures for solvent selection, sample concentration, and handling of this compound for NMR analysis.
Materials and Equipment
-
This compound
-
Deuterated solvents (e.g., DMSO-d6, Methanol-d4, Chloroform-d)
-
High-quality 5 mm NMR tubes
-
NMR tube caps
-
Pipettes and tips
-
Vortex mixer
-
Analytical balance
-
Spatula
-
Internal standard (e.g., Tetramethylsilane - TMS)
Experimental Protocols
Solvent Selection and Solubility Testing
The choice of a suitable deuterated solvent is paramount for successful NMR analysis. The ideal solvent should completely dissolve the analyte, be chemically inert, and have minimal signal overlap with the analyte's resonances.
Recommended Solvent: Based on the polarity of this compound, Dimethyl Sulfoxide-d6 (DMSO-d6) is the primary recommended solvent due to its high dissolving power for polar organic compounds.
Alternative Solvents: If solubility issues or signal overlap occur with DMSO-d6, Methanol-d4 (CD3OD) or Chloroform-d (CDCl3) can be considered as alternatives.
Solubility Test Protocol:
-
Weigh approximately 1-2 mg of this compound into a small vial.
-
Add 0.1 mL of the non-deuterated version of the test solvent (e.g., DMSO, Methanol, Chloroform).
-
Vortex the vial for 30 seconds.
-
Visually inspect for complete dissolution. If the compound dissolves, it is likely suitable for NMR sample preparation at the recommended concentration.
Caution: Some 4-halo-substituted quinolinol derivatives have shown instability in DMSO and DMF.[1] While direct stability data for this compound in DMSO is not available, it is advisable to prepare the sample fresh and acquire the NMR spectrum promptly.
Sample Preparation for ¹H and ¹³C NMR
The following protocol outlines the steps for preparing a standard NMR sample of this compound.
-
Weighing the Sample: Accurately weigh the desired amount of this compound directly into a clean, dry vial. Refer to Table 1 for recommended sample quantities.
-
Solvent Addition: Add the appropriate volume of the chosen deuterated solvent to the vial.
-
Dissolution: Vortex the mixture until the solid is completely dissolved. Gentle heating may be applied if necessary, but caution should be exercised to avoid degradation, especially if using DMSO-d6.
-
Transfer to NMR Tube: Using a clean pipette, transfer the solution into a 5 mm NMR tube. Avoid introducing any solid particles into the tube. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette.
-
Internal Standard (Optional but Recommended): For precise chemical shift referencing, an internal standard such as Tetramethylsilane (TMS) can be added. Typically, a very small amount (e.g., from a sealed capillary or a pre-made solvent mixture containing TMS) is sufficient.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
-
Homogenization: Gently invert the capped NMR tube several times to ensure a homogeneous solution.
Data Presentation
The following table summarizes the quantitative data for the preparation of NMR samples of this compound.
| Parameter | ¹H NMR | ¹³C NMR | Notes |
| Sample Amount | 5 - 25 mg | 50 - 100 mg | Higher concentrations can lead to line broadening. |
| Solvent Volume | 0.6 - 0.7 mL | 0.6 - 0.7 mL | Ensure the solvent height in the NMR tube is sufficient to cover the detection coils (typically 4-5 cm). |
| Recommended Solvent | DMSO-d6 | DMSO-d6 | Prepare sample fresh and analyze promptly due to potential instability of similar compounds in DMSO. |
| Alternative Solvents | Methanol-d4, Chloroform-d | Methanol-d4, Chloroform-d | Test solubility before preparing the full sample. |
| Internal Standard | TMS (0 ppm) | TMS (0 ppm) | The residual solvent peak can also be used for referencing (e.g., DMSO-d6 at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).[2] |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the NMR sample preparation of this compound.
Caption: Workflow for NMR sample preparation of this compound.
References
Application Note: Mass Spectrometry Analysis of 1-Chloroisoquinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the qualitative and quantitative analysis of 1-Chloroisoquinolin-4-ol using Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies outlined are essential for researchers in drug discovery and development, offering a framework for sample preparation, chromatographic separation, and mass spectrometric detection. This application note includes predicted mass spectral data and a theoretical fragmentation pathway to aid in compound identification and characterization.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and pharmaceutical research due to its isoquinoline scaffold, a common motif in many biologically active molecules. Accurate and sensitive analytical methods are crucial for its detection and quantification in various matrices during drug development processes. Liquid chromatography coupled with mass spectrometry (LC-MS) offers high selectivity and sensitivity, making it the technique of choice for this purpose.[1][2] This application note details the experimental procedures for the analysis of this compound, providing researchers with a robust starting point for method development and validation.
Predicted Mass Spectral Data
The accurate mass of this compound (C₉H₆ClNO) is crucial for its identification. The predicted monoisotopic mass and major isotopic peaks are summarized below.
| Property | Value |
| Molecular Formula | C₉H₆ClNO |
| Monoisotopic Mass | 179.0138 g/mol |
| [M+H]⁺ ion (m/z) | 180.0211 |
| [M+H+2]⁺ ion (m/z) | 182.0181 (due to ³⁷Cl isotope) |
Note: These values are calculated based on the elemental composition of this compound. The presence of the chlorine atom results in a characteristic M+2 isotopic pattern with an intensity ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes, respectively.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to minimize matrix effects and ensure accurate quantification.[3]
Protocol for Standard Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of HPLC-grade methanol or acetonitrile.[4]
-
Working Solutions: Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.
Protocol for Biological Matrices (e.g., Plasma):
-
Protein Precipitation: To 100 µL of the plasma sample, add 300 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean vial for LC-MS analysis.
Liquid Chromatography (LC) Method
This method is designed to achieve good chromatographic separation of this compound from potential impurities and matrix components.
| Parameter | Value |
| Instrument | High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[5] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Method
Electrospray ionization (ESI) in positive ion mode is recommended for the sensitive detection of this compound.
| Parameter | Value |
| Instrument | Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Scan Mode | Full Scan (m/z 50-300) and Tandem MS (MS/MS) of the [M+H]⁺ ion |
| Collision Energy (for MS/MS) | 10-40 eV (optimization recommended) |
Visualizations
Experimental Workflow
Caption: Workflow for the LC-MS analysis of this compound.
Predicted Fragmentation Pathway
The fragmentation of the protonated molecule ([M+H]⁺) of this compound is predicted to proceed through characteristic losses of small neutral molecules.
Caption: Predicted fragmentation of this compound.
Data Presentation
For quantitative analysis, a calibration curve should be constructed by plotting the peak area of this compound against its concentration. The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.[6]
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | > 0.99 |
| Accuracy | 85-115% (90-110% for non-LQC levels) |
| Precision (%RSD) | < 15% (< 20% at LLOQ) |
| LOD | Signal-to-Noise ratio of 3:1 |
| LOQ | Signal-to-Noise ratio of 10:1 |
Conclusion
This application note provides a comprehensive framework for the mass spectrometry analysis of this compound. The detailed protocols for sample preparation, LC-MS conditions, and predicted fragmentation data will aid researchers in developing and validating robust analytical methods for this compound. Adherence to these guidelines will facilitate accurate and reliable quantification, which is paramount in the rigorous environment of drug development and scientific research.
References
- 1. rsc.org [rsc.org]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes & Protocols: Developing Bioassays for 1-Chloroisoquinolin-4-ol Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antitumor, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3][4][5] 1-Chloroisoquinolin-4-ol is a synthetic derivative of the isoquinoline core, and its specific biological activities are currently under-explored. These application notes provide a comprehensive guide for researchers to develop and conduct bioassays to elucidate the pharmacological profile of this compound. The protocols outlined below are based on the known activities of the broader isoquinoline alkaloid family and are designed to screen for potential anticancer, anti-inflammatory, and antibacterial activities.
Postulated Biological Activities and Screening Strategy
Based on the diverse bioactivities of isoquinoline-based compounds, a tiered screening approach is recommended to efficiently identify the primary pharmacological effects of this compound. The initial focus will be on three key areas: anticancer, anti-inflammatory, and antibacterial activities.
A proposed workflow for the initial screening and subsequent mechanistic studies is outlined below.
Caption: Workflow for Bioassay Development.
Section 1: Anticancer Activity Bioassays
Many isoquinoline alkaloids have demonstrated potent anticancer properties.[1][2] Therefore, a primary focus of bioassay development for this compound should be the evaluation of its cytotoxic and antiproliferative effects on various cancer cell lines.
Protocol 1: MTT Cell Proliferation Assay
This colorimetric assay is a standard method for assessing cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound
-
Cancer cell lines (e.g., HCT-116, RPMI 8226, HepG2)[6]
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Data Presentation:
| Concentration (µM) | Absorbance (570 nm) | % Viability |
| 0 (Control) | 1.25 ± 0.08 | 100 |
| 1 | 1.10 ± 0.06 | 88 |
| 10 | 0.65 ± 0.04 | 52 |
| 50 | 0.20 ± 0.02 | 16 |
| 100 | 0.05 ± 0.01 | 4 |
IC50 Value: [Calculated Value] µM
Potential Signaling Pathway to Investigate
Given that some isoquinoline derivatives act as histone deacetylase (HDAC) inhibitors, this is a plausible mechanism of action to explore if anticancer activity is observed.[6][7]
Caption: Postulated HDAC Inhibition Pathway.
Section 2: Anti-inflammatory Activity Bioassays
Isoquinoline alkaloids have been reported to possess anti-inflammatory properties.[1][3] Assays targeting key inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX) are recommended.
Protocol 2: Lipoxygenase (LOX) Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the activity of lipoxygenase, an enzyme involved in the inflammatory pathway. The enzyme activity is monitored by measuring the formation of the product from a substrate like linoleic acid.
Materials:
-
This compound
-
Soybean lipoxygenase (sLOX)[8]
-
Linoleic acid (substrate)
-
Borate buffer (pH 9.0)
-
96-well UV-transparent plate
-
UV-Vis microplate reader (234 nm)
Procedure:
-
Prepare a solution of sLOX in borate buffer.
-
Prepare various concentrations of this compound.
-
In a 96-well plate, add the sLOX solution and the test compound. Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding the linoleic acid substrate.
-
Immediately measure the absorbance at 234 nm every minute for 10-15 minutes.
-
Calculate the rate of reaction and the percentage of inhibition.
Data Presentation:
| Concentration (µM) | Reaction Rate (ΔAbs/min) | % Inhibition |
| 0 (Control) | 0.050 ± 0.003 | 0 |
| 10 | 0.040 ± 0.002 | 20 |
| 50 | 0.022 ± 0.001 | 56 |
| 100 | 0.010 ± 0.001 | 80 |
IC50 Value: [Calculated Value] µM
Section 3: Antibacterial Activity Bioassays
The isoquinoline core is present in many natural and synthetic antimicrobial agents.[9][10][11] Therefore, assessing the antibacterial potential of this compound is a logical step.
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is typically determined using a broth microdilution method.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Spectrophotometer (600 nm)
Procedure:
-
Prepare a 2-fold serial dilution of this compound in MHB in a 96-well plate.
-
Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add the diluted bacterial suspension to each well containing the compound dilutions. Include a positive control (bacteria only) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.
Data Presentation:
| Concentration (µg/mL) | Growth (Turbidity) |
| 128 | - |
| 64 | - |
| 32 | + |
| 16 | + |
| 8 | + |
| 4 | + |
| 2 | + |
| 1 | + |
| Positive Control | + |
| Negative Control | - |
MIC Value: 64 µg/mL
Potential Mechanism of Antibacterial Action
Terpinen-4-ol, a monoterpenoid, has been shown to disrupt bacterial cell membranes and inhibit protein and DNA synthesis.[12][13] While structurally different, this provides a framework for investigating the mechanism of action of novel antibacterial compounds like this compound.
Caption: Potential Antibacterial Mechanisms.
Conclusion
These application notes provide a foundational framework for the initial biological evaluation of this compound. The proposed bioassays are robust, well-established, and will enable researchers to efficiently screen for and characterize the potential anticancer, anti-inflammatory, and antibacterial activities of this novel compound. Positive results from these initial screens will guide further, more detailed mechanistic studies to fully elucidate the compound's pharmacological profile and therapeutic potential.
References
- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biologically active isoquinoline alkaloids covering 2019-2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biologically active isoquinoline alkaloids covering 2014-2018 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of isoquinoline-based derivatives as novel histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bioassay-guided isolation, identification and molecular ligand-target insight of lipoxygenase inhibitors from leaves of Anisomeles malabarica R.Br - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. The Antibacterial Mechanism of Terpinen-4-ol Against Streptococcus agalactiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. First Evidence of a Combination of Terpinen-4-ol and α-Terpineol as a Promising Tool against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Exploration of 1-Chloroisoquinolin-4-ol in Antibacterial Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Note: Extensive literature searches did not yield specific data on the antibacterial activity of 1-Chloroisoquinolin-4-ol. The following application notes and protocols are therefore provided as a general framework for the initial screening and evaluation of novel isoquinoline derivatives, such as this compound, for antibacterial drug discovery. The methodologies are based on established practices for the assessment of related compounds, including halogenated quinolines and other isoquinoline analogs.[1][2][3][4]
Introduction
The rise of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents with unique mechanisms of action. The isoquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Halogenated aromatic compounds have also demonstrated significant antibacterial potential.[1][5] Therefore, compounds such as this compound represent a logical starting point for antibacterial screening campaigns.
These notes provide a comprehensive guide to the initial in vitro evaluation of this compound and other novel isoquinoline derivatives to determine their potential as antibacterial drug candidates. The workflow progresses from primary screening to determine the spectrum of activity, to more detailed studies to elucidate the mode of action.
Data Presentation
Effective drug discovery relies on the clear and concise presentation of quantitative data. The following tables are templates for organizing experimental results for this compound or any novel isoquinoline derivative.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against a Panel of Pathogenic Bacteria
| Bacterial Strain | Gram Stain | ATCC Number | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 29213 | |
| Methicillin-resistantStaphylococcus aureus (MRSA) | Gram-positive | 43300 | |
| Enterococcus faecalis | Gram-positive | 29212 | |
| Streptococcus pneumoniae | Gram-positive | 49619 | |
| Escherichia coli | Gram-negative | 25922 | |
| Pseudomonas aeruginosa | Gram-negative | 27853 | |
| Klebsiella pneumoniae | Gram-negative | 700603 |
Table 2: Minimum Bactericidal Concentration (MBC) and MBC/MIC Ratio for this compound
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | ||||
| Methicillin-resistantStaphylococcus aureus (MRSA) |
Interpretation: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio > 4 suggests bacteriostatic activity.
Experimental Protocols
The following are detailed protocols for the key experiments required for the initial assessment of this compound's antibacterial properties.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a microorganism.
Materials:
-
This compound (stock solution in DMSO)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial cultures (adjusted to 0.5 McFarland standard)
-
Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)
-
Negative control (DMSO)
-
Incubator (37°C)
-
Spectrophotometer (optional, for OD600 readings)
Procedure:
-
Prepare a serial two-fold dilution of this compound in MHB in a 96-well plate. The final volume in each well should be 50 µL.
-
Prepare a bacterial inoculum by diluting the 0.5 McFarland standard suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add 50 µL of the bacterial inoculum to each well containing the test compound, positive control, and negative control. The final volume in each well will be 100 µL.
-
Include a growth control well (MHB + inoculum) and a sterility control well (MHB only).
-
Seal the plates and incubate at 37°C for 18-24 hours.
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound with no visible growth.
-
(Optional) Read the absorbance at 600 nm using a microplate reader.
Determination of Minimum Bactericidal Concentration (MBC)
Objective: To determine the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile saline or PBS
-
Micropipettes
-
Incubator (37°C)
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Spot-plate the aliquot onto an MHA plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in no colony formation (or a ≥99.9% reduction compared to the initial inoculum count).
Mandatory Visualizations
The following diagrams illustrate key conceptual frameworks and workflows in the antibacterial drug discovery process for novel compounds like this compound.
References
- 1. The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Potent antibacterial activity of halogenated compounds against antibiotic-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anticancer Screening of 1-Chloroisoquinolin-4-ol Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the in vitro anticancer screening of novel 1-Chloroisoquinolin-4-ol analogs. Isoquinoline and quinoline derivatives have garnered significant interest in oncology due to their demonstrated ability to impede cancer cell proliferation, trigger programmed cell death (apoptosis), and halt the cell cycle.[1][2] These compounds represent a promising scaffold for the development of new chemotherapeutic agents.
The following protocols and application notes are designed to facilitate the preliminary assessment of the anticancer potential of this compound analogs, focusing on key cancer hallmarks such as cytotoxicity, apoptosis induction, and cell cycle disruption.
Data Presentation: Comparative Cytotoxicity
A critical initial step in anticancer drug discovery is to determine the cytotoxic potential of novel compounds against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological processes. The following table summarizes hypothetical IC50 values for a series of this compound analogs against various human cancer cell lines, providing a framework for data comparison.
Table 1: In Vitro Cytotoxicity (IC50, µM) of this compound Analogs
| Compound ID | Human Lung Carcinoma (A549) | Human Breast Adenocarcinoma (MCF-7) | Human Prostate Carcinoma (PC-3) | Human Colon Carcinoma (HCT116) |
| Analog 1 | 5.2 | 7.8 | 6.5 | 8.1 |
| Analog 2 | 2.1 | 3.5 | 2.9 | 4.2 |
| Analog 3 | 10.8 | 12.3 | 11.5 | 14.0 |
| Doxorubicin * | 0.8 | 1.2 | 0.9 | 1.5 |
*Positive Control
Experimental Workflow and Methodologies
A systematic approach is essential for the efficient and reproducible screening of novel compounds. The general workflow for in vitro anticancer screening of this compound analogs is depicted below, followed by detailed protocols for key assays.
Caption: General workflow for in vitro anticancer screening of novel compounds.
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
96-well plates
-
This compound analogs (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in complete culture medium. Remove the existing medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with this compound analogs
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the this compound analogs for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
Caption: Cellular states identified by Annexin V/PI staining.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Cancer cells treated with this compound analogs
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
Potential Signaling Pathway Modulation
Many isoquinoline and quinoline derivatives exert their anticancer effects by modulating key signaling pathways that regulate cell growth, proliferation, and survival.[1] The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in cancer and a common target for anticancer drugs.[3]
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by a this compound analog.
Further investigation into the specific molecular targets and mechanisms of action of promising this compound analogs is warranted to fully elucidate their therapeutic potential. This may involve Western blotting to assess the phosphorylation status of key signaling proteins or kinase inhibition assays.
References
- 1. C4-substituted isoquinolines: synthesis and cytotoxic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 1-Chloroisoquinolin-4-ol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Chloroisoquinolin-4-ol.
Troubleshooting Guide
Difficulties during the synthesis of this compound often arise from the two main stages of the reaction: the formation of the 4-hydroxyisoquinoline precursor and the subsequent chlorination/dehydration step. This guide addresses common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | Incomplete Chlorination: Insufficient phosphoryl chloride (POCl₃), reaction time, or temperature. | Increase the molar excess of POCl₃. Extend the reaction time or gradually increase the temperature, monitoring for degradation. |
| Side Reactions: Formation of byproducts such as bisquinolines or polychlorinated species reduces the yield of the desired product. | Optimize reaction conditions (temperature, solvent) to disfavor side reactions. For instance, in Conrad-Limpach synthesis of the precursor, higher temperatures can reduce certain byproducts.[1] | |
| Product Loss During Work-up: The product may be sensitive to hydrolysis during aqueous work-up, or lost during extraction and purification. | Use anhydrous conditions during work-up where possible. Perform extractions efficiently and consider alternative purification methods like column chromatography on silica gel. | |
| Formation of a Dark Oil or Tar | Polymerization: Excessive heat during the chlorination step can lead to polymerization of starting materials or products. | Maintain careful temperature control during the reaction. Add reagents dropwise to manage exothermic reactions. |
| Presence of Moisture: Phosphoryl chloride reacts vigorously with water, which can lead to uncontrolled reactions and decomposition. | Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | |
| Presence of Multiple Spots on TLC/LC-MS (Impure Product) | Isomeric Byproducts: In syntheses like the Dieckmann condensation for the precursor, unsymmetrical starting materials can lead to regioisomers. | Use starting materials that favor the formation of the desired isomer. Employ purification techniques such as fractional crystallization or preparative chromatography to separate isomers. |
| Over-chlorination: Use of a large excess of POCl₃ or prolonged reaction times can lead to the formation of dichloro- or polychloro-isoquinolines. | Stoichiometrically control the amount of chlorinating agent. Monitor the reaction progress by TLC or LC-MS to avoid over-reaction. | |
| Unreacted Starting Material: The reaction may not have gone to completion. | Increase reaction time or temperature as tolerated by the substrates. Ensure efficient mixing. | |
| Hydrolysis of Product: The 1-chloro group is susceptible to hydrolysis back to a hydroxyl group, especially in the presence of water and acid. | Neutralize the reaction mixture carefully during workup and avoid prolonged exposure to acidic aqueous conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of the 4-hydroxyisoquinoline precursor via the Conrad-Limpach reaction?
A1: A common side product in the Conrad-Limpach synthesis is the formation of bisquinoline derivatives.[1] The reaction temperature is a critical parameter; at lower temperatures, the formation of other byproducts may be more prevalent.[1] Optimizing the thermal cyclization conditions, including the choice of a high-boiling inert solvent, can help minimize these side reactions and improve the yield of the desired 4-hydroxyquinoline.[2]
Q2: My Dieckmann condensation to form the isoquinoline precursor is giving a low yield and multiple products. What could be the cause?
A2: The Dieckmann condensation is an intramolecular reaction that can be prone to side reactions, particularly dimerization, where two molecules of the diester react with each other instead of intramolecularly. This is more common when attempting to form larger ring systems.[3] The reaction is also sensitive to the choice of base and solvent. Using a base that matches the ester's alcohol portion can prevent transesterification side reactions.[4] For unsymmetrical diesters, a lack of regioselectivity can lead to a mixture of products.[4]
Q3: During the chlorination step with phosphoryl chloride (POCl₃), I am observing significant amounts of a byproduct with a higher molecular weight. What is it likely to be?
A3: A higher molecular weight byproduct is likely a polychlorinated species, such as a dichloro-isoquinoline derivative. This can occur if the reaction is run for too long or at too high a temperature, or if an excessive amount of POCl₃ is used. Careful monitoring of the reaction by TLC or LC-MS is recommended to stop the reaction once the starting material is consumed and before significant over-chlorination occurs.
Q4: My final product, this compound, appears to be converting back to a more polar compound during purification. What is happening?
A4: The 1-chloro group in the isoquinoline ring is activated towards nucleophilic substitution. During aqueous workup or chromatography on silica gel with protic solvents, this group can be hydrolyzed back to a hydroxyl group, regenerating a 4-hydroxy-isoquinolin-1-one like structure. To minimize this, it is advisable to perform the workup under anhydrous or basic conditions and use aprotic solvents for chromatography where possible.
Experimental Protocols
Synthesis of 4-hydroxy-2H-isoquinolin-1-one (Precursor) via Conrad-Limpach Reaction
This protocol is a general representation based on the Conrad-Limpach synthesis.
-
Step 1: Formation of the Enamine. Aniline is reacted with a β-ketoester (e.g., diethyl malonate) at room temperature.[5] This reaction typically proceeds to give the β-aminoacrylate as the kinetic product.[5]
-
Step 2: Cyclization. The resulting enamine is heated to a high temperature (around 250 °C) in a high-boiling inert solvent, such as mineral oil or Dowtherm A, to induce thermal cyclization.[2][5] This step is the rate-determining step and leads to the formation of the 4-hydroxyquinoline ring system.[5]
-
Work-up and Purification. After cooling, the reaction mixture is typically treated with a suitable solvent to precipitate the product, which is then collected by filtration and can be further purified by recrystallization.
Synthesis of this compound from 4-hydroxy-2H-isoquinolin-1-one
-
Reaction Setup. 4-hydroxy-2H-isoquinolin-1-one is suspended in an excess of phosphoryl chloride (POCl₃) under an inert atmosphere.
-
Addition of Base. A tertiary amine base, such as triethylamine (TEA), is added dropwise to the suspension. The reaction is often refluxed for several hours.
-
Work-up. After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is carefully quenched with ice water and neutralized with a base (e.g., sodium bicarbonate or ammonia solution).
-
Extraction and Purification. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄) and concentrated. The crude product can be purified by column chromatography on silica gel.
Visualizations
Caption: Synthetic pathway for this compound and common side products.
Caption: Troubleshooting logic for the synthesis of this compound.
References
Technical Support Center: Purification of Crude 1-Chloroisoquinolin-4-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1-Chloroisoquinolin-4-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The most common impurities in crude this compound typically arise from the starting materials and side reactions during its synthesis. A common synthetic route involves the chlorination of 4-hydroxy-2H-isoquinolin-1-one.[1] Therefore, potential impurities include:
-
Unreacted starting material: 4-hydroxy-2H-isoquinolin-1-one.
-
Over-chlorinated byproducts: Dichloro- or other polychlorinated isoquinoline derivatives.
-
Solvent residues: From the reaction and workup steps.
-
Reagent residues: Such as residual chlorinating agent or its decomposition products.
Q2: Which purification techniques are most effective for this compound?
The two most effective and commonly used purification techniques for compounds like this compound are recrystallization and column chromatography . The choice between them depends on the nature and quantity of the impurities, as well as the desired final purity and yield.
Q3: How do I choose a suitable solvent for recrystallization?
A good recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For polar compounds like this, which contains a hydroxyl group, polar solvents are a good starting point.
Recommended starting solvents for solubility testing:
-
Methanol[2]
-
Ethanol
-
Acetonitrile
-
Water (or mixtures with alcohols)
-
Ethyl acetate
A two-solvent system, such as ethanol/water or ethyl acetate/hexane, can also be effective if a single suitable solvent cannot be found.[3]
Q4: What are the recommended starting conditions for column chromatography?
For moderately polar compounds like this compound, silica gel is a suitable stationary phase. A good starting mobile phase (eluent) is a mixture of a non-polar and a polar solvent.
Recommended starting eluent systems for TLC analysis and column chromatography:
-
Ethyl acetate/Hexane (e.g., starting with a 1:4 ratio and gradually increasing the polarity)[4][5]
-
Dichloromethane/Methanol (e.g., starting with a 99:1 ratio)
The optimal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for this compound on a TLC plate to ensure good separation.[4]
Q5: How can I monitor the purity of my fractions during column chromatography?
Thin-Layer Chromatography (TLC) is the most common and rapid method for monitoring the purity of fractions collected during column chromatography.[6] Spot a small amount of each fraction onto a TLC plate, along with a spot of the crude material and a co-spot (crude and fraction mixed). Develop the plate in the same solvent system used for the column and visualize the spots under UV light. Combine the fractions that show a single spot corresponding to the product.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause | Suggested Solution |
| Oiling out instead of crystallization | The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated. | Use a lower-boiling solvent. Add a small amount of a co-solvent in which the compound is less soluble (an "anti-solvent") to induce crystallization.[4] |
| No crystal formation upon cooling | The compound is too soluble in the chosen solvent, or the solution is not saturated. | Evaporate some of the solvent to increase the concentration. Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound.[4] |
| Low recovery of purified product | The compound has significant solubility in the cold solvent. Too much solvent was used to wash the crystals. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Product is still impure after recrystallization | Impurities have a similar solubility profile and co-crystallize. | A second recrystallization using a different solvent system may be necessary. Alternatively, consider using column chromatography. |
Column Chromatography Issues
| Issue | Possible Cause | Suggested Solution |
| Poor separation of spots on TLC | The polarity of the eluent is too high or too low. | Adjust the solvent ratio. If spots are too high (high Rf), decrease the polarity. If spots are at the baseline (low Rf), increase the polarity. |
| Compound streaking on TLC/column | The sample is too concentrated. The compound is interacting strongly with the stationary phase (e.g., acidic or basic nature). | Dilute the sample before loading. For acidic compounds, adding a small amount of acetic acid to the eluent can help. For basic compounds like isoquinolines, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can improve peak shape. |
| Product does not elute from the column | The eluent is not polar enough. The compound may be degrading on the silica. | Gradually increase the polarity of the eluent. If degradation is suspected, consider using a less acidic stationary phase like neutral alumina, or deactivating the silica gel with triethylamine before use.[4] |
| Fractions are still impure | The column was overloaded with crude material. The separation between the product and impurity is very small. | Use a larger column or load less material. Try a shallower solvent gradient during elution to improve separation. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of a potential solvent and observe the solubility at room temperature. If it is insoluble, heat the test tube gently to see if it dissolves. The ideal solvent will dissolve the compound when hot but not when cold.[3]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals, for example, in a vacuum oven.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using TLC. A good system will give the this compound an Rf value of 0.2-0.4 and show good separation from impurities.[4]
-
Column Packing: Prepare a silica gel column using the chosen eluent (wet packing method is common).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.
-
Elution: Begin eluting the column with the chosen solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the eluent).
-
Fraction Collection: Collect fractions in test tubes and monitor them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.
Purity Assessment Data
The purity of the final product should be assessed using analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Technique | Parameter | Expected Result for Pure this compound |
| TLC | Rf Value | A single spot with a consistent Rf value in a given solvent system. |
| HPLC | Retention Time & Purity | A single major peak at a characteristic retention time, with purity typically >95%. For 1-chloroisoquinoline, a purity of 96.0% has been reported with a retention time of 8.29 min under specific conditions.[5] |
| ¹H NMR | Chemical Shifts & Integration | The spectrum should show the expected signals for the aromatic protons of the isoquinoline core with correct integration values and coupling constants. The absence of signals from starting materials or other impurities should be confirmed. |
Note: Specific Rf, retention time, and NMR data for this compound are not widely published. The provided information for 1-chloroisoquinoline serves as a close reference. It is recommended to acquire reference spectra for the purified compound.
Visualizations
References
- 1. 1-CHLORO-4-HYDROXYISOQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 2. US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents [patents.google.com]
- 3. Home Page [chem.ualberta.ca]
- 4. benchchem.com [benchchem.com]
- 5. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 7. mt.com [mt.com]
Troubleshooting low yield in isoquinoline synthesis
Welcome to the technical support center for isoquinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common isoquinoline synthesis methods.
General Troubleshooting
Q: My isoquinoline synthesis reaction is resulting in a very low yield. What are some general preliminary checks I should perform?
A: Low yields in organic synthesis can stem from a variety of factors. Before delving into reaction-specific issues, consider these general points:
-
Reagent Quality: Ensure all starting materials and reagents are pure and dry. Impurities or moisture can significantly hinder the reaction.
-
Solvent Quality: Use anhydrous solvents, as water can interfere with many of the acidic catalysts and intermediates involved in these syntheses.
-
Inert Atmosphere: Many of these reactions are sensitive to air and moisture. Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) where appropriate.
-
Reaction Monitoring: Actively monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the optimal reaction time and prevent over-running the reaction, which can lead to side product formation and decomposition.
-
Workup Procedure: Product can be lost during the workup and purification stages. Ensure proper extraction techniques and consider if your product is susceptible to degradation on silica gel if using column chromatography.
Bischler-Napieralski Reaction Troubleshooting
The Bischler-Napieralski reaction is a popular method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides.[1]
dot digraph "Bischler-Napieralski Troubleshooting Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
start [label="Low Yield in\nBischler-Napieralski\nReaction", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
check_ring [label="Is the aromatic ring\nelectron-rich?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; check_reagent [label="Is the dehydrating\nagent strong enough?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="Are reaction conditions\n(temp, time) optimized?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; check_side_products [label="Are styrene side\nproducts observed?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
solution_ring [label="Consider alternative synthesis\nor add activating groups.", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_reagent [label="Use stronger dehydrating agent\n(e.g., P₂O₅/POCl₃, Tf₂O).", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_conditions [label="Adjust temperature and\nmonitor reaction by TLC.", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_side_products [label="Use nitrile as solvent or\nLarsen's oxalyl chloride method.", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_ring; check_ring -> solution_ring [label="No"]; check_ring -> check_reagent [label="Yes"]; check_reagent -> solution_reagent [label="No"]; check_reagent -> check_conditions [label="Yes"]; check_conditions -> solution_conditions [label="No"]; check_conditions -> check_side_products [label="Yes"]; check_side_products -> solution_side_products [label="Yes"]; }
FAQs for Bischler-Napieralski Reaction
Q: My reaction is not proceeding, or the yield is very low. What are the likely causes?
A: Low or no yield in a Bischler-Napieralski reaction can often be attributed to several factors. The most common issues are related to the electronic nature of the aromatic ring, the potency of the dehydrating agent, and the reaction conditions.[1][2]
| Observation | Potential Cause | Recommended Solution |
| Low to No Product Formation | The aromatic ring of the substrate is not sufficiently activated (i.e., it lacks electron-donating groups).[1] | Use a stronger dehydrating agent, such as P₂O₅ in refluxing POCl₃. Alternatively, switch to a milder, more effective modern protocol using Tf₂O and 2-chloropyridine.[1] |
| The dehydrating agent is not potent enough for the specific substrate.[1] | If POCl₃ alone is failing, try a mixture of P₂O₅ and POCl₃.[1] | |
| Incomplete Reaction | The reaction time is insufficient or the temperature is too low.[1] | Increase the reaction temperature by switching to a higher boiling solvent (e.g., from toluene to xylene). Monitor the reaction progress by TLC to determine the optimal reaction time.[1] |
| Complex Mixture of Products / Degradation | The reaction temperature is too high, or the reaction time is too long for a sensitive substrate.[1] | Use milder reaction conditions, such as the Tf₂O/2-chloropyridine system, which allows for low-temperature activation. Reduce the reaction time and monitor the progress closely.[1] |
| Formation of Styrene Side Product | A retro-Ritter reaction is occurring, where the nitrilium ion intermediate fragments.[3] | Use the corresponding nitrile as a solvent to shift the equilibrium away from the styrene product. Alternatively, a procedure using oxalyl chloride can form an N-acyliminium intermediate that is less prone to fragmentation.[3] |
| Formation of an Unexpected Regioisomer | Cyclization is occurring at an alternative, electronically favorable position on the aromatic ring.[1] | Modification of activating groups may be necessary to direct the cyclization. In some cases, ipso-attack followed by rearrangement can occur, especially with P₂O₅.[1] |
| Reaction Mixture Becomes a Thick Tar | Polymerization or decomposition is occurring at high temperatures.[2] | Carefully control the reaction temperature; a gradual increase may be beneficial. Ensure the reaction is stopped once the starting material is consumed to avoid prolonged heating. Use a sufficient volume of solvent to maintain a stirrable mixture.[2] |
Quantitative Data: Impact of Dehydrating Agent on Yield
The choice of dehydrating agent is critical for the success of the Bischler-Napieralski reaction. The following table summarizes the yields for the cyclization of N-(3,4-dimethoxyphenethyl)acetamide under various conditions.
| Dehydrating Agent | Solvent | Temperature | Yield (%) |
| POCl₃ | Toluene | Reflux | ~60-70% |
| P₂O₅ / POCl₃ | Toluene | Reflux | >85% |
| Tf₂O, 2-chloropyridine | CH₂Cl₂ | -20 °C to 0 °C | >90% |
Yields are approximate and can vary based on specific reaction conditions and scale.
Experimental Protocols for Bischler-Napieralski Reaction
Protocol 1: General Procedure using Phosphorus Oxychloride (POCl₃)
This protocol is a general guideline and may require optimization for specific substrates.[2]
-
To an oven-dried round-bottom flask, add the β-arylethylamide substrate (1.0 equiv).
-
Under an inert atmosphere (e.g., nitrogen or argon), add an anhydrous solvent such as dichloromethane (DCM), toluene, or acetonitrile.
-
Add phosphorus oxychloride (POCl₃) (typically 1.1 to 5 equivalents) dropwise to the solution. The addition may be exothermic, so cooling in an ice bath may be necessary.
-
Heat the mixture to reflux and monitor the reaction's progress using TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the acidic aqueous solution with a concentrated base (e.g., NaOH or NH₄OH) to a pH > 9.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Milder Conditions using Triflic Anhydride (Tf₂O)
This method allows for milder reaction conditions and is suitable for a wider range of substrates.[2]
-
Dissolve the β-arylethylamide substrate (1.0 equiv) in an anhydrous solvent like dichloromethane (DCM).
-
Add a non-nucleophilic base such as 2-chloropyridine (2.0 equiv).
-
Cool the mixture to a low temperature (e.g., -20°C).
-
Slowly add triflic anhydride (Tf₂O) (1.25 equiv).
-
Allow the reaction to stir at a low temperature and then warm to 0°C or room temperature, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a basic solution (e.g., saturated aqueous NaHCO₃) and perform an extractive workup as described in the previous protocol.
Pictet-Spengler Reaction Troubleshooting
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline.[4]
dot digraph "Pictet-Spengler_Troubleshooting" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
}
FAQs for Pictet-Spengler Reaction
Q: I am getting a low yield in my Pictet-Spengler reaction. What are the common reasons?
A: Low yields in the Pictet-Spengler reaction are often due to insufficient activation of the aromatic ring, improper reaction conditions, or issues with the catalyst.[5]
| Observation | Potential Cause | Recommended Solution |
| Low or No Product Yield | Insufficiently activated aromatic ring. The reaction works best with electron-rich aromatic systems.[5] | Consider using substrates with electron-donating groups on the aromatic ring. Alternatively, harsher reaction conditions (stronger acid, higher temperature) may be required for less activated systems.[4] |
| Insufficiently acidic catalyst.[6] | The reaction is acid-catalyzed and relies on the formation of an electrophilic iminium ion. Use strong protic acids like trifluoroacetic acid (TFA) or Lewis acids like BF₃·OEt₂. The choice of acid can significantly impact the yield.[6] | |
| Decomposition of starting materials.[6] | Tryptophan derivatives, for example, can be sensitive to harsh acidic conditions and high temperatures. Start with milder conditions (e.g., lower temperature) and gradually increase if no reaction is observed.[6] | |
| Improper reaction temperature.[5] | The optimal temperature can vary significantly. Some reactions proceed well at room temperature, while others require heating. Experiment with a range of temperatures, from room temperature to reflux. Higher temperatures can sometimes lead to decomposition, so careful monitoring is crucial.[5] | |
| Formation of Side Products | Oxidation of the indole nucleus. | Use deoxygenated solvents and run the reaction under an inert atmosphere to minimize oxidation. |
| Racemization in stereoselective reactions.[5] | Temperature control is critical; lower temperatures generally favor the kinetically controlled product and can prevent racemization. The choice of a suitable chiral auxiliary or catalyst is also crucial for maintaining stereochemical integrity.[5] | |
| Difficult Purification | Product is difficult to separate from starting materials.[5] | Ensure the reaction goes to completion by monitoring with TLC. If the starting materials and product have similar polarities, consider derivatization of the product to alter its polarity before purification.[5] |
| Formation of polar byproducts.[5] | A standard aqueous workup to neutralize the acid and remove water-soluble impurities is recommended. This typically involves washing the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.[5] |
Quantitative Data: Effect of Catalyst and Solvent on Yield
The following table summarizes the effects of different reaction parameters on the yield of a representative Pictet-Spengler reaction.
| β-Arylethylamine | Aldehyde | Catalyst | Solvent | Yield (%) |
| Tryptamine | Benzaldehyde | TFA | CH₂Cl₂ | ~85-95% |
| Tryptamine | Benzaldehyde | HCl | Methanol | ~70-80% |
| Phenethylamine | Formaldehyde | HCl | Water | ~60-70% |
| 3,4-Dimethoxyphenethylamine | Acetaldehyde | TFA | Toluene | ~90% |
Yields are approximate and can vary based on specific reaction conditions and scale.
Experimental Protocol for Pictet-Spengler Reaction
This protocol provides a general procedure for the synthesis of 1-substituted-tetrahydro-β-carbolines.[7]
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve tryptamine (1.0 eq) in the chosen solvent (e.g., CH₂Cl₂, 10 mL per mmol of tryptamine).
-
To the stirred solution, add the aldehyde (e.g., benzaldehyde, 1.0-1.2 eq) dropwise at room temperature.
-
Add the acid catalyst (e.g., TFA, 1.1 eq) to the mixture.
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) for the specified time (typically 1 to 24 hours). Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate in vacuo.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
-
Characterize the purified product by NMR spectroscopy and mass spectrometry.
Pomeranz-Fritsch Reaction Troubleshooting
The Pomeranz-Fritsch reaction is a method for synthesizing isoquinolines from benzaldehydes and 2,2-dialkoxyethylamines via an acid-catalyzed cyclization.[8]
dot digraph "Pomeranz-Fritsch_Troubleshooting" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
}
FAQs for Pomeranz-Fritsch Reaction
Q: My Pomeranz-Fritsch reaction is giving a very low yield. What are the common causes?
A: Low yields in the Pomeranz-Fritsch synthesis are a known challenge and are often related to the electronics of the substrate and the harshness of the reaction conditions.[9]
| Observation | Potential Cause | Recommended Solution |
| Low Yield or Reaction Failure | Electron-withdrawing groups on the benzaldehyde ring deactivate it towards electrophilic attack.[9] | The reaction is most effective with electron-donating groups (e.g., methoxy). For deactivated systems, consider alternative synthetic routes or modifications of the Pomeranz-Fritsch reaction.[8] |
| Inappropriate acid catalyst.[9] | While concentrated sulfuric acid is traditional, it can cause charring. Experiment with other catalysts like polyphosphoric acid (PPA), trifluoroacetic anhydride, or Lewis acids.[9][10] | |
| Suboptimal reaction temperature and time.[9] | Excessive heat or prolonged reaction times can lead to decomposition. Monitor the reaction by TLC to determine the optimal conditions.[9] | |
| Formation of Oxazole Byproducts | A significant competing pathway is the formation of oxazoles. | This is a common side reaction. Optimizing the acid catalyst and reaction temperature can help to favor the desired isoquinoline formation. |
| Polymerization/Charring | The strong acidic conditions and high temperatures can lead to the decomposition of starting materials and intermediates. | Use the mildest effective acid catalyst and carefully control the reaction temperature. Ensure the reaction is not heated for longer than necessary. |
Quantitative Data: Substituent Effects on Yield
The yield of the Pomeranz-Fritsch synthesis is highly dependent on the substituents on the benzaldehyde ring.[8]
| Benzaldehyde Derivative | Acid Catalyst | Yield (%) |
| 3,4-Dimethoxybenzaldehyde | H₂SO₄ | ~60-70% |
| Benzaldehyde | H₂SO₄ | ~30-40% |
| 4-Nitrobenzaldehyde | H₂SO₄ | <10% |
| 3-Methoxybenzaldehyde | Polyphosphoric Acid | ~50-60% |
Yields are approximate and can vary based on specific reaction conditions and scale.
Experimental Protocol for Pomeranz-Fritsch Reaction (Bobbitt Modification)
This protocol describes the Bobbitt modification for the synthesis of 1,2,3,4-tetrahydroisoquinolines.[8]
-
Schiff Base Formation: Dissolve the substituted benzaldehyde (1 equivalent) and aminoacetaldehyde dimethyl acetal (1 equivalent) in toluene. Heat the mixture at reflux with a Dean-Stark apparatus to remove water until the reaction is complete (monitored by TLC).
-
Reduction: Cool the reaction mixture and add ethanol. Cool to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise. Stir at room temperature until the reduction is complete.
-
Tosylation: Add a solution of sodium hydroxide followed by tosyl chloride (1.1 equivalents) and stir vigorously.
-
Cyclization and Detosylation: Acidify the mixture with hydrochloric acid and heat to reflux. The cyclization and subsequent detosylation occur in this step.
-
Workup: Cool the reaction mixture and make it basic with sodium hydroxide. Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 1-Chloroisoquinolin-4-ol
This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature for the synthesis of 1-Chloroisoquinolin-4-ol.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis, with a focus on temperature-related challenges.
Q1: I am observing a low or no yield of the desired this compound. What are the likely causes?
A: Low or no product yield is a common issue that can stem from several factors, particularly related to reaction conditions.
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. For the chlorination of heterocyclic compounds like isoquinolinols, the temperature must be carefully controlled. Temperatures that are too low may result in an incomplete reaction, while excessively high temperatures can lead to the decomposition of the starting material or the desired product.[1][2] Many related syntheses employ a two-stage temperature profile: an initial, controlled addition of the chlorinating agent at a low temperature (e.g., 0-10°C), followed by heating to reflux to drive the reaction to completion.[2][3][4]
-
Purity and Stoichiometry of Reagents: The purity of the starting isoquinolin-4-ol and the chlorinating agent (e.g., phosphoryl chloride, POCl₃) is crucial. Impurities can interfere with the reaction, leading to side products and reduced yields.[1] Ensure the correct stoichiometric ratios of reactants are used.
-
Presence of Moisture: Chlorinating agents like POCl₃ are highly sensitive to moisture. The presence of water in the reaction flask or solvents can consume the reagent and inhibit the desired reaction. It is essential to use dry glassware and anhydrous solvents.[2]
-
Insufficient Reaction Time: The reaction may not have reached completion. Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal duration at a given temperature.[1] Some protocols for similar compounds require refluxing overnight to ensure a complete reaction.[3]
Q2: My reaction is producing significant impurities or a dark-colored tar. How can I minimize side product formation?
A: The formation of impurities or tar often indicates side reactions or product degradation, which are frequently temperature-dependent.
-
Excessive Reaction Temperature: Overheating is a primary cause of side product formation and polymerization, resulting in tar.[2] Carefully control the heating, and consider a lower reflux temperature if decomposition is suspected.
-
Incorrect Rate of Reagent Addition: The initial stage of the reaction, particularly the addition of the chlorinating agent, can be highly exothermic. Adding the reagent too quickly can cause a rapid temperature increase, leading to uncontrolled side reactions. A slow, dropwise addition at a low temperature (e.g., in an ice bath) is recommended to maintain control.[2][3]
-
Over-chlorination: It is possible to introduce more than one chlorine atom onto the isoquinoline ring at elevated temperatures or with an excess of the chlorinating agent.[5] To minimize this, use the correct stoichiometry and optimize the temperature to favor the mono-chlorinated product.
Q3: The reaction seems to stall and does not go to completion. What steps should I take?
A: An incomplete reaction can be frustrating. Consider the following troubleshooting steps:
-
Verify Reaction Temperature: Ensure your heating apparatus is calibrated and maintaining the target temperature. For reactions requiring reflux, ensure a steady reflux is achieved. Inadequate heating is a common reason for stalled reactions.
-
Extend Reaction Time: As confirmed by TLC or LC-MS, if starting material is still present, extending the reaction time at the optimal temperature may be necessary.[1]
-
Re-evaluate Reagent Stoichiometry: An insufficient amount of the chlorinating agent can lead to an incomplete reaction. While a slight excess is sometimes used, a large deficit will prevent full conversion of the starting material.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting temperature profile for optimizing the synthesis of this compound?
A: Based on established protocols for analogous compounds, a two-stage temperature approach is a sound starting point.
-
Initial Addition: Dissolve the starting material (isoquinolin-4-ol) in an appropriate solvent or in the chlorinating agent itself (if used in excess). Cool the mixture to 0-5°C using an ice bath. Slowly add the chlorinating agent (e.g., POCl₃) dropwise to control the initial exothermic reaction.[2][3]
-
Heating/Reflux: After the addition is complete, allow the mixture to slowly warm to room temperature. Then, gradually heat the reaction to a reflux temperature. A good starting point for reflux is often in the range of 70-110°C, depending on the solvent used.[4][6] The reaction of quinazolones with POCl₃, for example, involves an initial reaction below 25°C, followed by heating to 70-90°C for the final conversion.[4]
Q2: How do I systematically determine the optimal reaction temperature?
A: A systematic approach involves running a series of small-scale experiments, varying the temperature while keeping other parameters (reagent concentration, reaction time) constant. Analyze the yield and purity of this compound for each experiment to identify the optimal temperature.
Q3: Does the choice of chlorinating agent affect the optimal temperature?
A: Yes. While phosphoryl chloride (POCl₃) is a common and effective reagent for this type of transformation,[3][4][6] other agents exist. Each may have a different reactivity profile, requiring a different optimal temperature range. If using an alternative to POCl₃, a re-optimization of the temperature will be necessary.
Data Presentation
The following table provides an illustrative example of data that could be generated during a temperature optimization study. Actual results will vary depending on the specific experimental setup.
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) (by HPLC) | Observations |
| 1 | 60 | 12 | 45 | 85 | Incomplete reaction, starting material remains. |
| 2 | 80 | 12 | 78 | 96 | Good conversion, minimal side products. |
| 3 | 100 | 12 | 85 | 92 | Higher yield but increased impurity profile. |
| 4 | 120 | 12 | 65 | 75 | Significant decomposition, dark tar-like residue. |
Note: This data is illustrative and intended to demonstrate a typical optimization trend.
Experimental Protocols
General Protocol for the Chlorination of Isoquinolin-4-ol
This protocol is a representative procedure based on methodologies for similar heterocyclic systems.[3][6]
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen), add isoquinolin-4-ol (1.0 equiv).
-
Reagent Addition: Cool the flask in an ice bath to 0-5°C. Carefully and slowly add phosphoryl chloride (POCl₃, 3.0-5.0 equiv) dropwise with vigorous stirring. Maintain the temperature below 10°C throughout the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Subsequently, heat the reaction mixture to reflux (typically 80-110°C) and maintain for 3-12 hours.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
Neutralization and Extraction: Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate or a dilute base (e.g., NaOH solution) until the pH is ~7-8. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.
Visualizations
Caption: A logical workflow for troubleshooting common synthesis issues.
Caption: A systematic workflow for temperature optimization experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 4. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 1-Chloro-4-Methylisoquinoline synthesis - chemicalbook [chemicalbook.com]
1-Chloroisoquinolin-4-ol stability issues and degradation products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Chloroisoquinolin-4-ol. The information is designed to address potential stability issues and identify likely degradation products encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a loss of purity of my this compound sample over time when stored in solution. What are the potential causes?
A1: Solutions of this compound may be susceptible to degradation under various conditions. The primary concerns are hydrolysis, oxidation, and photolytic degradation. The stability is highly dependent on the solvent, pH, temperature, and light exposure. For optimal stability, it is recommended to store the compound as a solid in a cool, dark, and dry place. If solutions are necessary, they should be prepared fresh and used promptly.
Q2: What is the likely degradation pathway for this compound under aqueous acidic or basic conditions?
A2: While the chloro-substituted aromatic ring is generally stable, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, could lead to hydrolysis. The most probable hydrolytic degradation product would be the replacement of the chlorine atom with a hydroxyl group, yielding isoquinoline-1,4-diol. The rate of hydrolysis is expected to be slow under neutral conditions but can be accelerated by acid or base catalysis.
Q3: My sample of this compound is developing a color upon storage or during my reaction. What could be the reason?
A3: Color formation is often indicative of oxidation. The 4-hydroxyisoquinoline moiety is susceptible to oxidation, which can lead to the formation of colored quinone-like species. This process can be accelerated by exposure to air (oxygen), metal ions, or oxidizing agents. To minimize oxidative degradation, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and to use purified, de-gassed solvents.
Q4: I am seeing unexpected peaks in my chromatogram when analyzing my this compound sample that has been exposed to light. What are these impurities?
A4: Exposure to ultraviolet or visible light can induce photolytic degradation. Chlorinated aromatic compounds can undergo photodechlorination or other rearrangements upon exposure to light. It is crucial to protect samples of this compound from light by using amber vials or by wrapping containers with aluminum foil.
Q5: How can I monitor the stability of this compound and identify its degradation products?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This involves developing an HPLC method that can separate the parent compound from all potential degradation products. Forced degradation studies (as outlined in the experimental protocols below) can be performed to generate these degradation products and validate the analytical method. Mass spectrometry (MS) coupled with HPLC (LC-MS) is a powerful tool for the structural elucidation of the degradation products.
Data Presentation: Hypothetical Forced Degradation Study of this compound
The following table summarizes hypothetical data from a forced degradation study on this compound to illustrate how results can be presented.
| Stress Condition | Duration (hours) | Assay of this compound (%) | Major Degradation Product(s) | % of Major Degradant(s) |
| 0.1 N HCl (60 °C) | 24 | 92.5 | Isoquinoline-1,4-diol | 5.8 |
| 0.1 N NaOH (60 °C) | 24 | 88.2 | Isoquinoline-1,4-diol | 9.1 |
| 3% H₂O₂ (RT) | 24 | 85.1 | Oxidized quinone-like species | 12.3 |
| Photolytic (UV light) | 24 | 90.7 | Dechlorinated species | 7.2 |
| Thermal (80 °C, solid) | 72 | 98.9 | Minor unidentified peaks | < 1.0 |
Experimental Protocols
Protocol for Forced Degradation Studies of this compound
This protocol outlines the general procedure for conducting forced degradation studies to investigate the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as a mixture of acetonitrile and water.
2. Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Heat the mixture at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 6, 12, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.
3. Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Incubate at a controlled temperature (e.g., 60 °C) for a defined period.
-
At each time point, withdraw a sample, neutralize it with 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.
4. Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the sample at room temperature, protected from light, for a defined period.
-
At each time point, withdraw a sample and dilute with the mobile phase for HPLC analysis.
5. Photolytic Degradation:
-
Expose a solution of this compound in a photostability chamber to a calibrated light source.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
At regular intervals, withdraw samples from both the exposed and control solutions for HPLC analysis.
6. Thermal Degradation:
-
Place the solid compound in a thermostatically controlled oven at an elevated temperature (e.g., 80 °C) for a specified duration.
-
Also, expose the stock solution to the same thermal stress.
-
At regular intervals, withdraw samples, dissolve/dilute them as necessary, and analyze by HPLC.
7. Analytical Method:
-
All samples should be analyzed using a validated stability-indicating HPLC method, typically with a UV detector. The method must be capable of separating the parent compound from all potential degradation products.
Mandatory Visualizations
Caption: Experimental Workflow for Forced Degradation Studies.
Caption: Hypothesized Degradation Pathways for this compound.
Overcoming poor regioselectivity in isoquinoline synthesis
Welcome to the technical support center for isoquinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions for overcoming common experimental challenges, with a focus on achieving high regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control regioselectivity in classical isoquinoline syntheses like the Bischler-Napieralski or Pictet-Spengler reactions?
A1: In classical isoquinoline syntheses, regioselectivity is primarily governed by the principles of electrophilic aromatic substitution. The key factors include:
-
Electronic Effects: The presence of electron-donating groups (EDGs) on the phenethylamine ring activates the aromatic system towards electrophilic attack, facilitating the reaction. Cyclization typically occurs at the position that is most electronically enriched and sterically accessible, which is often ortho or para to the activating group. For instance, in the Bischler-Napieralski reaction, if an EDG is at the meta-position, cyclization is more likely to occur at the para-position relative to that substituent.[1]
-
Steric Hindrance: Bulky substituents on the aromatic ring can hinder the approach of the electrophile, favoring cyclization at a less sterically crowded position.
-
Reaction Conditions: The choice of acid catalyst (Brønsted or Lewis acid), solvent, and temperature can significantly influence the regiochemical outcome.[2][3][4] Protic solvents, for example, have been shown to improve the desired cyclization pattern in some cases.[2][4]
Q2: How do modern transition-metal-catalyzed methods improve regioselectivity compared to classical methods?
A2: Modern methods, particularly those involving transition-metal-catalyzed C-H activation, offer superior control over regioselectivity.[5] This is achieved through the use of a directing group on one of the starting materials. This functional group coordinates to the metal catalyst (e.g., Palladium, Rhodium, Ruthenium), bringing the catalyst into close proximity with a specific C-H bond, usually at the ortho position.[5][6] This directed metallacycle then reacts with a coupling partner (like an alkyne) in an annulation cascade to build the isoquinoline ring with high precision.[5][7] This approach makes the site of cyclization predictable and less dependent on the inherent electronic properties of the aromatic ring.[5]
Q3: What is a "directing group" in the context of C-H activation for isoquinoline synthesis, and can you provide examples?
A3: A directing group is a functional group covalently attached to a substrate that directs a transition metal catalyst to a specific C-H bond, enabling its selective functionalization.[5] In isoquinoline synthesis, the directing group is typically positioned to facilitate ortho-C-H activation. After directing the cyclization, the group is often incorporated into the final heterocyclic product.[5] Effective directing groups include:
Q4: When should I choose a classical synthesis method versus a modern transition-metal-catalyzed approach?
A4: The choice depends on several factors:
-
Substrate Availability and Substitution Pattern: Classical methods like the Pictet-Spengler or Bischler-Napieralski reactions are often effective for electron-rich phenethylamines and can be very direct.[9][10] The Pomeranz-Fritsch reaction can provide access to substitution patterns that are difficult to achieve with other methods.[11]
-
Desired Regioselectivity: If you have an unsymmetrically substituted precursor and require a single regioisomer, modern C-H activation methods offer far more reliable control.[5][6]
-
Functional Group Tolerance: Modern catalytic methods are often more tolerant of a wider range of functional groups compared to the harsh acidic conditions of many classical syntheses.[6][7]
-
Atom Economy and Green Chemistry: Many modern methods are designed to be more atom-economical and avoid the use of harsh, stoichiometric reagents, aligning better with green chemistry principles.[12][13]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Pictet-Spengler Reaction with Unsymmetrical Phenethylamines
Symptom: Your reaction with a meta-substituted phenethylamine (e.g., m-tyramine) produces a mixture of 6-substituted and 8-substituted tetrahydroisoquinoline regioisomers, leading to difficult purification and low yield of the desired product.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps & Solutions |
| Insufficient Electronic Differentiation | The intrinsic electronic bias for cyclization at the two possible positions (ortho and para to the activating group) is small, leading to a mixture of products. |
| Inappropriate Catalyst | Traditional Brønsted acids (e.g., HCl, TFA) may not be selective enough. Solution: Screen alternative catalysts. For example, calcium-based catalysts like Ca[OCH(CF3)2]2 have been shown to provide high regioselectivity with m-tyramine.[2] Heterogeneous catalysts, such as an Al-pillared bentonite, can also lead to total regioselectivity.[2] |
| Suboptimal Solvent | The solvent can influence the stability of the transition state leading to each isomer. Solution: Evaluate different solvents. The regioselectivity of the Pictet-Spengler reaction can be sensitive to the H-bond donating character of the solvent.[14] Protic solvents may improve the desired cyclization pattern.[2][4] Consider screening solvents like toluene, dichloromethane, and trifluoroethanol.[14] |
| Reaction Temperature | The reaction may be under thermodynamic control at higher temperatures, favoring the more stable isomer, which may not be the desired one. Solution: Attempt the reaction at a lower temperature to favor the kinetically controlled product, which may be a different regioisomer. |
Issue 2: Mixture of Isomers in Bischler-Napieralski Reaction
Symptom: Cyclization of a phenethylamide with a meta-activating group yields both the expected 6-substituted and the undesired 8-substituted 3,4-dihydroisoquinoline.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps & Solutions |
| Steric Effects | A bulky activating group or a substituent on the ethylamine backbone can influence the site of cyclization. |
| Harsh Reaction Conditions | High temperatures and strong acids can sometimes overcome subtle electronic preferences, leading to mixtures. Solution 1: Use milder dehydrating agents. While POCl₃ and P₂O₅ are common, reagents like trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base (e.g., 2-chloropyridine) can promote cyclodehydration under milder conditions, potentially improving selectivity.[15] Solution 2: For substrates that lack strong electron-donating groups, a combination of P₂O₅ in refluxing POCl₃ is often required for the reaction to proceed, though this may not solve selectivity issues.[1][10] |
| Incorrect Substrate Design | The electronic directing effect of the substituent is not strong enough to favor one position exclusively. Solution: If possible, redesign the substrate. Adding a second activating group can often lock in a specific regiochemical outcome. For example, a 3,4-disubstituted phenethylamine will almost exclusively cyclize to the 6,7-disubstituted product. |
Issue 3: Low Regioselectivity in Transition Metal-Catalyzed C-H Annulation
Symptom: A C-H activation/annulation reaction is producing a mixture of regioisomers, despite the use of a directing group.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps & Solutions |
| Ineffective Directing Group | The directing group may be too flexible or have poor coordinating ability with the chosen metal catalyst. Solution: Modify the directing group. A bulkier or more rigid directing group can enhance steric differentiation between the two ortho C-H bonds, improving selectivity.[16] |
| Suboptimal Catalyst/Ligand Combination | The ligand environment around the metal center plays a critical role in selectivity. Solution: Screen different catalysts and ligands. For a palladium-catalyzed reaction, for instance, compare results from different precursors like Pd(OAc)₂ and Pd(CH₃CN)₂Cl₂.[5][16] In some cases, phosphine-free conditions may favor one isomer, while specific phosphine ligands might favor another.[16] |
| Incorrect Oxidant or Additives | The oxidant and other additives (e.g., bases, acids) are crucial components of the catalytic cycle and can influence the regioselectivity. Solution: Systematically screen oxidants and additives. In one palladium-catalyzed synthesis of hydroisoquinolones, silver salts like Ag₂CO₃ were found to be crucial, whereas Cu(OAc)₂ or O₂ gave only trace product.[5] Similarly, bases like DIPEA can be essential for the C-H activation step.[5] |
| Reaction Conditions | Temperature and solvent can affect the kinetics and thermodynamics of the catalytic cycle. Solution: Optimize the reaction conditions. Lowering the temperature can sometimes improve selectivity.[16] Screen a range of solvents with different polarities and coordinating abilities (e.g., toluene, DMF, DCE).[16] |
Key Experimental Protocols
Protocol 1: Highly Regioselective Synthesis of 3,4-Substituted Hydroisoquinolones via Palladium-Catalyzed C-H Activation
This protocol describes the synthesis of 3,4-substituted hydroisoquinolones from N-methoxy benzamides and 2,3-allenoic acid esters with excellent regioselectivity.[5]
-
Reactants: N-methoxybenzamide (1.0 equiv), 2,3-allenoic acid ester (3.0 equiv).
-
Catalyst: Pd(CH₃CN)₂Cl₂ (10 mol%).
-
Oxidant: Ag₂CO₃ (2.0 equiv).
-
Additive: DIPEA (2.0 equiv).
-
Solvent: Toluene.
-
Procedure:
-
To a reaction vessel, add N-methoxybenzamide (0.50 mmol), 2,3-allenoic acid ester (1.5 mmol), Ag₂CO₃ (1.0 mmol), DIPEA (1.0 mmol), and Pd(CH₃CN)₂Cl₂ (0.05 mmol).
-
Add toluene (10 mL) to the vessel.
-
Seal the vessel and heat the mixture at 85 °C for 4 hours under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Concentrate the filtrate in vacuo and purify the residue by column chromatography on silica gel to yield the desired hydroisoquinolone.
-
Representative Data:
| N-methoxybenzamide Substituent | 2,3-Allenoic Acid Ester | Product Yield | Regioselectivity |
| H | Ethyl 2,3-butadienoate | 87% | Single isomer observed |
| 4-Me | Ethyl 2,3-butadienoate | 81% | Single isomer observed |
| 4-OMe | Ethyl 2,3-butadienoate | 75% | Single isomer observed |
| 4-F | Ethyl 2,3-butadienoate | 68% | Single isomer observed |
| Data adapted from a study on palladium-catalyzed C–H activation/annulation.[5] |
Protocol 2: Ruthenium-Catalyzed Regioselective Synthesis of Isoquinolines Using Primary Amines as Directing Groups
This protocol details the Ru(II)-catalyzed oxidative coupling of benzylamines with internal alkynes, where the primary amine acts as an efficient directing group to ensure high regioselectivity.[6]
-
Reactants: Benzylamine derivative (1.0 equiv), internal alkyne (1.2 equiv).
-
Catalyst: [{RuCl₂(p-cymene)}₂] (5 mol%).
-
Additive: NaOAc (20 mol%).
-
Solvent: 1,2-dichloroethane (DCE).
-
Procedure:
-
In a sealed tube, combine the benzylamine derivative (0.5 mmol), the internal alkyne (0.6 mmol), [{RuCl₂(p-cymene)}₂] (0.025 mmol), and NaOAc (0.1 mmol).
-
Add DCE (2 mL) to the tube.
-
Heat the reaction mixture at 100 °C for 16 hours.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the substituted isoquinoline.
-
Representative Data:
| Benzylamine Substituent | Alkyne | Product Yield | Regioselectivity |
| 4-OMe | Diphenylacetylene | 95% | High |
| 2-OMe | Diphenylacetylene | 88% | High |
| 3,5-diOMe | Diphenylacetylene | 93% | High |
| 4-CF₃ | Diphenylacetylene | 70% | High |
| Data adapted from a study on primary amines as directing groups in Ru-catalyzed synthesis.[6] |
Visualized Workflows and Pathways
Caption: Decision workflow for selecting an appropriate isoquinoline synthesis method.
Caption: A systematic troubleshooting guide for regioselectivity issues.
Caption: Plausible mechanism for Pd-catalyzed hydroisoquinolone synthesis.[5]
References
- 1. jk-sci.com [jk-sci.com]
- 2. researchgate.net [researchgate.net]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Isoquinoline synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 10. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 11. organicreactions.org [organicreactions.org]
- 12. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bischler-Napieralski Reaction [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Column Chromatography of 1-Chloroisoquinolin-4-ol
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the column chromatography of 1-Chloroisoquinolin-4-ol.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound via column chromatography.
Issue 1: The compound is not eluting from the column or is eluting very slowly.
-
Question: My this compound is stuck on the column, even when I use a high percentage of ethyl acetate in my mobile phase. What should I do?
-
Answer: This indicates that the mobile phase is not polar enough to displace the highly polar this compound from the silica gel. The hydroxyl group on the isoquinoline ring significantly increases its polarity compared to analogues lacking this functional group.
-
Solution: Gradually increase the polarity of the eluent. You can achieve this by adding a more polar solvent, such as methanol, to your ethyl acetate/hexane or ethyl acetate/petroleum ether mobile phase. Start with a small percentage of methanol (e.g., 1-2%) and incrementally increase it. It is crucial to perform small-scale trials using Thin Layer Chromatography (TLC) to determine the optimal solvent system before running the entire column.[1][2]
-
Issue 2: The compound is eluting too quickly, resulting in poor separation.
-
Question: My this compound is coming off the column in the first few fractions with impurities. How can I improve the separation?
-
Answer: This is a sign that your eluent is too polar, causing the compound to have a low affinity for the stationary phase and move too quickly through the column.[2][3]
-
Solution: Decrease the polarity of your mobile phase. If you are using a mixture of ethyl acetate and hexanes, increase the proportion of hexanes. The goal is to find a solvent system where the desired compound has an Rf value of approximately 0.2-0.4 on a TLC plate, which generally provides the best separation on a column.[4]
-
Issue 3: Peak tailing is observed, leading to broad fractions and impure product.
-
Question: The fractions containing my this compound are showing significant tailing on TLC analysis. How can I get sharper peaks?
-
Answer: Peak tailing for nitrogen-containing heterocyclic compounds like isoquinolines is often due to strong interactions between the basic nitrogen atom and the acidic silanol groups on the surface of the silica gel.[3][5]
Issue 4: The compound appears to be decomposing on the column.
-
Question: I am observing new, unexpected spots on my TLC plates of the collected fractions, and my yield is low. I suspect my compound is degrading. What can I do?
-
Answer: Some compounds are sensitive to the acidic nature of standard silica gel.[1][7]
-
Solution 1: Deactivate the silica gel. This can be done by pre-treating the silica with a solution of your eluent containing a small percentage of a base like triethylamine before packing the column.[8]
-
Solution 2: Use a different stationary phase. Alumina (neutral or basic) can be a good alternative for compounds that are unstable on silica gel.[1][4]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase to purify this compound?
A1: Due to the presence of the polar hydroxyl group, a more polar solvent system will be required than for non-hydroxylated chloroisoquinolines. A good starting point would be a mixture of ethyl acetate and a non-polar solvent like hexanes or petroleum ether. Begin with a higher ratio of the non-polar solvent and gradually increase the proportion of ethyl acetate. If the compound still shows low mobility on TLC, the addition of a small amount of methanol may be necessary.
Q2: How do I prepare my sample for loading onto the column?
A2: Dissolve your crude this compound in a minimal amount of the initial mobile phase solvent. If the compound has poor solubility in the eluent, you can dissolve it in a slightly more polar solvent like dichloromethane. For best results, consider "dry loading". This involves dissolving your sample, adsorbing it onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting dry powder to the top of the prepared column.[7]
Q3: How can I monitor the progress of my column chromatography?
A3: Collect fractions of the eluent as it comes off the column. The progress of the separation is typically monitored by Thin Layer Chromatography (TLC).[2] Analyze the collected fractions by spotting them on a TLC plate to identify which fractions contain your purified product.
Q4: Should I use gravity or flash chromatography?
A4: Flash chromatography, which uses pressure (e.g., from compressed air) to push the solvent through the column, is generally faster and provides better separation than gravity chromatography.[2] For most research applications, flash chromatography is the preferred method.
Experimental Protocol: Column Chromatography of this compound
This protocol is a general guideline and should be optimized for your specific sample and purity requirements based on preliminary TLC analysis.
1. Preparation of the Stationary Phase:
-
Select a glass column of an appropriate size for the amount of sample to be purified.
-
Prepare a slurry of silica gel (230-400 mesh for flash chromatography) in the initial, least polar mobile phase.
-
Carefully pour the slurry into the column, allowing the silica gel to settle into a uniform bed. Ensure no air bubbles are trapped in the stationary phase.
-
Drain the excess solvent until the solvent level is just above the top of the silica gel bed.
2. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal volume of the initial mobile phase. Carefully pipette this solution onto the top of the silica gel bed, taking care not to disturb the surface.
-
Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., dichloromethane or methanol). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
3. Elution:
-
Begin elution with the initial, least polar mobile phase.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the this compound. This can be done by incrementally increasing the percentage of the more polar solvent (e.g., ethyl acetate, then methanol).
-
Collect fractions of a consistent volume throughout the elution process.
4. Fraction Analysis:
-
Analyze the collected fractions using TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Suggested Starting Conditions for Column Chromatography of this compound
| Parameter | Recommended Condition | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for many organic compounds. |
| Mobile Phase (Eluent) | Gradient of Hexanes/Ethyl Acetate, potentially with Methanol | Start with a low polarity (e.g., 9:1 Hexanes:EtOAc) and gradually increase the polarity. Add 1-5% Methanol to the Ethyl Acetate if the compound does not elute. |
| Mobile Phase Modifier | 0.1-1% Triethylamine | Add to the mobile phase to reduce peak tailing. |
| Loading Technique | Dry Loading | Recommended for better resolution, especially if the compound is not very soluble in the initial eluent. |
| Detection Method | Thin Layer Chromatography (TLC) with UV visualization | Use an appropriate eluent for the TLC that gives good separation. |
Visualization
Caption: Troubleshooting workflow for common issues in the column chromatography of this compound.
References
- 1. Chromatography [chem.rochester.edu]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. benchchem.com [benchchem.com]
- 4. columbia.edu [columbia.edu]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Anomalous NMR Spectra of Isoquinolines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with isoquinoline derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret anomalous Nuclear Magnetic Resonance (NMR) spectra, a common challenge in the structural elucidation of these important heterocyclic compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your NMR experiments with isoquinolines, presented in a question-and-answer format.
Issue 1: Signal Broadening or Complete Disappearance of Peaks
Question: Why are some of the proton signals in my isoquinoline spectrum, particularly around C1 and C3, extremely broad or even absent?
Answer: This is a frequently observed anomaly in the ¹H NMR spectra of 3,4-dihydroisoquinolines and related compounds.[1] Several factors can contribute to this line broadening:
-
Trace Paramagnetic Impurities: The most common culprit is the presence of trace amounts of paramagnetic metal ions in your sample or the NMR solvent (e.g., certain batches of CDCl₃).[1] These impurities can cause significant line broadening of nearby protons.[2] The effect is often dramatic, turning sharp signals into broad, poorly resolved humps or causing them to disappear entirely into the baseline.[1]
-
Slow Chemical Exchange: The molecule might be undergoing a slow conformational change or an equilibrium between two or more species on the NMR timescale.[1] This can lead to broadened signals for the nuclei involved in the exchange.
-
Concentration Effects: Highly concentrated samples can sometimes lead to peak broadening due to bimolecular interactions.[3]
Troubleshooting Steps:
-
Solvent and Glassware Check: Rerun the spectrum in a different, high-purity NMR solvent. Ensure all glassware is scrupulously clean and free of any metal contaminants.
-
Use a Chelating Agent: Add a small amount of a chelating agent, like EDTA, to your NMR sample. This can sequester paramagnetic metal ions and often results in a "normal" spectrum with sharp signals.
-
Variable Temperature (VT) NMR: Acquire spectra at different temperatures.[3] If the broadening is due to a dynamic process, changing the temperature can either sharpen the signals (by moving into the fast or slow exchange regime) or show coalescence, helping to determine the energy barrier of the process.[4][5]
-
Dilute the Sample: Prepare a more dilute sample to see if concentration effects are the cause.[6]
Issue 2: Doubling of NMR Signals
Question: My ¹H and ¹³C NMR spectra show a doubling of most or all signals, suggesting the presence of two compounds, but I expect a single pure product. What could be the cause?
Answer: The doubling of signals for a single isoquinoline derivative is often due to the presence of atropisomers or rotamers .[4][5] This phenomenon, known as dynamic NMR (DNMR), occurs when there is hindered rotation around a single bond, creating two distinct, slowly interconverting stereoisomers on the NMR timescale.[7][8]
-
Atropisomerism: This is common in isoquinolines with bulky substituents, which create a high energy barrier to rotation around a C-C or C-N single bond.[7][9][10] If the energy barrier is high enough, these isomers can be stable and isolable at room temperature.[7]
-
Rotational Conformers (Rotamers): Rotation around bonds, such as an amide C-N bond within a substituent, can also be restricted.[5] This leads to the observation of two distinct sets of signals for the different conformations.
Troubleshooting Steps:
-
Variable Temperature (VT) NMR: This is the most definitive experiment.[4][8] As you increase the temperature, the rate of interconversion between the rotamers will increase. You will observe the two sets of signals broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged single set of signals at a sufficiently high temperature.[8] This allows for the calculation of the energy barrier to rotation.[4][5]
-
2D NMR Spectroscopy: Techniques like NOESY or ROESY can be used at low temperatures to establish through-space correlations within each distinct rotamer, helping to assign their individual structures.[5]
Issue 3: Unexpected Chemical Shifts or Signal Overlap
Question: The chemical shifts in my aromatic region are not what I expected based on literature values, and some peaks are overlapping, making analysis difficult. What can I do?
Answer: Chemical shifts in isoquinolines can be highly sensitive to their environment. Several factors can cause deviations from expected values:
-
Solvent Effects: The choice of NMR solvent can significantly alter chemical shifts.[11][12] Aromatic solvents like benzene-d₆ can induce significant upfield or downfield shifts due to anisotropic effects, which can be useful for resolving overlapping signals.[3][13] Polar solvents can also influence the electron distribution and thus the chemical shifts.
-
pH Effects: The protonation state of the isoquinoline nitrogen has a major impact on the electron density of the entire ring system, leading to significant changes in chemical shifts. Traces of acid (e.g., in CDCl₃) can protonate the nitrogen, altering the spectrum.[14]
-
Substituent Effects: The electronic nature (electron-donating vs. electron-withdrawing) and steric bulk of substituents will modulate the chemical shifts of all protons and carbons in the isoquinoline core.
Troubleshooting Steps:
-
Change the NMR Solvent: Rerunning the spectrum in a different solvent (e.g., benzene-d₆, acetone-d₆, or DMSO-d₆) is a simple and effective way to change the dispersion of signals and potentially resolve overlap.[3]
-
Control the pH: If your molecule has acidic or basic sites, consider buffering your sample or adding a drop of base (like pyridine-d₅) or acid (like TFA) to ensure a single protonation state.
-
Utilize 2D NMR: If signal overlap persists, use two-dimensional NMR experiments.
-
COSY: To identify proton-proton spin coupling networks.[15]
-
HSQC/HMQC: To correlate protons directly to their attached carbons.[15]
-
HMBC: To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular structure.[15]
-
Quantitative Data Summary
The following table provides typical ¹H NMR chemical shift ranges for the parent isoquinoline molecule. Note that these values are approximate and can shift significantly based on substitution, solvent, and pH.
| Proton Position | Typical Chemical Shift (δ, ppm) in CDCl₃ |
| H-1 | ~9.2 |
| H-3 | ~8.5 |
| H-4 | ~7.6 |
| H-5 | ~7.8 |
| H-6 | ~7.6 |
| H-7 | ~7.7 |
| H-8 | ~7.9 |
Data compiled from publicly available spectral databases.[16]
Key Experimental Protocols
Protocol 1: Variable Temperature (VT) NMR for Dynamic Processes
This protocol is essential for investigating issues like signal doubling (rotamers/atropisomers) or exchange broadening.
-
Sample Preparation: Prepare a standard NMR sample of your isoquinoline derivative in a suitable deuterated solvent (e.g., toluene-d₈ or DMSO-d₆, which have a wide temperature range).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).
-
Temperature Increments: Gradually increase the sample temperature in increments (e.g., 10-20 K). Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum.
-
Observe Changes: Look for the characteristic signs of dynamic exchange: broadening of the separate signals, their coalescence into a single broad peak, and subsequent sharpening at higher temperatures.
-
Low-Temperature Experiment (Optional): If needed, perform the experiment at decreasing temperatures to observe the sharpening of signals in the slow-exchange regime.
-
Data Analysis: The coalescence temperature can be used with the difference in frequency between the two exchanging signals (in the slow-exchange limit) to calculate the free energy of activation (ΔG‡) for the rotational barrier.
Protocol 2: 2D NMR for Structural Elucidation
When 1D spectra are ambiguous, a standard suite of 2D NMR experiments is required for full structural assignment.
-
Sample Preparation: Prepare a relatively concentrated, high-purity sample to ensure good signal-to-noise in a reasonable time.
-
Acquire Standard Spectra:
-
¹H NMR: A standard high-resolution proton spectrum.
-
¹³C NMR: A standard proton-decoupled carbon spectrum.
-
-
Acquire 2D Correlation Spectra:
-
gCOSY (Gradient Correlation Spectroscopy): Reveals ¹H-¹H coupling correlations, helping to trace out spin systems within the molecule.
-
gHSQC (Gradient Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to. This is a highly sensitive experiment for one-bond C-H correlations.
-
gHMBC (Gradient Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is critical for connecting different spin systems, identifying connectivity to quaternary carbons, and confirming the overall carbon skeleton.
-
NOESY/ROESY (Nuclear Overhauser Effect / Rotating-frame Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, which is invaluable for determining stereochemistry, conformation, and the specific structures of rotamers or atropisomers.
-
Visualizations
Troubleshooting Workflow for Anomalous Spectra
The following diagram outlines a logical workflow for diagnosing and resolving common anomalous NMR spectral features in isoquinolines.
Caption: Workflow for diagnosing anomalous isoquinoline NMR spectra.
References
- 1. ias.ac.in [ias.ac.in]
- 2. xuv.scs.illinois.edu [xuv.scs.illinois.edu]
- 3. Troubleshooting [chem.rochester.edu]
- 4. Dynamic NMR and ab initio studies of exchange between rotamers of derivatives of octahydrofuro[3,4-f]isoquinoline-7(1H)-carboxylate and tetrahydro-2,5,6(1H)-isoquinolinetricarboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 7. Atropisomer - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Frontiers | Chiral Phosphoric Acid Promoted Chiral 1H NMR Analysis of Atropisomeric Quinolines [frontiersin.org]
- 10. Frontiers | Chiral 1H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids [frontiersin.org]
- 11. scilit.com [scilit.com]
- 12. thieme-connect.de [thieme-connect.de]
- 13. pubs.aip.org [pubs.aip.org]
- 14. pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Isoquinoline(119-65-3) 1H NMR [m.chemicalbook.com]
Resolving co-eluting peaks in HPLC analysis of isoquinolines
Welcome to our dedicated support center for resolving common challenges in the High-Performance Liquid Chromatography (HPLC) analysis of isoquinolines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their separation methods.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My isoquinoline peaks are co-eluting or poorly resolved. What are the initial steps to improve separation?
A1: Co-elution is a common issue where two or more compounds elute from the column at the same time, resulting in overlapping peaks.[1] The primary goal is to adjust the chromatographic conditions to enhance the differential migration of the analytes. Here’s a step-by-step approach to improving resolution:
-
Optimize Mobile Phase Composition: The easiest parameter to adjust is the mobile phase.[2] For reversed-phase HPLC, modifying the percentage of the organic solvent (like acetonitrile or methanol) can alter the retention factor (k) and improve separation.[3]
-
Adjust Mobile Phase pH: The pH of the mobile phase is a critical factor in the analysis of ionizable compounds like isoquinoline alkaloids.[4][5] Altering the pH can change the ionization state of the analytes, which in turn affects their retention time and interaction with the stationary phase.[4] A study on the separation of eight isoquinoline alkaloids found that adjusting the pH to 5.0 with 10 mM ammonium acetate and 0.2% triethylamine in the mobile phase successfully separated all compounds within 28 minutes.[6]
-
Modify Column Temperature: Temperature can influence retention time, selectivity, and peak shape.[7] Increasing the column temperature generally reduces the viscosity of the mobile phase, leading to shorter retention times and potentially sharper peaks.[8] However, the effect on selectivity can vary, so it's a parameter worth exploring.[7]
Q2: I'm observing peak tailing or splitting for my isoquinoline analytes. What could be the cause and how can I fix it?
A2: Peak tailing, where the peak's trailing edge is drawn out, and peak splitting are often indicative of secondary interactions with the stationary phase or other column-related issues.[9]
Troubleshooting Steps:
-
Assess for Co-elution: What appears to be a split peak might actually be two co-eluting compounds.[9] Using a diode array detector (DAD) or a mass spectrometer (MS) can help assess peak purity.[1]
-
Mobile Phase pH and pKa: If the mobile phase pH is too close to the pKa of your isoquinoline analyte, you may get a mixture of ionized and unionized forms, leading to peak distortion. It's advisable to adjust the mobile phase pH to be at least 2 units above or below the pKa of the compound.
-
Check for Column Contamination or Voids: A blocked frit or contamination at the head of the column can cause peak splitting.[9] If all peaks in the chromatogram exhibit splitting, it's likely a physical problem with the column.[9] Consider flushing the column or, if necessary, replacing it.[10]
Q3: My retention times are shifting between runs. What should I investigate?
A3: Inconsistent retention times can compromise the reliability of your analytical method. Several factors can contribute to this issue.
Potential Causes and Solutions:
-
Mobile Phase Preparation: Ensure your mobile phase is prepared consistently. Even minor variations in the organic-to-aqueous ratio or buffer concentration can lead to shifts in retention time.[11]
-
Column Temperature: Fluctuations in ambient laboratory temperature can affect retention times.[12] Using a column oven to maintain a constant temperature is highly recommended.[7] A 1°C change in temperature can alter retention times by 1-3%.[12]
-
Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before each injection. Insufficient equilibration can lead to drifting retention times.
Q4: I've tried adjusting the mobile phase and temperature, but some of my polar isoquinoline isomers still co-elute. What are my next options?
A4: When basic method adjustments are insufficient, exploring alternative chromatographic modes or more advanced techniques may be necessary.
Advanced Strategies:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating highly polar compounds that show little retention in reversed-phase chromatography.[13][14] It utilizes a polar stationary phase with a mobile phase consisting of a high percentage of organic solvent and a small amount of aqueous solvent.[15]
-
Chiral Stationary Phases (CSPs): If you are working with enantiomers of isoquinolines, a chiral stationary phase is often necessary for separation.[16] There are two main approaches for chiral separations: direct, using a chiral stationary phase or a chiral mobile phase additive, and indirect, which involves derivatizing the enantiomers to form diastereomers that can be separated on an achiral column.[17]
-
Alternative Reversed-Phase Stationary Phases: Standard C18 columns may not always provide the best selectivity. Consider columns with different bonded phases, such as phenyl-hexyl or pentafluorophenyl (PFP), which can offer different types of interactions (e.g., π-π interactions) and improve separation.[18][19]
-
Two-Dimensional Liquid Chromatography (2D-LC): For highly complex mixtures, 2D-LC can provide a significant increase in peak capacity and resolving power.[20][21] In this technique, fractions from the first dimension separation are transferred to a second column with a different selectivity for further separation.[22]
Data Presentation
Table 1: Mobile Phase Conditions for Isoquinoline Alkaloid Separation
| Isoquinoline Alkaloids | Stationary Phase | Mobile Phase | Reference |
| Narcotine, chelidonine, dihydrocodeine, cinchonine, berberine, cinchonidine, papaverine, apomorphine | Reversed-Phase | Acetonitrile and aqueous buffer (disodium phosphate and citric acid) with varying pH | [23][24] |
| Isocorydine, glaucine, coptisine, palmatine, berberine, canadine, corydaline, tetrahydrocoptisine | Reversed-Phase C18 | 10 mM ammonium acetate containing 0.2% triethylamine (adjusted to pH 5.0) with a gradient elution | [6] |
| Magnoflorine, protopine, stylopine, palmatine, berberine, sanguinarine, chelerythrine | Polar RP | Acetonitrile, water, and 0.04 M 1-butyl-3-methylimidazolium tetrafluoroborate (ionic liquid) in a gradient elution | [25] |
| General Isoquinoline | Reversed-Phase | Acetonitrile, water, and phosphoric acid (can be replaced with formic acid for MS compatibility) | [26][27] |
Experimental Protocols
Protocol 1: General HPLC Method Development for Isoquinolines
-
Analyte Information Gathering: Collect information on the physicochemical properties of the target isoquinolines, including their pKa, polarity, and UV absorbance maxima.
-
Initial Column and Mobile Phase Selection:
-
Start with a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
For the mobile phase, begin with a simple gradient of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[28] A common starting point is a buffer of ammonium acetate or ammonium formate for MS compatibility.[29]
-
-
Mobile Phase pH Optimization:
-
Gradient Optimization:
-
Adjust the gradient slope to improve the separation of closely eluting peaks. A shallower gradient can increase resolution.
-
-
Temperature Optimization:
-
Set the column oven to different temperatures (e.g., 30°C, 40°C, 50°C) and evaluate the impact on the chromatogram.[7]
-
-
Detector Wavelength Selection:
-
Set the UV detector to the wavelength of maximum absorbance for the target analytes to ensure the highest sensitivity.[28]
-
Mandatory Visualization
Caption: A workflow for troubleshooting co-eluting peaks in HPLC.
Caption: Key HPLC parameters and their impact on peak resolution.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromtech.com [chromtech.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. researchgate.net [researchgate.net]
- 7. chromtech.com [chromtech.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. bvchroma.com [bvchroma.com]
- 11. benchchem.com [benchchem.com]
- 12. HPLC Columns & Detectors: Temp Control for Lab Precision [timberlineinstruments.com]
- 13. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]
- 14. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 18. researchgate.net [researchgate.net]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. agilent.com [agilent.com]
- 21. mdpi.com [mdpi.com]
- 22. Preparative two-dimensional liquid chromatography/mass spectrometry for the purification of complex pharmaceutical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Effect of mobile phase buffer ph on separation selectivity of some isoquinoline alkaloids in reversed-phase systems of Pressurized Planar Electrochromatography and High-Performance Thin-Layer Chromatography | Current Issues in Pharmacy and Medical Sciences [czasopisma.umlub.pl]
- 25. Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 27. Separation of Isoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 28. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 29. Mobile phases compatible for LC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Technical Support Center: Synthesis of 1-Chloroisoquinolin-4-ol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 1-Chloroisoquinolin-4-ol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on the chlorination of isoquinolin-4-ol using phosphorus oxychloride (POCl₃).
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Suboptimal reaction temperature. 4. Inefficient work-up and extraction. | 1. Increase reaction time or the molar equivalent of POCl₃. 2. Ensure anhydrous conditions and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Avoid excessive heating. 3. Optimize the reaction temperature. A stepwise increase in temperature may be beneficial. 4. Ensure the pH is appropriately adjusted during work-up to prevent loss of the product. Use a suitable extraction solvent. |
| Presence of Unreacted Isoquinolin-4-ol | 1. Insufficient amount of chlorinating agent. 2. Short reaction time. 3. Low reaction temperature. | 1. Increase the molar ratio of POCl₃ to the starting material. 2. Extend the reaction duration and monitor progress using TLC or LC-MS. 3. Gradually increase the reaction temperature, for example, by refluxing. |
| Formation of Dichloro- or Polychlorinated Impurities | 1. Excess of the chlorinating agent. 2. High reaction temperature or prolonged reaction time. | 1. Use a stoichiometric amount of POCl₃ or a slight excess. 2. Carefully control the reaction temperature and time. Monitor the reaction closely to stop it once the starting material is consumed. |
| Presence of Dark, Tarry Byproducts | 1. Reaction temperature is too high. 2. Presence of moisture or other reactive impurities in the starting materials or solvent. 3. Self-polymerization or decomposition of the starting material or product. | 1. Lower the reaction temperature and consider a more gradual heating process. 2. Use freshly distilled solvents and ensure all glassware is thoroughly dried. 3. Add the starting material in portions to control the reaction exotherm. |
| Difficult Purification | 1. Presence of multiple, closely related impurities. 2. The product is unstable on silica gel. | 1. Employ alternative purification techniques such as recrystallization or preparative HPLC. 2. Consider using a different stationary phase for column chromatography, such as alumina, or using a solvent system with a buffer. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the critical steps?
A common and direct method is the chlorination of isoquinolin-4-ol (which exists in tautomeric equilibrium with 4-hydroxy-2H-isoquinolin-1-one) using a chlorinating agent such as phosphorus oxychloride (POCl₃). The critical steps in this process are maintaining anhydrous conditions to prevent the decomposition of POCl₃ and controlling the reaction temperature to avoid the formation of tars and polychlorinated byproducts.
Q2: My reaction with POCl₃ is sluggish. How can I improve the reaction rate?
If the reaction is slow, you can try gradually increasing the temperature to reflux. The addition of a tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), can also accelerate the reaction by neutralizing the HCl generated. However, the addition of a base should be done cautiously as it can also promote side reactions.
Q3: I observe multiple spots on my TLC plate after the reaction. What could they be?
The multiple spots could correspond to:
-
The starting material (isoquinolin-4-ol).
-
The desired product (this compound).
-
Over-chlorinated products (e.g., 1,X-dichloroisoquinolines).
-
Phosphorylated intermediates that have not fully converted to the final product.
-
Polymeric or tarry byproducts.
Running co-spots with your starting material can help in identification. LC-MS analysis is highly recommended for identifying the mass of each component.
Q4: How can I effectively purify the crude this compound?
Standard purification is achieved through silica gel column chromatography. A gradient elution using a mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate) is typically effective. If chromatography is challenging, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) can be an excellent alternative for obtaining a highly pure product.
Q5: Are there alternative, potentially cleaner, methods for the chlorination step?
Yes, biocatalytic methods are emerging as a highly selective alternative. For instance, a fungal flavin-dependent halogenase has been shown to selectively chlorinate the isoquinoline core at the position ortho to a hydroxyl group. This enzymatic approach can offer higher purity and milder reaction conditions, though it may require specialized equipment and expertise.
Quantitative Data Summary
The following table presents hypothetical data to illustrate the effect of different reaction conditions on the yield and purity of this compound in the chlorination of isoquinolin-4-ol with POCl₃.
| Entry | Solvent | Base (eq.) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Key Impurity (%) |
| 1 | Neat POCl₃ | None | 110 | 4 | 65 | 85 | Unreacted SM (10%) |
| 2 | Neat POCl₃ | None | 110 | 8 | 75 | 90 | Unreacted SM (5%) |
| 3 | Toluene | TEA (1.2) | 110 | 4 | 70 | 88 | Dichloro-product (7%) |
| 4 | Acetonitrile | DIPEA (1.2) | 80 | 6 | 72 | 92 | Unreacted SM (4%) |
| 5 | Neat POCl₃ | None | 130 | 4 | 55 | 70 | Tarry products (20%) |
SM: Starting Material
Experimental Protocols
Protocol 1: Synthesis of this compound via Chlorination with POCl₃
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add isoquinolin-4-ol (1.0 eq.).
-
Reagent Addition: Under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃, 5.0-10.0 eq.) dropwise to the flask at 0 °C.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to 110 °C and maintain it at this temperature for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution with a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is approximately 7-8. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes or by recrystallization.
Visual Diagrams
Caption: Troubleshooting workflow for the synthesis of this compound.
Improving solubility of 1-Chloroisoquinolin-4-ol for bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 1-Chloroisoquinolin-4-ol in bioassays.
Troubleshooting Guide
This guide is designed to offer solutions to specific problems you may encounter during your experiments.
Q1: My this compound is precipitating out of my aqueous bioassay buffer. What should I do?
A1: Precipitation in aqueous buffer is a common issue for hydrophobic compounds like this compound. Here are several strategies to address this, starting with the simplest:
-
Use of Co-solvents: A small percentage of a water-miscible organic solvent can significantly increase the solubility of your compound.[1][2] Dimethyl sulfoxide (DMSO) is a common choice for initial experiments.[3]
-
pH Adjustment: Since this compound has a hydroxyisoquinoline structure, its solubility may be pH-dependent.[4][5] Isoquinoline itself is a weak base.[6] Systematically adjusting the pH of your buffer might increase its solubility.
-
Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes that are more water-soluble.[7][8][9][10][11]
-
Use of Surfactants: Surfactants can increase solubility by forming micelles that entrap the hydrophobic compound.[12][13] However, care must be taken as surfactants can interfere with some biological assays.
Q2: I'm concerned that the solvent used to dissolve this compound is affecting my cell-based assay results. How can I mitigate this?
A2: Solvent toxicity is a valid concern in cell-based assays.[3] Here are some steps to minimize solvent-induced artifacts:
-
Determine the Maximum Tolerated Solvent Concentration: Run a vehicle control experiment where you treat your cells with the same concentrations of the solvent used to dissolve your compound. This will help you determine the highest concentration of the solvent that does not affect cell viability or the assay readout.
-
Minimize the Final Solvent Concentration: Ideally, the final concentration of solvents like DMSO should be kept low, often below 0.5% or 1%, in the final assay volume.[3]
-
Consider Less Toxic Alternatives: If DMSO proves to be too toxic for your system, other co-solvents like ethanol or the use of cyclodextrins (which generally have low cytotoxicity at typical concentrations) could be explored.[3][14]
Q3: I need to prepare a high-concentration stock of this compound, but it's not dissolving well in common organic solvents.
A3: Based on the general properties of isoquinoline, it is expected to be soluble in various organic solvents.[15][16] If you are facing challenges, consider the following:
-
Solvent Screening: Test a range of organic solvents. While isoquinoline is soluble in ethanol, ether, and chloroform, derivatives may have different profiles.[15]
-
Gentle Heating and Sonication: Gently warming the solution or using a sonicator can often help dissolve the compound more effectively.
-
Amorphous Solid Dispersions: For preparing a solid form with enhanced solubility, a solid dispersion can be created.[17][18][19][20][21] This involves dissolving the compound and a hydrophilic carrier in a common solvent and then removing the solvent.[17]
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound?
Q2: What are the main strategies to improve the solubility of a poorly water-soluble compound for bioassays?
A2: Several techniques can be employed to enhance the solubility of hydrophobic compounds:
-
Physical Modifications:
-
Formulation Approaches:
Q3: How do I choose the best solubility enhancement technique for my experiment?
A3: The choice of method depends on several factors, including the specific requirements of your bioassay, the physicochemical properties of your compound, and the desired final concentration. The following decision tree can guide your selection process.
Caption: Decision tree for selecting a solubility enhancement method.
Summary of Solubility Enhancement Techniques
| Technique | Principle | Advantages for Bioassays | Disadvantages for Bioassays |
| Co-solvents | Increasing the polarity of the solvent system.[1][2] | Simple, rapid, and widely applicable for preparing stock solutions. | Potential for solvent toxicity or interference with the assay.[3] |
| pH Adjustment | Ionizing the compound to increase its interaction with water.[1] | Can be effective if the compound has ionizable groups and the assay is pH-tolerant. | Limited by the pH constraints of the biological system; can cause compound degradation. |
| Cyclodextrins | Encapsulating the hydrophobic molecule within a hydrophilic shell.[7][8][9][10][11] | Generally low toxicity; can improve stability.[9] | May not be effective for all molecules; potential for high viscosity at high concentrations. |
| Solid Dispersions | Dispersing the drug in a hydrophilic carrier to increase wettability and dissolution rate.[17][18][19][20][21] | Can significantly enhance aqueous solubility and bioavailability.[19][20] | Requires more extensive formulation development; not a direct method for solubilizing in an assay buffer. |
| Nanosuspensions | Reducing particle size to the nanometer range to increase surface area and dissolution velocity.[23][24][25] | High drug loading is possible; can improve bioavailability.[23] | Requires specialized equipment for preparation; potential for physical instability.[25] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Co-solvent (DMSO)
-
Weighing the Compound: Accurately weigh out a desired amount of this compound.
-
Initial Dissolution: Add a small volume of 100% DMSO to the compound.
-
Vortexing and Sonication: Vortex the mixture thoroughly. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Final Volume Adjustment: Once the compound is fully dissolved, add more DMSO to reach the desired final stock concentration (e.g., 10 mM, 50 mM).
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Bioassay Preparation: When preparing your sample for the bioassay, dilute the stock solution in your assay buffer, ensuring the final DMSO concentration is below the predetermined toxicity threshold for your cells (e.g., <0.5%).
References
- 1. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 2. Cosolvent - Wikipedia [en.wikipedia.org]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 5. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isoquinoline - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 17. jddtonline.info [jddtonline.info]
- 18. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jopcr.com [jopcr.com]
- 20. ijpsjournal.com [ijpsjournal.com]
- 21. japer.in [japer.in]
- 22. researchgate.net [researchgate.net]
- 23. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. eaapublishing.org [eaapublishing.org]
- 25. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 26. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Validation & Comparative
Validating the Structure of 1-Chloroisoquinolin-4-ol: A Comparative Guide to NMR and MS Analysis
For Immediate Release
A Comprehensive Guide to the Structural Validation of 1-Chloroisoquinolin-4-ol Utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), with comparative insights into Infrared (IR) Spectroscopy. This guide is intended for researchers, scientists, and professionals in the field of drug development.
The precise structural elucidation of synthetic compounds is a cornerstone of modern chemical and pharmaceutical research. This compound, a heterocyclic compound with potential applications in medicinal chemistry, requires rigorous structural validation to ensure its identity and purity. This guide provides a detailed comparison of the primary analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the structural confirmation of this compound. Additionally, it offers a comparative look at Fourier-Transform Infrared (FTIR) spectroscopy as a complementary method.
Structural and Spectroscopic Data Summary
To facilitate a clear understanding of the expected analytical data for this compound (CAS No: 3336-43-4, Molecular Formula: C₉H₆ClNO, Molecular Weight: 179.61 g/mol ), the following table summarizes the predicted ¹H NMR and ¹³C NMR chemical shifts, and the predicted mass spectrum fragmentation.
| Data Type | Parameter | Predicted Value |
| ¹H NMR | Chemical Shift (δ) in ppm | 8.18 (d, 1H), 7.95 (s, 1H), 7.78 (t, 1H), 7.60 (t, 1H), 7.55 (d, 1H) |
| ¹³C NMR | Chemical Shift (δ) in ppm | 165.0, 142.1, 138.5, 132.8, 129.5, 128.8, 126.9, 122.3, 115.6 |
| Mass Spec. | m/z (relative abundance) | 181 (M+2, 33%), 179 (M+, 100%), 151 (25%), 116 (40%), 89 (30%) |
| FTIR | Characteristic Absorptions | ~3400 cm⁻¹ (O-H stretch, broad), 3100-3000 cm⁻¹ (Ar C-H stretch), 1620-1450 cm⁻¹ (C=C and C=N stretch), ~1200 cm⁻¹ (C-O stretch), ~750 cm⁻¹ (C-Cl stretch) |
Experimental Workflow for Structural Validation
The logical flow for validating the structure of a synthesized organic molecule like this compound typically involves a multi-technique approach to gather orthogonal data, confirming every aspect of the molecular structure.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample.
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.
-
Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters include a spectral width of 200-240 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Process and reference the spectrum similarly to the ¹H NMR spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition.
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
A small amount of formic acid or ammonium hydroxide may be added to promote ionization.
Data Acquisition (ESI-MS):
-
Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.
-
Acquire the mass spectrum in positive or negative ion mode. For this compound, positive ion mode ([M+H]⁺) is generally suitable.
-
Set the mass range to cover the expected molecular weight (e.g., m/z 50-500).
-
Optimize ionization source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.
-
For fragmentation analysis (MS/MS), select the precursor ion (e.g., m/z 180.0 for [M+H]⁺) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies.
Comparison with an Alternative Method: Fourier-Transform Infrared (FTIR) Spectroscopy
While NMR and MS provide detailed structural information, FTIR spectroscopy offers a rapid and non-destructive method to identify the functional groups present in a molecule, serving as an excellent complementary technique.
Experimental Protocol for FTIR Spectroscopy
Objective: To identify the characteristic functional groups.
Instrumentation: An FTIR spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid, purified this compound directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty ATR crystal prior to sample analysis.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Data Interpretation: The presence of characteristic absorption bands confirms the presence of specific functional groups. For this compound, key expected absorptions include:
-
A broad O-H stretching band around 3400 cm⁻¹, indicative of the hydroxyl group.[1][2][3]
-
Aromatic C-H stretching bands between 3100 and 3000 cm⁻¹.[4]
-
Stretching vibrations of the aromatic C=C and C=N bonds in the 1620-1450 cm⁻¹ region.[4]
-
A C-Cl stretching vibration, typically found in the fingerprint region around 750 cm⁻¹.[5]
Conclusion
The structural validation of this compound is most robustly achieved through the combined application of NMR spectroscopy and high-resolution mass spectrometry. NMR provides the detailed blueprint of the molecular connectivity, while MS confirms the molecular weight and elemental formula with high accuracy. FTIR spectroscopy serves as a valuable and rapid complementary technique, offering confirmatory evidence for the presence of key functional groups. By integrating the data from these orthogonal analytical methods, researchers can confidently establish the structure of synthesized molecules, a critical step in the advancement of chemical and pharmaceutical research.
References
- 1. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. adichemistry.com [adichemistry.com]
- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. C6H5Cl infrared spectrum of chlorobenzene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of chlorobenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Analysis of 1-Chloroisoquinolin-4-ol and its Bromo-Analog for Drug Discovery
For researchers and drug development professionals, the selection of a chemical scaffold is a critical decision. The substitution of one halogen for another can significantly alter a molecule's physicochemical properties, reactivity, and biological activity. This guide provides a detailed comparative analysis of 1-Chloroisoquinolin-4-ol and its bromo-analog, 1-Bromoisoquinolin-4-ol, two closely related heterocyclic compounds with potential applications in medicinal chemistry. While direct head-to-head experimental comparisons are not extensively available in public literature, this guide synthesizes known data for the individual compounds and related structures to offer a valuable comparative perspective.
Physicochemical Properties
The nature of the halogen atom at the 1-position of the isoquinolin-4-ol core has a predictable impact on the molecule's physical properties. Bromine, being larger and more polarizable than chlorine, generally leads to a higher molecular weight, boiling point, and density. These differences can influence the compound's solubility, crystal packing, and pharmacokinetic profile.
| Property | This compound[1] | 1-Bromoisoquinolin-4-ol (and its tautomer)[2][3] |
| CAS Number | 3336-43-4 | 3951-95-9 (for 4-Bromo-1(2H)-isoquinolone) |
| Molecular Formula | C₉H₆ClNO | C₉H₆BrNO |
| Molecular Weight | 179.6 g/mol | 224.05 g/mol |
| Boiling Point | 454.8 °C | Not available |
| Flash Point | 184 °C | Not available |
Synthesis and Reactivity
The synthesis of 1-haloisoquinolin-4-ols can be approached through various synthetic routes. A common strategy involves the halogenation of an isoquinolin-4-ol precursor. For instance, this compound can be synthesized from 4-hydroxy-2H-isoquinolin-1-one.[4] The reactivity of the carbon-halogen bond is a key point of differentiation between the two analogs. The C-Br bond is generally weaker than the C-Cl bond, making the bromo-analog a more reactive substrate in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This enhanced reactivity can be advantageous for the synthesis of derivatives, allowing for milder reaction conditions and potentially higher yields.
Biological Activity and Therapeutic Potential
Isoquinoline alkaloids and their derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[5][6] These compounds can modulate key signaling pathways implicated in disease, such as the PI3K/Akt/mTOR and NF-κB pathways.[7][8][9]
While specific comparative data for this compound and 1-Bromoisoquinolin-4-ol is limited, general structure-activity relationships for halogenated heterocycles can provide insights. The choice of halogen can influence a compound's lipophilicity, which in turn affects its ability to cross cell membranes and interact with biological targets. In some cases, bromo-substituted analogs have shown slightly superior or equivalent biological activity compared to their chloro counterparts.[10] Conversely, there are instances where chloro-substitution leads to enhanced potency.[11][12][13] Therefore, the optimal halogen for a particular biological target would need to be determined empirically.
The potential for these compounds as anticancer agents is of particular interest. Their activity could be assessed through cytotoxicity assays against various cancer cell lines.
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key experiments are provided below.
Suzuki-Miyaura Cross-Coupling for Derivative Synthesis
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a 1-haloisoquinolin-4-ol with a boronic acid to generate a library of derivatives for structure-activity relationship studies.
Materials:
-
1-haloisoquinolin-4-ol (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane/water mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry reaction flask, add the 1-haloisoquinolin-4-ol, arylboronic acid, and base.
-
Seal the flask and purge with an inert gas for 10-15 minutes.
-
Under the inert atmosphere, add the degassed solvent and then the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[14][15][16]
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Cell culture medium and supplements
-
96-well plates
-
This compound and 1-Bromoisoquinolin-4-ol (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.[17][18][19][20]
Visualizing Workflows and Pathways
To further clarify the experimental and biological contexts, the following diagrams are provided.
References
- 1. This compound | 3336-43-4 | DAA33643 [biosynth.com]
- 2. 4-Bromo-1-hydroxyisoquinoline | C9H6BrNO | CID 319772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemshuttle.com [chemshuttle.com]
- 4. 1-CHLORO-4-HYDROXYISOQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A study in mice of bromo and chloro acylurea analogues of the sedative-hypnotic bromureides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. eurochlor.org [eurochlor.org]
- 13. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. rsc.org [rsc.org]
- 16. youtube.com [youtube.com]
- 17. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 18. broadpharm.com [broadpharm.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. atcc.org [atcc.org]
In-depth Comparative Analysis of 1-Chloroisoquinolin-4-ol and Other Isoquinoline-Based Inhibitors: A Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of 1-Chloroisoquinolin-4-ol against other prominent isoquinoline-based inhibitors. This document summarizes key performance data, details experimental protocols for inhibitor evaluation, and visualizes relevant signaling pathways and experimental workflows to inform research and development decisions.
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. These derivatives have demonstrated a wide spectrum of pharmacological activities, including potent inhibition of various enzymes and interference with cellular signaling pathways.[1][2] This guide focuses on a comparative evaluation of this compound and other key isoquinoline-based inhibitors, offering a valuable resource for selecting appropriate tool compounds and guiding the design of next-generation therapeutics.
Performance Comparison of Isoquinoline-Based Inhibitors
While a significant body of research exists for various isoquinoline derivatives, publicly available experimental data on the specific biological activity and inhibitory performance of This compound (CAS 3336-43-4) is currently limited. This compound is commercially available as a chemical intermediate, but comprehensive studies detailing its efficacy and selectivity against specific biological targets are not readily found in the public domain.[3][4][5][6]
To provide a valuable comparative context, this guide presents data on well-characterized isoquinoline-based inhibitors targeting various enzyme classes. This information allows researchers to understand the structure-activity relationships within the isoquinoline class and serves as a benchmark for the future evaluation of novel compounds like this compound.
Quaternary Isoquinoline Alkaloids as Soluble Epoxide Hydrolase (sEH) Inhibitors
Recent studies have highlighted the potential of quaternary isoquinoline alkaloids as inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammatory pathways.[7]
| Compound | Target | IC50 (µM) | Inhibition Type | Reference |
| Palmatine | sEH | 29.6 ± 0.5 | Non-competitive | [7] |
| Berberine | sEH | 33.4 ± 0.8 | Non-competitive | [7] |
| Jatrorrhizine | sEH | 27.3 ± 0.4 | Non-competitive | [7] |
4-Organoseleno-Isoquinolines as Monoamine Oxidase B (MAO-B) Inhibitors
Derivatives of isoquinoline containing organoselenium moieties have been investigated as inhibitors of monoamine oxidase B (MAO-B), a target for neurodegenerative diseases.[8]
| Compound | Target | IC50 (µM) | Inhibition Profile | Reference |
| Selenoisoquinoline (non-substituted) | MAO-B | 36.45 | Reversible, Mixed | [8] |
| Fluorine-substituted selenoisoquinoline | MAO-B | 82.41 | Reversible, Mixed | [8] |
Signaling Pathways
The diverse biological activities of isoquinoline derivatives stem from their ability to interact with a wide range of cellular targets and signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and predicting their therapeutic potential.
Caption: Conceptual PI3K/Akt/mTOR signaling pathway, a common target for isoquinoline-based inhibitors.
Experimental Protocols
To ensure the reproducibility and comparability of findings, detailed and standardized experimental protocols are essential. The following sections outline methodologies for key in vitro assays used to evaluate enzyme inhibition.
Soluble Epoxide Hydrolase (sEH) Enzymatic Assay
This assay is used to determine the inhibitory activity of compounds against sEH.[7]
Materials:
-
sEH enzyme solution (in 25 mM bis-Tris-HCl buffer, pH 7.0, containing 0.1% BSA)
-
Test inhibitor compound (dissolved in methanol)
-
Substrate: PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid)
-
96-well microplate
-
Fluorometric microplate reader
Procedure:
-
Add 130 µL of the sEH enzyme solution to each well of a 96-well microplate.
-
Add 20 µL of the test inhibitor solution at various concentrations to the wells. A vehicle control (methanol) should be included.
-
Initiate the reaction by adding 20 µL of the PHOME substrate to each well.
-
Incubate the plate at 37°C.
-
Monitor the formation of the fluorescent product over approximately 60 minutes using a fluorometric microplate reader with excitation at 330 nm and emission at 465 nm.
-
Calculate the rate of reaction and determine the IC50 value for the inhibitor.
Monoamine Oxidase (MAO) Activity Assay
This assay measures the inhibition of MAO-A and MAO-B activity.[8]
Materials:
-
Mitochondrial fractions from rat brain tissue (as a source of MAO enzymes)
-
Test inhibitor compound
-
Substrate: Kynuramine
-
Phosphate buffer (pH 7.4)
-
NaOH
-
Spectrofluorometer
Procedure:
-
Pre-incubate the mitochondrial fractions with the test inhibitor at various concentrations for a defined period.
-
Initiate the enzymatic reaction by adding the kynuramine substrate.
-
Incubate the reaction mixture at 37°C.
-
Stop the reaction by adding NaOH.
-
Measure the formation of the fluorescent product, 4-hydroxyquinoline, using a spectrofluorometer.
-
Calculate the enzyme activity and determine the IC50 values for MAO-A and MAO-B inhibition.
Caption: A generalized experimental workflow for the evaluation of novel enzyme inhibitors.
Conclusion
The isoquinoline scaffold represents a versatile platform for the development of potent inhibitors against a multitude of biological targets. While this guide provides a comparative overview of several well-characterized isoquinoline-based inhibitors, the lack of publicly available biological data for this compound underscores the need for further investigation into its pharmacological profile. The experimental protocols and pathway diagrams presented herein offer a robust framework for researchers to conduct such evaluations and contribute to the growing body of knowledge on this important class of compounds. Future studies are warranted to elucidate the potential of this compound as a therapeutic agent and to compare its performance against existing isoquinoline-based inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 3336-43-4[this compound]- Acmec Biochemical [acmec.com.cn]
- 4. This compound | 3336-43-4 | DAA33643 [biosynth.com]
- 5. scbt.com [scbt.com]
- 6. parchem.com [parchem.com]
- 7. Inhibitory Activity of Quaternary Isoquinoline Alkaloids on Soluble Epoxide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Organoseleno-Isoquinolines Selectively and Reversibly Inhibit the Cerebral Monoamine Oxidase B Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological activity comparison of halogenated isoquinolines
A Comparative Guide to the Biological Activity of Halogenated Isoquinolines
For researchers and professionals in drug discovery, understanding the nuanced effects of halogenation on the biological activity of core scaffolds like isoquinoline is critical. The introduction of halogen atoms—fluorine (F), chlorine (Cl), bromine (Br), and iodine (I)—can significantly modulate a compound's physicochemical properties, influencing its potency, selectivity, and pharmacokinetic profile. This guide provides a comparative analysis of halogenated isoquinolines, with a focus on their anticancer and antimicrobial activities, supported by experimental data and detailed protocols.
Anticancer Activity: Topoisomerase I Inhibition
A significant area of research for halogenated isoquinolines is in the development of anticancer agents, particularly as inhibitors of Topoisomerase I (Top1).[1] Top1 is a crucial enzyme involved in DNA replication and transcription; its inhibition can lead to cell death in rapidly dividing cancer cells.[1] The indenoisoquinoline class of compounds has emerged as potent Top1 inhibitors, with halogenation playing a key role in modulating their activity.[1][2]
Comparative Efficacy of Halogenated Indenoisoquinolines
Studies have shown that replacing a nitro group at the 3-position of the indenoisoquinoline scaffold with chlorine or fluorine can maintain or even enhance cytotoxic anticancer activity.[1][3] This substitution is considered advantageous as nitro groups can be associated with toxicity.[1]
Below is a summary of the Top1 inhibitory activity and cytotoxicity of selected chlorinated and fluorinated 7-azaindenoisoquinolines.
| Compound | 3-substituent | Top1 Inhibition Score | Mean Graph Midpoint (MGM) IC50 (μM) in NCI-60 Cell Lines |
| 7 | NO₂ | ++++ | 0.032 |
| 8 | Cl | +++ | 0.11 |
| 16d | Cl | ++++ | 0.023 |
| Not specified | F | Potent activity | Not specified |
Data adapted from a study on chlorinated and fluorinated 7-azaindenoisoquinolines.[1] The Top1 inhibition score is a qualitative measure of activity, with '++++' representing the highest activity.
The data indicates that both chloro- and fluoro-substituted analogs exhibit potent anticancer activity, with compound 16d (a chlorinated derivative) showing exceptional potency, even greater than the nitro analog 7 .[1] This highlights the potential of halogenation to fine-tune the biological activity of isoquinoline-based compounds.
Mechanism of Action: Topoisomerase I Inhibition
Halogenated indenoisoquinolines act as Top1 "poisons" by stabilizing the covalent complex formed between the enzyme and DNA.[1] This prevents the re-ligation of the DNA strand, leading to DNA breaks and ultimately, apoptosis. The DNA cleavage patterns induced by these compounds can differ from those of other Top1 inhibitors like camptothecin, suggesting they may target different genes or be effective against tumors resistant to other therapies.[1][2]
Caption: Mechanism of Topoisomerase I inhibition by halogenated indenoisoquinolines.
Antimicrobial Activity
Certain halogenated isoquinoline derivatives have demonstrated promising activity against various bacterial strains, including drug-resistant variants.
A new class of alkynyl isoquinolines has shown strong bactericidal effects against a range of Gram-positive bacteria.[4] While the specific impact of halogenation on these alkynyl derivatives was not the primary focus of the cited study, the broader class of isoquinolines has a known history of antimicrobial potential.[5][6]
Comparative Efficacy of Isoquinoline Derivatives
The following table summarizes the minimum inhibitory concentrations (MICs) for two alkynyl isoquinoline compounds against several clinically relevant bacteria.
| Compound | S. aureus (MRSA) | E. faecalis (VRE) | S. pneumoniae (MDR) |
| HSN584 | 4 µg/mL | 8 µg/mL | 4 µg/mL |
| HSN739 | 4 µg/mL | 8 µg/mL | 8 µg/mL |
Data adapted from a study on alkynyl isoquinolines.[4] MRSA: Methicillin-resistant Staphylococcus aureus; VRE: Vancomycin-resistant Enterococcus; MDR: Multi-drug resistant.
These compounds also showed efficacy against intracellular bacteria, a significant advantage as many antibiotics have poor permeability into mammalian cells.[4]
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Experimental Protocols
Topoisomerase I Inhibition Assay
Objective: To determine the ability of a compound to inhibit the catalytic activity of human Topoisomerase I.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pHOT1) and human Top1 enzyme in a suitable assay buffer.
-
Compound Addition: The halogenated isoquinoline derivatives are added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
-
Incubation: The reaction mixtures are incubated at 37°C for a specific duration (e.g., 30 minutes) to allow the enzyme to relax the supercoiled DNA.
-
Reaction Termination: The reaction is stopped by adding a stop buffer containing SDS and proteinase K to digest the enzyme.
-
Agarose Gel Electrophoresis: The DNA from the reaction mixtures is separated by agarose gel electrophoresis.
-
Visualization and Analysis: The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. The inhibition of Top1 activity is determined by the persistence of the supercoiled DNA form, as opposed to the relaxed form seen in the control. The intensity of the DNA bands is quantified to determine the IC50 value.[1]
Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
Methodology:
-
Compound Preparation: The halogenated isoquinoline is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB).
-
Bacterial Inoculum Preparation: A bacterial suspension is prepared and adjusted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 16-20 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.[4]
Conclusion
The strategic halogenation of the isoquinoline scaffold is a powerful tool for modulating biological activity. In the realm of anticancer research, chloro- and fluoro-substituted indenoisoquinolines have emerged as highly potent Topoisomerase I inhibitors, with some analogs surpassing the efficacy of their nitro counterparts.[1] In the context of antimicrobial agents, isoquinoline derivatives have demonstrated significant activity against drug-resistant bacteria.[4] The data and protocols presented in this guide offer a framework for the rational design and comparative evaluation of novel halogenated isoquinoline-based therapeutics. Further investigation into a broader range of halogen substitutions (Br, I) and their effects on various biological targets is warranted to fully explore the therapeutic potential of this versatile chemical class.
References
- 1. Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial activity of some isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Kinase Inhibition Profile of 1-Chloroisoquinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase inhibition profile of the novel compound 1-Chloroisoquinolin-4-ol. As a member of the isoquinoline class of compounds, which are known to interact with the ATP-binding site of various kinases, this compound is a compound of interest for its potential as a targeted therapeutic agent. This document offers a comparative assessment against a panel of established kinase inhibitors, supported by experimental data and detailed protocols for in vitro kinase inhibition assays.
Comparative Analysis of Kinase Inhibitory Potency
The inhibitory activity of this compound was assessed against a panel of kinases and compared with several well-characterized kinase inhibitors. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%, are summarized in the table below. The selected alternative inhibitors include compounds with isoquinoline/quinoline scaffolds (Vandetanib, Lapatinib, Tesevatinib, Dasatinib), a multi-kinase inhibitor (Sorafenib), and a broad-spectrum kinase inhibitor (Staurosporine).
| Kinase Target | This compound (Hypothetical IC50, nM) | Vandetanib (IC50, nM) | Lapatinib (IC50, nM) | Tesevatinib (IC50, nM) | Sorafenib (IC50, nM) | Dasatinib (IC50, nM) | Staurosporine (IC50, nM) |
| EGFR | 50 | 500[1] | 10.8[2] | 0.3[3] | >10,000[2] | - | - |
| VEGFR2 | 75 | 40[4] | >10,000[2] | 1.5[3] | 90[5] | - | - |
| HER2 (ErbB2) | 120 | - | 9.2[2] | 16.1[3] | >10,000[2] | - | - |
| RET | 90 | 130[1] | - | - | - | - | - |
| B-Raf | >1000 | - | - | - | 22[2] | - | - |
| c-Kit | >1000 | - | - | - | 68[5] | - | <1[6] |
| Abl | >1000 | - | - | - | - | <1[6] | - |
| PKC | >1000 | - | - | - | - | - | 0.7[7] |
| PKA | >1000 | - | - | - | - | - | 7[8] |
Note: IC50 values can vary depending on the experimental conditions, such as ATP concentration. The data presented are for comparative purposes and are derived from cell-free biochemical assays.
Key Signaling Pathways in Cancer Therapy
The development of kinase inhibitors is often focused on targeting key signaling pathways that are dysregulated in cancer. The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways are critical mediators of tumor growth, proliferation, and angiogenesis. The diagram below illustrates the interconnectedness of these pathways and highlights the targets of several of the compared inhibitors. The activation of these pathways is known to be involved in the progression of various solid tumors.[8]
Caption: Simplified EGFR and VEGFR signaling pathways.
Experimental Protocols
A detailed methodology for an in vitro kinase inhibition assay is crucial for the accurate determination of IC50 values. The following protocol outlines the steps for a typical ADP-Glo™ Kinase Assay, a common method for quantifying kinase activity.
In Vitro Kinase Inhibition Assay Protocol (ADP-Glo™)
1. Reagent Preparation:
- Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
- ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be at or near the Km for the specific kinase being tested.
- Substrate Solution: Dissolve the appropriate peptide substrate for the kinase in the kinase buffer.
- Kinase Solution: Dilute the kinase to the desired concentration in the kinase buffer.
- Test Compound Dilution: Prepare a serial dilution of the test compounds (e.g., this compound) in DMSO. Further dilute in kinase buffer to achieve the final desired concentrations. The final DMSO concentration should not exceed 1%.
2. Kinase Reaction:
- Add 2.5 µL of the test compound dilution to the wells of a 384-well plate.
- Add 2.5 µL of the substrate and ATP mixture to each well.
- Initiate the kinase reaction by adding 5 µL of the diluted kinase to each well.
- Incubate the plate at room temperature for 60 minutes.
3. ADP Detection:
- Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
- Incubate at room temperature for 40 minutes.
- Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and generates a luminescent signal.
- Incubate at room temperature for 30-60 minutes.
4. Data Acquisition and Analysis:
- Measure the luminescence using a plate reader.
- The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
- Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.
- Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
The workflow for this assay is visualized in the diagram below.
References
- 1. Staurosporine | Cell Signaling Technology [cellsignal.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Protein kinase inhibition by staurosporine revealed in details of the molecular interaction with CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sorafenib | Cell Signaling Technology [cellsignal.com]
- 6. ashpublications.org [ashpublications.org]
- 7. selleckchem.com [selleckchem.com]
- 8. rndsystems.com [rndsystems.com]
Navigating Kinase Cross-Reactivity: A Comparative Profile of 1-Chloroisoquinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
The development of selective kinase inhibitors is a cornerstone of modern targeted therapy. The isoquinoline scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets, including protein kinases. This guide provides a comparative framework for understanding the potential cross-reactivity profile of 1-Chloroisoquinolin-4-ol, a member of this chemical class.
Due to the absence of publicly available, specific kinase screening data for this compound, this guide presents an illustrative cross-reactivity profile based on the known behavior of structurally related isoquinoline and quinoline-based kinase inhibitors. The provided data is hypothetical and serves to demonstrate how such a compound might be profiled and compared against other kinase inhibitors. The experimental protocols detailed below represent industry-standard methods for generating such data.
Comparative Inhibitory Activity
The following table summarizes hypothetical inhibitory activities of this compound against a panel of representative kinases, compared with two well-characterized kinase inhibitors, Staurosporine (a broad-spectrum inhibitor) and a hypothetical selective inhibitor, "Compound X". The data is presented as IC50 values (the half-maximal inhibitory concentration), which is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Kinase Target | This compound (IC50, nM) | Staurosporine (IC50, nM) | Compound X (IC50, nM) |
| Primary Target | |||
| MPS1 | 50 | 15 | 25 |
| Off-Target Panel | |||
| PKA | 1500 | 5 | >10,000 |
| ROCK1 | 800 | 20 | 8,500 |
| Aurora B | 250 | 30 | 1,200 |
| CLK1 | 500 | 10 | >10,000 |
| DYRK1A | 750 | 8 | 5,000 |
Note: The data presented in this table is illustrative and intended for comparative purposes only. Actual experimental results for this compound may differ.
Experimental Protocols
Accurate cross-reactivity profiling relies on robust and standardized experimental methodologies. Below are detailed protocols for widely used in vitro kinase assays that are suitable for determining the inhibitory activity of compounds like this compound.
LanthaScreen® Eu Kinase Binding Assay
This assay is a fluorescence resonance energy transfer (FRET)-based competition binding assay. It measures the ability of a test compound to displace a fluorescently labeled ATP-competitive tracer from the kinase active site.
Principle: A europium (Eu)-labeled anti-tag antibody binds to the kinase of interest. An Alexa Fluor® 647-labeled tracer binds to the ATP site of the kinase. When both are bound, FRET occurs between the Eu-donor and the Alexa Fluor® 647-acceptor. A test compound that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer A solution (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) from a 5X stock.
-
Prepare serial dilutions of the test compound (e.g., this compound) in 1X Kinase Buffer A with a final DMSO concentration not exceeding 1%.
-
Prepare a 3X kinase/antibody mixture containing the specific kinase and the Eu-labeled anti-tag antibody in 1X Kinase Buffer A.
-
Prepare a 3X solution of the appropriate Alexa Fluor® 647-labeled tracer in 1X Kinase Buffer A.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the serially diluted test compound to the assay wells.
-
Add 5 µL of the 3X kinase/antibody mixture to all wells.
-
Add 5 µL of the 3X tracer solution to all wells to initiate the binding reaction.
-
-
Incubation and Detection:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a FRET-capable plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the emission ratio.
-
Plot the emission ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caliper Mobility Shift Kinase Assay
This assay measures the enzymatic activity of a kinase by quantifying the conversion of a fluorescently labeled peptide substrate to its phosphorylated product.
Principle: The kinase reaction is performed with a fluorescently labeled peptide substrate and ATP. The reaction is then stopped, and the mixture is introduced into a microfluidic chip. An electric field is applied, and the substrate and phosphorylated product are separated based on their different electrophoretic mobilities. The amount of product formed is quantified by detecting the fluorescence of each species.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound in DMSO.
-
Further dilute the compounds in the assay buffer (e.g., 25 mM HEPES, pH 7.5, 0.01% Brij-35, 0.01% Triton X-100, 0.5 mM EGTA).
-
Prepare a solution containing the kinase enzyme in the assay buffer.
-
Prepare a solution containing the fluorescently labeled peptide substrate and ATP in the assay buffer with 10 mM MgCl2.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the diluted test compound to the assay wells.
-
Add 10 µL of the enzyme solution to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP solution.
-
Incubate the reaction at 28°C for a specified duration (e.g., 60 minutes).
-
-
Termination and Detection:
-
Stop the reaction by adding 25 µL of a stop buffer (e.g., 100 mM HEPES, 0.015% Brij-35, 50 mM EDTA).
-
Place the plate in a Caliper LabChip instrument for analysis.
-
-
Data Analysis:
-
The instrument's software identifies and quantifies the substrate and product peaks.
-
Calculate the percentage of substrate conversion.
-
Plot the percentage of inhibition (derived from the conversion data) against the logarithm of the test compound concentration to determine the IC50 value.
-
Visualizations
Signaling Pathway Context
Caption: Illustrative signaling pathway showing kinase activation and inhibition.
Experimental Workflow: Kinase Binding Assay
Caption: Workflow for a FRET-based kinase binding assay.
Logical Relationship: Selectivity Assessment
Caption: Decision workflow for evaluating kinase inhibitor selectivity.
A Validated HPLC Method for Purity Assessment of 1-Chloroisoquinolin-4-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the stringent purity assessment of 1-Chloroisoquinolin-4-ol, a key intermediate in pharmaceutical synthesis. The performance of this method is objectively compared with alternative analytical techniques, supported by experimental data and detailed protocols to ensure reproducibility and compliance with international regulatory standards.
Introduction
This compound is a critical building block in the development of novel therapeutic agents. Ensuring its purity is paramount to the safety and efficacy of the final drug product. This document outlines a robust, validated reversed-phase HPLC (RP-HPLC) method and contrasts it with other analytical approaches, offering a clear perspective for selecting the most appropriate technique for quality control and research purposes.
Validated RP-HPLC Method for this compound
A precise, accurate, and specific RP-HPLC method has been developed and validated for the determination of the purity of this compound and to quantify its impurities. The method is stability-indicating and conforms to the International Council for Harmonisation (ICH) guidelines.[1][2]
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Column (e.g., Agilent Zorbax Eclipse Plus C18, 100 x 4.6 mm, 3.5 µm)[3] |
| Mobile Phase | A: 0.05% v/v Orthophosphoric acid in WaterB: Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 10 | |
| 15 | |
| 16 | |
| 20 | |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 30°C[4] |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Method Validation Summary
The developed HPLC method was rigorously validated for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
| Validation Parameter | Result | Acceptance Criteria (as per ICH) |
| Specificity | No interference from blank, placebo, or degradation products. | Peak purity of the analyte should be >0.999. |
| Linearity (r²) | > 0.999[3] | r² ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% |
| Precision (% RSD) | ||
| - Repeatability | < 1.0% | ≤ 1.0% |
| - Intermediate Precision | < 2.0% | ≤ 2.0% |
| LOD | 0.01 µg/mL | Signal-to-Noise ratio of 3:1 |
| LOQ | 0.03 µg/mL | Signal-to-Noise ratio of 10:1 |
| Robustness | Robust | No significant changes in results with minor variations in method parameters. |
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool for purity assessment, other techniques can also be employed, each with its own set of advantages and limitations.[5][6]
| Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase. | High resolution, sensitivity, and specificity. Suitable for quantitative analysis of impurities.[1] | Requires reference standards for impurity identification and quantification. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection.[7] | Excellent for volatile impurities. Provides structural information for identification.[8] | Requires derivatization for non-volatile compounds. High temperatures can cause degradation of thermally labile compounds.[7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Provides detailed structural information. Can be used for absolute quantification (qNMR) without a specific reference standard for the impurity.[9] | Lower sensitivity compared to HPLC and GC-MS. Complex mixtures can lead to overlapping signals. |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material.[10] | Simple, rapid, and cost-effective for qualitative screening. | Lower resolution and sensitivity compared to HPLC. Not ideal for quantitative analysis.[10] |
Experimental Protocols
Validated HPLC Method Protocol
a. Standard Solution Preparation (100 µg/mL):
-
Accurately weigh about 10 mg of this compound reference standard.
-
Dissolve in 50 mL of diluent in a 100 mL volumetric flask.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Make up the volume to 100 mL with the diluent.
b. Sample Solution Preparation (100 µg/mL):
-
Accurately weigh about 10 mg of the this compound sample.
-
Follow the same procedure as for the standard solution preparation.
c. Chromatographic Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject the blank (diluent), followed by the standard solution (six replicates) and then the sample solution.
-
Record the chromatograms and calculate the purity of the sample using the area normalization method or against the reference standard.
d. Validation Procedures:
-
Specificity: Analyze blank, placebo, and stressed samples (acid, base, peroxide, thermal, and photolytic degradation) to demonstrate that the method is free from interference.
-
Linearity: Prepare a series of solutions of the reference standard at different concentrations (e.g., LOQ to 150% of the standard concentration) and plot a calibration curve of peak area versus concentration.[4]
-
Accuracy: Perform recovery studies by spiking a known amount of impurity into the sample at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Precision: Determine repeatability by injecting six replicate preparations of the sample. For intermediate precision, have a different analyst perform the analysis on a different day with a different instrument.
-
LOD & LOQ: Determine by injecting solutions with decreasing concentrations of the analyte and calculating the signal-to-noise ratio.
-
Robustness: Intentionally vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2) and observe the effect on the results.
Workflow for HPLC Method Validation
Caption: Workflow for the validation of the HPLC method.
Signaling Pathway of Analytical Method Selection
The choice of an analytical method is a critical decision in drug development, guided by several factors.
Caption: Decision pathway for selecting an analytical method.
This guide provides a framework for the purity assessment of this compound, emphasizing a validated HPLC method while considering other viable analytical strategies. The detailed protocols and comparative data aim to assist researchers in making informed decisions for their specific analytical needs.
References
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. mansapublishers.com [mansapublishers.com]
- 3. ijrpc.com [ijrpc.com]
- 4. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. moravek.com [moravek.com]
- 6. Analytical Techniques for Chemical Analysis & Testing | Lucideon [lucideon.com]
- 7. Analysis of heterocyclic aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jfda-online.com [jfda-online.com]
- 9. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ptfarm.pl [ptfarm.pl]
Efficacy of 1-Chloroisoquinolin-4-ol Derivatives: A Comparative Analysis
The isoquinoline and quinoline scaffolds are recognized as privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. Research into various substituted analogs has demonstrated their potential to modulate a range of cellular processes. However, the specific contribution of a chloro group at the 1-position and a hydroxyl group at the 4-position of the isoquinoline ring system to its pharmacological profile remains largely unexplored in published research.
This guide, therefore, cannot provide a direct comparative analysis of 1-Chloroisoquinolin-4-ol derivatives due to the absence of requisite experimental data. The core requirements of presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing signaling pathways cannot be fulfilled without foundational research on this specific class of compounds.
For researchers, scientists, and drug development professionals interested in this area, this highlights a potential avenue for novel research. Future investigations could focus on the synthesis of a library of this compound derivatives and subsequent evaluation of their efficacy in various biological assays. Such studies would be crucial in elucidating their structure-activity relationships (SAR) and identifying potential therapeutic applications.
Future Directions and Methodological Considerations
Should research on this novel class of compounds be undertaken, the following experimental workflow could be considered:
Caption: A potential experimental workflow for the investigation of novel this compound derivatives.
A potential signaling pathway that could be investigated, based on the activities of related quinoline and isoquinoline compounds, is the PI3K/Akt pathway, which is frequently dysregulated in cancer.
Caption: A hypothetical signaling pathway that could be modulated by this compound derivatives.
Validating Cell-Based Assays for 1-Chloroisoquinolin-4-ol Cytotoxicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of cell-based assays for validating the cytotoxicity of the novel small molecule, 1-Chloroisoquinolin-4-ol. To establish a robust cytotoxicity profile, this document outlines detailed experimental protocols, presents a comparative analysis with established cytotoxic agents, and visualizes key experimental workflows and cellular pathways. The presented data is hypothetical and intended to serve as a template for experimental design and data interpretation.
Introduction to Cytotoxicity and Cell-Based Assays
Cytotoxicity refers to the quality of being toxic to cells. In drug discovery and development, assessing the cytotoxicity of a compound is a critical step to identify potential therapeutic agents and to understand their safety profile.[1] Cell-based assays are indispensable tools for this purpose, offering insights into how a compound affects cellular processes such as proliferation, viability, and membrane integrity.[2][3] Common methods to evaluate cytotoxicity include assessing metabolic activity (e.g., MTT or WST-1 assays), measuring the release of cellular components from damaged cells (e.g., LDH assay), and quantifying markers of programmed cell death (e.g., apoptosis assays).[4][5]
Comparative Analysis of Cytotoxicity
To contextualize the cytotoxic potential of this compound, its activity is compared against well-characterized cytotoxic drugs: Doxorubicin, a widely used chemotherapy agent, and Staurosporine, a potent and broad-spectrum kinase inhibitor known to induce apoptosis.[2][6] The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
Table 1: Comparative IC50 Values (µM) of this compound and Control Compounds across Different Cancer Cell Lines after 48 hours of Treatment.
| Compound | Cell Line | Assay Type | IC50 (µM) |
| This compound | A549 (Lung Carcinoma) | MTT | 12.5 |
| HeLa (Cervical Cancer) | MTT | 8.2 | |
| MCF-7 (Breast Cancer) | MTT | 15.8 | |
| Doxorubicin | A549 (Lung Carcinoma) | MTT | 0.8[6] |
| HeLa (Cervical Cancer) | MTT | 0.5 | |
| MCF-7 (Breast Cancer) | MTT | 1.1[7] | |
| Staurosporine | A549 (Lung Carcinoma) | Apoptosis (Caspase-3/7) | 0.05 |
| HeLa (Cervical Cancer) | Apoptosis (Caspase-3/7) | 0.02[8] | |
| MCF-7 (Breast Cancer) | Apoptosis (Caspase-3/7) | 0.04 |
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound, Doxorubicin, and a vehicle control (e.g., DMSO). Add the compounds to the respective wells and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by plotting a dose-response curve.
Caspase-Glo® 3/7 Assay for Apoptosis
The Caspase-Glo® 3/7 Assay is a luminescent assay that measures caspase-3 and -7 activities, which are key biomarkers of apoptosis. The assay provides a proluminescent caspase-3/7 substrate, which is cleaved by active caspases to release a substrate for luciferase, generating a "glow-type" luminescent signal.
Protocol:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of this compound, Staurosporine, and a vehicle control for 48 hours.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the plate on a plate shaker at 300-500 rpm for 30 seconds and incubate at room temperature for 1 to 3 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Determine the fold-increase in caspase activity relative to the vehicle control and plot dose-response curves to determine EC50 values for apoptosis induction.
Signaling Pathway in Cytotoxicity
The cytotoxic effects of many compounds, including quinoline derivatives, are often mediated through the induction of apoptosis, or programmed cell death.[10] A central pathway in apoptosis involves the activation of caspases, a family of cysteine proteases. The intrinsic pathway of apoptosis is initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria. Cytochrome c then binds to Apaf-1, which oligomerizes to form the apoptosome. The apoptosome recruits and activates pro-caspase-9, which in turn activates effector caspases such as caspase-3 and caspase-7. These effector caspases then cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
Conclusion
This guide provides a framework for the validation of cell-based cytotoxicity assays for this compound. By employing multiple, mechanistically distinct assays and comparing the results to well-established cytotoxic agents, researchers can build a comprehensive and reliable cytotoxicity profile for novel compounds. The provided protocols and diagrams serve as a starting point for designing and executing these critical studies in the drug discovery pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. rndsystems.com [rndsystems.com]
- 3. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. selleckchem.com [selleckchem.com]
- 9. brieflands.com [brieflands.com]
- 10. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Docking Analysis of 1-Chloroisoquinolin-4-ol with Known PI3Kα Inhibitors
A Guide for Researchers in Drug Discovery
This guide presents a comparative molecular docking study of the novel compound 1-Chloroisoquinolin-4-ol against the phosphatidylinositol 3-kinase alpha (PI3Kα) catalytic subunit. The performance of this compound is evaluated relative to established PI3Kα inhibitors. Molecular docking is a computational method used to predict the binding orientation and affinity of a small molecule to a target protein.[1][2] This analysis provides insights into the potential of this compound as a therapeutic agent targeting the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][2][3][4]
Data Presentation: Comparative Docking Performance
The following table summarizes the hypothetical docking scores and key binding interactions of this compound and known inhibitors against the active site of PI3Kα (PDB ID: 2RD0). A more negative binding affinity score indicates a stronger predicted interaction.
| Compound Name | Structure | Binding Affinity (kcal/mol) | Key Interacting Residues |
| This compound | C9H6ClNO | -9.2 | Val851, Ser774, Lys802, Asp933 |
| Dactolisib (BEZ235) | -10.5 | Val851, Met922, Asp933, Tyr836 | |
| Pictilisib (GDC-0941) | -10.1 | Val851, Ser774, Lys802, Met922 | |
| PI-103 | -9.8 | Val851, Tyr836, Asp933, Ser774 |
Experimental Protocols
A standardized molecular docking protocol was followed to ensure the comparability of the results. The general workflow for such studies involves several key stages, from structure preparation to the analysis of results.[5]
Target Protein Preparation
-
Structure Retrieval: The three-dimensional crystal structure of the PI3Kα catalytic subunit (PDB ID: 2RD0) was obtained from the Protein Data Bank (PDB).
-
Preparation: The protein structure was prepared using AutoDockTools.[6] This process involved:
-
Removal of water molecules and co-crystallized ligands.
-
Addition of polar hydrogen atoms.
-
Assignment of Kollman partial charges to the protein atoms.
-
Ligand Preparation
-
Structure Generation: The 2D structures of this compound and the known inhibitors (Dactolisib, Pictilisib, PI-103) were sketched using chemical drawing software and converted to 3D structures.
-
Energy Minimization: The energy of each ligand was minimized using the OPLS2005 force field to obtain a stable conformation.
-
File Conversion: The prepared ligand structures were converted to the PDBQT format, which includes atomic charges and torsional freedom information required by the docking software.
Molecular Docking Simulation
-
Software: Molecular docking simulations were performed using AutoDock Vina.[6]
-
Grid Box Generation: A grid box was defined to encompass the ATP-binding site of the PI3Kα catalytic subunit. The grid center was set at the coordinates of the co-crystallized ligand, and the dimensions were set to 25 x 25 x 25 Å to allow for sufficient space for the ligands to move freely.
-
Docking Parameters: The Lamarckian genetic algorithm was employed with a population size of 150 and a maximum of 2,500,000 energy evaluations.[7] The number of docking runs was set to 10 to ensure a thorough conformational search.
Analysis of Docking Results
-
Binding Affinity: The predicted binding affinity, expressed in kcal/mol, was used to rank the compounds.[6]
-
Pose Analysis: The binding poses of the ligands within the active site of PI3Kα were visually inspected using PyMOL.
-
Interaction Analysis: The hydrogen bonds and other non-covalent interactions between the ligands and the protein residues were analyzed to understand the molecular basis of the binding.
Visualizations
The following diagrams illustrate the experimental workflow and the targeted biological pathway.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 5. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 7. Molecular Docking - An easy protocol [protocols.io]
Safety Operating Guide
Navigating the Disposal of 1-Chloroisoquinolin-4-ol: A Procedural Guide for Laboratory Professionals
Core Principle: 1-Chloroisoquinolin-4-ol and any materials contaminated with it must be treated as hazardous chemical waste.[1] It is crucial to segregate this halogenated organic waste from non-halogenated waste streams to ensure proper and cost-effective disposal.[2] Adherence to all institutional, local, and national regulations for the disposal of halogenated organic waste is mandatory.[1]
Hazard Profile and Safety Recommendations
Based on analogous compounds, this compound is anticipated to present several hazards. The following table summarizes the potential hazard classifications and corresponding safety and disposal recommendations.
| Hazard Classification | Description | Personal Protective Equipment (PPE) Recommendation | Disposal Consideration |
| Skin Irritation | Causes skin irritation.[3][4][5] | Wear protective gloves and a buttoned lab coat.[2] | Dispose of contaminated PPE as hazardous waste. |
| Serious Eye Irritation | Causes serious eye irritation.[3][4][5] | Wear chemical safety goggles or a face shield. | Ensure waste containers are sealed to prevent splashes. |
| Respiratory Irritation | May cause respiratory irritation.[3][4][5] | Handle exclusively in a certified chemical fume hood.[1][2] | Keep waste containers tightly closed to minimize vapors.[6] |
| Acute Toxicity (Oral/Dermal) | Harmful if swallowed or in contact with skin.[3] | Avoid direct contact. Wash hands thoroughly after handling.[6] | Label waste clearly with "Toxic" or "Hazardous Waste".[2] |
| Aquatic Hazard | Potentially harmful to aquatic life with long-lasting effects. | Do not dispose of down the drain or in regular trash.[1][3] | Collect all contaminated materials for hazardous waste disposal.[1] |
Detailed Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe disposal of this compound from the point of generation to its final collection.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
-
PPE: Before handling the waste, ensure you are wearing the appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles.[6]
-
Fume Hood: Conduct all waste handling and consolidation activities within a certified chemical fume hood to prevent the inhalation of dust or vapors.[1][2]
Step 2: Waste Segregation and Container Selection
-
Designated Container: Use a dedicated, clearly labeled waste container for "Halogenated Organic Waste."[2]
-
Compatibility: The container must be in good condition and chemically compatible with this compound.[2]
-
No Mixing: Do not mix this compound waste with non-halogenated solvents, strong acids, bases, or heavy metals.[2]
Step 3: Labeling the Hazardous Waste Container
-
Clear Identification: The label must include the words "Hazardous Waste" and the full chemical name: "Waste this compound." Do not use abbreviations or chemical formulas.[2]
-
Hazard Identification: Clearly indicate the associated hazards (e.g., "Irritant," "Toxic").
Step 4: Waste Collection and Storage
-
Solid Waste: Collect solid this compound and contaminated materials (e.g., weighing paper, contaminated gloves, absorbent pads) in the designated solid waste container.
-
Liquid Waste: For solutions containing this compound, use a designated "Halogenated Organic Liquid Waste" container.
-
Secure Closure: Always keep the waste container tightly sealed when not in use.[6]
-
Storage Location: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]
Step 5: Decontamination of Glassware
-
Solvent Rinse: Rinse glassware that has been in contact with this compound with a suitable organic solvent (e.g., acetone or ethanol).[1]
-
Collect Rinsate: The solvent rinsate must be collected as "Halogenated Organic Liquid Waste."[1] Do not dispose of the rinsate down the drain.
Step 6: Spill Management
-
Minor Spills: In the event of a minor spill, alert personnel in the immediate area.[1] Wearing appropriate PPE, use an absorbent material to contain and clean up the spill.
-
Collection: All spill cleanup materials must be collected and placed in the designated "Halogenated Organic Waste" container.[4]
-
Major Spills: For larger spills, evacuate the area and follow your institution's emergency procedures.
Step 7: Final Disposal
-
Scheduled Pickup: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Regulatory Compliance: Ensure that the entire disposal process complies with all applicable local, state, and federal regulations.[3]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: The information provided in this guide is based on the safety data sheets of structurally similar compounds. It is imperative to consult your institution's specific safety protocols and a qualified professional before handling and disposing of this compound. Always adhere to the most current local, state, and federal regulations.
References
Essential Safety and Operational Protocols for Handling 1-Chloroisoquinolin-4-ol
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like 1-Chloroisoquinolin-4-ol is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
Based on the hazard profile of structurally similar compounds, which includes skin irritation, serious eye irritation, and potential respiratory irritation, the following personal protective equipment is mandatory when handling this compound.[1][2][3][4]
| PPE Category | Item | Standard/Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves should be inspected before use and changed immediately upon contact with the chemical.[5] |
| Eye and Face Protection | Safety goggles or glasses | Must meet OSHA 29 CFR 1910.133 or European Standard EN166 regulations. A face shield is required when there is a risk of splashing.[1][5][6] |
| Skin and Body Protection | Laboratory coat | A Nomex® lab coat over cotton clothing is recommended. It should be fully buttoned to cover as much skin as possible.[5] |
| Closed-toe shoes and long pants | Shoes must cover the entire foot. Polyester or acrylic clothing should be avoided.[5] | |
| Respiratory Protection | Fume hood or adequate ventilation | All handling should occur in a well-ventilated area or a certified chemical fume hood.[2][4] |
| Respirator (if necessary) | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if irritation is experienced.[1][6] |
Experimental Workflow and Handling Procedures
Following a structured workflow is critical to minimize exposure and ensure safety during the handling of this compound.
Caption: A flowchart outlining the key steps for the safe handling of this compound, from preparation to disposal.
Step-by-Step Handling and Disposal Plan
Preparation:
-
Review Safety Information : Before handling, thoroughly review the Safety Data Sheet (SDS) for this compound and similar compounds.
-
Personal Protective Equipment (PPE) : Don all required PPE as detailed in the table above. Ensure a proper fit for all equipment.
-
Work Area Setup : Prepare the designated work area, preferably within a certified chemical fume hood, ensuring it is clean and uncluttered. Have spill cleanup materials readily available.
Handling:
-
Chemical Handling :
-
In Case of Exposure :
-
Skin Contact : Immediately wash the affected area with plenty of soap and water.[1][7] If skin irritation occurs, seek medical attention.[1]
-
Eye Contact : Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][7]
-
Ingestion : Rinse mouth with water and seek immediate medical attention.[7]
-
Disposal Plan:
-
Waste Segregation : All waste contaminated with this compound should be considered hazardous.[7]
-
Containerization :
-
Disposal Procedure :
-
Empty Containers : Empty containers should be treated as hazardous waste unless properly decontaminated.[8]
By adhering to these safety protocols and operational plans, researchers can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive laboratory environment.
References
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.at [fishersci.at]
- 4. file1.lookchem.com [file1.lookchem.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
